molecular formula C39H73O8P B1236662 1,2-Dioleoyl-sn-glycero-3-phosphate CAS No. 14268-17-8

1,2-Dioleoyl-sn-glycero-3-phosphate

货号: B1236662
CAS 编号: 14268-17-8
分子量: 701.0 g/mol
InChI 键: MHUWZNTUIIFHAS-CLFAGFIQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dioleoyl phosphatidic acid is a phosphatidic acid in which the phosphatidyl acyl groups are both oleoyl. It is a conjugate acid of a dioleoylphosphatidate(2-).

属性

CAS 编号

14268-17-8

分子式

C39H73O8P

分子量

701.0 g/mol

IUPAC 名称

[2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18-

InChI 键

MHUWZNTUIIFHAS-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC

手性 SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

规范 SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC

同义词

1,2-dioleoyl-sn-glycero-3-phosphate
dioleoylphosphatidic acid

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a ubiquitous anionic phospholipid, is a pivotal component of cellular membranes and a critical signaling molecule. This guide provides a comprehensive overview of DOPA, detailing its chemical and physical properties, synthesis methodologies, and profound biological roles. Special emphasis is placed on its function as a lipid second messenger in key signaling cascades, such as the mTOR and Raf-1 pathways, and its burgeoning applications in advanced drug delivery systems. This document serves as a technical resource, offering structured data, detailed experimental protocols, and visual representations of complex biological and experimental processes to facilitate further research and development.

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphate, also known as dioleoylphosphatidic acid (DOPA) or 18:1 PA, is a glycerophospholipid characterized by a glycerol (B35011) backbone, two oleic acid chains esterified at the sn-1 and sn-2 positions, and a phosphate (B84403) group at the sn-3 position. As the simplest glycerophospholipid, it serves as a precursor for the biosynthesis of more complex phospholipids (B1166683) and triacylglycerols. Beyond its structural role in biological membranes, DOPA is a potent lipid second messenger, modulating the activity of numerous proteins and influencing critical cellular processes. Its unique physicochemical properties, including its conical shape and anionic headgroup, make it an invaluable tool in the formulation of drug delivery vehicles such as liposomes and micelles.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of DOPA is essential for its application in research and drug development. Key quantitative data are summarized in the tables below.

Table 1: Chemical Identifiers and Synonyms
PropertyValue
IUPAC Name (2R)-2,3-bis(oleoyloxy)propyl hydrogen phosphate
Synonyms 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid, Dioleoylphosphatidic acid, DOPA, 18:1 PA, PA(18:1/18:1)
CAS Number 108392-02-5 (Sodium Salt)
Molecular Formula C₃₉H₇₃O₈P
Molecular Weight 701.0 g/mol
Table 2: Physical and Chemical Properties
PropertyValueReference
Physical Form Powder[1]
Melting Point Not explicitly stated in the search results, but it is a waxy solid at room temperature.
Solubility Methanol (B129727): 10 mg/mL (with sonication) DMSO: 1.25 mg/mL (with sonication and warming) Ethanol: < 1 mg/mL (insoluble) Chloroform (B151607): Soluble[2][3]
Storage Temperature -20°C[1]
Purity >99% (TLC)[1][4]

Synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphate

The synthesis of DOPA can be achieved through both biosynthetic and chemical routes.

Biosynthesis

In biological systems, phosphatidic acids are synthesized de novo from glycerol-3-phosphate (G3P).[5] The pathway involves two key enzymatic steps:

  • Acylation of G3P: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of G3P at the sn-1 position to form lysophosphatidic acid (LPA).[6]

  • Acylation of LPA: Lysophosphatidic acid acyltransferase (LPAAT) then acylates LPA at the sn-2 position to yield phosphatidic acid.[6]

The specific incorporation of oleic acid at both positions is determined by the substrate specificity of the acyltransferases.

Chemical Synthesis

A general strategy for the chemical synthesis of DOPA involves the stereospecific functionalization of a glycerol backbone. A plausible multi-step protocol is outlined below, based on established methods for phospholipid synthesis.

Experimental Protocol: Chemical Synthesis of DOPA

Materials:

  • sn-Glycerol-3-phosphate

  • Oleoyl chloride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

  • Protection of the Phosphate Group: The phosphate group of sn-glycerol-3-phosphate is first protected, for example, as a benzyl (B1604629) ester, to prevent side reactions.

  • Acylation: The protected sn-glycerol-3-phosphate is dissolved in anhydrous pyridine and cooled in an ice bath. Oleoyl chloride (2.2 equivalents) dissolved in anhydrous DCM is added dropwise with stirring under an inert atmosphere (e.g., argon).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched by the addition of water. The product is extracted with DCM, and the organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of chloroform and methanol to yield the protected DOPA.

  • Deprotection: The protecting group on the phosphate is removed. For a benzyl group, this is typically achieved by hydrogenolysis using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

  • Final Purification: The final product, 1,2-Dioleoyl-sn-glycero-3-phosphate, is purified by chromatography or recrystallization to yield a pure, waxy solid.

Biological Role and Signaling Pathways

As a phosphatidic acid, DOPA is a key signaling molecule that regulates a variety of cellular processes, including cell growth, proliferation, and membrane trafficking.[7] It exerts its effects by binding to and modulating the activity of specific intracellular proteins.

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism.[8] Phosphatidic acid is a critical activator of the mTOR complex 1 (mTORC1).[2][9] PA can be generated by phospholipase D (PLD) and directly binds to the FRB domain of mTOR, leading to the activation of mTORC1 signaling.[10][11] This activation promotes protein synthesis and cell proliferation.[2]

mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Binds PLD PLD Receptor->PLD Activates PA Phosphatidic Acid (DOPA) PLD->PA Catalyzes PC PC PC->PA Hydrolysis mTORC1 mTORC1 PA->mTORC1 Binds & Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes

Phosphatidic Acid in mTORC1 Signaling.
The Raf-1 Signaling Pathway

Raf-1 is a key component of the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival. Phosphatidic acid plays a vital role in the activation of Raf-1 by mediating its translocation from the cytosol to the cell membrane.[12][13] At the membrane, Raf-1 is activated, leading to the downstream phosphorylation cascade of MEK and ERK, ultimately resulting in the regulation of gene expression.[3]

Raf1_Signaling Growth Signal Growth Signal PLD_activation PLD Activation Growth Signal->PLD_activation PA_production PA (DOPA) Production PLD_activation->PA_production Raf1_translocation Raf-1 Translocation to Membrane PA_production->Raf1_translocation Raf1_activation Raf-1 Activation Raf1_translocation->Raf1_activation MEK_activation MEK Activation Raf1_activation->MEK_activation ERK_activation ERK Activation MEK_activation->ERK_activation Gene_Expression Changes in Gene Expression ERK_activation->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Role of Phosphatidic Acid in Raf-1 Signaling.

Applications in Drug Development

The amphiphilic nature and biocompatibility of DOPA make it an excellent component for constructing lipid-based drug delivery systems.

Liposome Formulation

DOPA is frequently incorporated into liposomal formulations to modulate their physical properties and enhance their efficacy. As an anionic lipid, it can increase the negative surface charge of liposomes, which can influence their stability and interaction with biological membranes.

Experimental Protocol: Preparation of DOPA-Containing Liposomes by Thin-Film Hydration

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

  • Other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC, cholesterol)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Dissolution: DOPA and other lipids are dissolved in the organic solvent in a round-bottom flask to form a clear solution.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: The lipid film is further dried under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with the aqueous buffer (which may contain a hydrophilic drug). The hydration is performed at a temperature above the phase transition temperature of the lipids.

  • Vesicle Formation: The flask is agitated (e.g., by vortexing or gentle shaking) to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

Liposome_Preparation_Workflow A 1. Dissolve Lipids (DOPA, DOPC, etc.) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film (High Vacuum) B->C D 4. Hydrate Film with Aqueous Buffer (+/- Drug) C->D E 5. Form Multilamellar Vesicles (Agitation) D->E F 6. Size Reduction (Sonication or Extrusion) E->F G Unilamellar Liposomes F->G

Workflow for DOPA Liposome Preparation.
Role in Membrane Fusion

The conical shape of DOPA, with its small headgroup and large acyl chain area, can induce negative curvature in lipid bilayers.[14] This property is crucial for processes involving membrane fusion and fission, which are essential for the delivery of encapsulated drugs into the cytoplasm of target cells.[14][15]

Conclusion

1,2-Dioleoyl-sn-glycero-3-phosphate is a multifaceted phospholipid with significant implications for cell biology and pharmaceutical sciences. Its dual role as a fundamental structural component of membranes and a dynamic signaling molecule underscores its importance in cellular homeostasis. For drug development professionals, the unique physicochemical properties of DOPA offer a versatile platform for the design and formulation of innovative lipid-based nanocarriers. Further exploration of its signaling functions and its interactions within complex biological systems will undoubtedly unveil new therapeutic opportunities and advance the field of targeted drug delivery.

References

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA): Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a species of phosphatidic acid (PA), is a pivotal anionic phospholipid that transcends its role as a mere metabolic intermediate to actively participate in a multitude of cellular processes. Its unique structural features, characterized by a small, highly charged headgroup and two unsaturated oleoyl (B10858665) acyl chains, empower it to modulate membrane curvature, recruit and activate a diverse array of proteins, and serve as a critical node in cellular signaling networks. This technical guide provides a comprehensive overview of the structure and function of DOPA, with a focus on its biophysical properties, its involvement in signaling pathways, and detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers investigating lipid-mediated cellular regulation and for professionals in drug development exploring novel therapeutic targets.

Structure of 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

1,2-Dioleoyl-sn-glycero-3-phosphate is a glycerophospholipid with a straightforward yet functionally significant molecular architecture. Its structure consists of a glycerol (B35011) backbone, with the sn-1 and sn-2 positions esterified to oleic acid, an 18-carbon monounsaturated fatty acid with a single cis-double bond at the Δ9 position. The sn-3 position is esterified to a phosphate (B84403) group.[1] At physiological pH, this phosphate group is deprotonated, conferring a net negative charge to the headgroup.

The defining features of DOPA's structure are:

  • Small, Highly Charged Headgroup: The phosphomonoester headgroup is significantly smaller than those of other common phospholipids (B1166683) like phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE). This, combined with its negative charge, creates a cone-shaped molecular geometry that can induce negative membrane curvature, a critical factor in membrane fission and fusion events.

  • Unsaturated Acyl Chains: The two oleoyl chains introduce kinks into the hydrocarbon region, increasing the fluidity of the membrane and contributing to a larger area per molecule compared to its saturated counterparts. This fluidity is crucial for the dynamic nature of cellular membranes and the lateral diffusion of membrane-associated proteins.

PropertyValue
Molecular Formula C39H72O8P
Molecular Weight 700.0 g/mol
Synonyms 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid, 18:1 PA

Biological Functions of DOPA

As a key species of phosphatidic acid, DOPA is implicated in a wide array of cellular functions, acting as both a structural component of membranes and a dynamic signaling molecule.

Precursor for Lipid Synthesis

DOPA is a central intermediate in the de novo synthesis of numerous other phospholipids and triacylglycerols. The phosphate group can be removed by lipid phosphate phosphatases (LPPs) to yield diacylglycerol (DAG), a crucial second messenger in its own right and a precursor for the synthesis of phosphatidylcholine, phosphatidylethanolamine, and triacylglycerols. This central metabolic position places DOPA at the heart of cellular lipid homeostasis.

Modulation of Membrane Structure and Dynamics

The unique cone shape of DOPA molecules allows them to influence the physical properties of cellular membranes. By accumulating in specific regions, DOPA can generate areas of negative curvature, which is essential for processes like vesicle budding from the Golgi apparatus and endocytosis.

Role in Cellular Signaling

DOPA functions as a signaling lipid by directly interacting with and modulating the activity of a variety of proteins. The negatively charged headgroup serves as an electrostatic anchor, recruiting cytosolic proteins to the membrane surface. The specificity of these interactions can be influenced by the acyl chain composition.

Key Signaling Roles:

  • Protein Recruitment and Activation: DOPA can recruit and activate a range of signaling proteins, including protein kinases and phosphatases. The specific binding of proteins to PA is often a prerequisite for their function. For instance, the binding of certain proteins to PA can lead to their allosteric activation or localization to specific membrane domains.

  • Regulation of Enzyme Activity: DOPA has been shown to directly modulate the activity of several enzymes. For example, it can act as a potent inhibitor of certain protein phosphatases, thereby prolonging signaling cascades initiated by protein kinases.

  • Vesicular Trafficking: Through its ability to induce membrane curvature and recruit specific proteins, DOPA plays a critical role in various stages of vesicular transport, including vesicle formation, fission, and fusion.

While many studies refer to phosphatidic acid in a general sense, the specific composition of the acyl chains is increasingly recognized as a critical determinant of its signaling specificity. The presence of two oleoyl chains in DOPA likely confers distinct binding affinities and functional consequences compared to other PA species with different fatty acid compositions.

Quantitative Biophysical Data

ParameterValue (approximate)Notes
Area per Molecule 65 - 75 ŲThis value is larger than that of saturated phospholipids due to the presence of the unsaturated oleoyl chains. It can be influenced by factors such as pH and the presence of other lipids.
Bilayer Thickness 3.8 - 4.2 nmThe thickness of a DOPA-containing bilayer is generally less than that of bilayers composed of longer, saturated acyl chains.
Bending Rigidity (Kc) ~10-15 k_B_TThe presence of unsaturated chains generally leads to a lower bending rigidity, making the membrane more flexible.
Phase Transition Temp. (Tm) Below 0°CThe cis-double bonds in the oleoyl chains significantly lower the temperature at which the lipid transitions from a gel to a liquid-crystalline phase.

Note: These values are estimates based on available literature for oleoyl-containing phospholipids and may vary depending on the specific experimental conditions.

Experimental Protocols

The study of DOPA requires specific methodologies for its extraction, quantification, and the preparation of model systems.

Lipid Extraction from Biological Samples

A modified Bligh-Dyer method is commonly used for the extraction of total lipids, including DOPA, from cells or tissues.

Protocol:

  • Homogenization: Homogenize the biological sample in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v).

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids.

  • Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Storage: Resuspend the dried lipid extract in a suitable organic solvent (e.g., chloroform) and store at -20°C or -80°C under an inert atmosphere to prevent oxidation.

experimental_workflow cluster_extraction Lipid Extraction Homogenization Homogenization (Chloroform:Methanol) Phase_Separation Phase Separation (Addition of Chloroform and Water) Homogenization->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Collection Collection of Organic Phase Centrifugation->Collection Drying Drying under Nitrogen Collection->Drying Storage Storage at -80°C Drying->Storage

Lipid Extraction Workflow
Quantification of DOPA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DOPA.

Protocol:

  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent for injection (e.g., methanol).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 40% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Multiple Reaction Monitoring (MRM):

      • Parent Ion (m/z): 700.5

      • Fragment Ions (m/z): 281.2 (Oleic acid), 153.0 (Glycerol-3-phosphate headgroup)

  • Quantification: Use a standard curve generated with known amounts of a DOPA standard to quantify the amount of DOPA in the sample.

lc_ms_workflow cluster_lcms LC-MS/MS Quantification Sample_Prep Sample Preparation (Resuspend Lipid Extract) LC_Separation LC Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification

LC-MS/MS Quantification Workflow
Preparation of DOPA-Containing Liposomes by Thin-Film Hydration and Extrusion

This method is widely used to prepare unilamellar vesicles (liposomes) with a defined size distribution.

Protocol:

  • Lipid Film Formation:

    • Dissolve DOPA and other desired lipids (e.g., DOPC) in chloroform in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS or HEPES buffer) to the flask.

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or sonication in a bath sonicator) at a temperature above the phase transition temperature of all lipid components. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a lipid extruder.

    • Pass the suspension repeatedly (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs) of a uniform size.

  • Characterization: Characterize the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

liposome_prep_workflow cluster_liposome Liposome Preparation Film_Formation Thin-Film Formation (Rotary Evaporation) Hydration Hydration (Aqueous Buffer) Film_Formation->Hydration Extrusion Extrusion (Polycarbonate Membrane) Hydration->Extrusion Characterization Characterization (DLS) Extrusion->Characterization

Liposome Preparation Workflow

Signaling Pathways Involving DOPA

While the precise signaling pathways for DOPA are still under active investigation, its role as a key species of phosphatidic acid allows us to infer its involvement in several well-characterized PA-mediated signaling cascades.

General PA Signaling Pathway:

  • Stimulus: An extracellular signal (e.g., a growth factor or neurotransmitter) binds to its receptor on the cell surface.

  • PA Production: This binding activates enzymes such as phospholipase D (PLD) or diacylglycerol kinase (DGK), leading to the rapid production of PA at the plasma membrane.

  • Effector Recruitment and Activation: The localized increase in PA concentration recruits and/or activates downstream effector proteins.

  • Downstream Signaling: These activated effectors then propagate the signal through various downstream pathways, leading to a cellular response.

Example: PA-mTOR Signaling Axis

Phosphatidic acid is a known activator of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. PA directly binds to the FRB domain of mTOR, leading to its activation and the subsequent phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The specific contribution of DOPA to this pathway is an area of ongoing research.

pa_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLD PLD Receptor->PLD DGK DGK Receptor->DGK DOPA DOPA (PA) PLD->DOPA DGK->DOPA Effector Effector Protein DOPA->Effector Downstream Downstream Signaling Effector->Downstream Response Cellular Response Downstream->Response Stimulus Extracellular Stimulus Stimulus->Receptor

General Phosphatidic Acid Signaling Pathway

Conclusion

1,2-Dioleoyl-sn-glycero-3-phosphate is a multifaceted phospholipid that plays critical roles in lipid metabolism, membrane dynamics, and cellular signaling. Its unique structural properties, particularly its small, charged headgroup and unsaturated acyl chains, dictate its diverse functions. The experimental protocols detailed in this guide provide a framework for the accurate investigation of DOPA in various biological contexts. Further research into the specific protein interactions and signaling pathways mediated by DOPA will undoubtedly uncover new layers of complexity in cellular regulation and may reveal novel targets for therapeutic intervention in a range of diseases.

References

Synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a pivotal anionic phospholipid in cellular signaling and a key component in the development of lipid-based drug delivery systems. This document details both chemical and enzymatic synthetic routes, purification methodologies, and the role of DOPA in critical signaling pathways.

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphate, also known as phosphatidic acid (18:1/18:1), is a fundamental glycerophospholipid composed of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions and a phosphate (B84403) group at the sn-3 position. As a lipid second messenger, DOPA is integral to a variety of cellular processes, including the regulation of cell growth, proliferation, and stress responses. Its unique biophysical properties also make it a valuable component in the formulation of liposomes and other nanoparticle drug delivery vehicles.

Synthetic Routes

The synthesis of DOPA can be achieved through two primary approaches: chemical synthesis, which offers scalability and control over stereochemistry, and enzymatic synthesis, which provides high specificity under mild reaction conditions.

Chemical Synthesis

The chemical synthesis of DOPA typically starts from the commercially available precursor, 1,2-dioleoyl-sn-glycerol (B52968). The core of the synthesis is the phosphorylation of the primary hydroxyl group at the sn-3 position. A common strategy involves the use of a phosphorylating agent with protecting groups to prevent side reactions, followed by a deprotection step to yield the final product.

Experimental Protocol: Chemical Synthesis of DOPA

This protocol is based on established methods for phospholipid synthesis, employing a phosphoramidite (B1245037) or a protected phosphate approach.

Materials:

Procedure:

  • Phosphorylation:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,2-dioleoyl-sn-glycerol (1 equivalent) in anhydrous toluene.

    • Add dibenzyl phosphate (1.5 equivalents) and anhydrous triethylamine (2 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) (1.5 equivalents) in anhydrous toluene.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Protected DOPA:

    • Once the reaction is complete, filter the mixture to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude protected DOPA by silica gel column chromatography. A typical elution gradient would start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate.

  • Deprotection:

    • Dissolve the purified, benzyl-protected DOPA in a mixture of methanol and chloroform.

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to catalytic hydrogenolysis by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC.

  • Final Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 1,2-dioleoyl-sn-glycero-3-phosphate.

    • Further purification can be achieved by a final silica gel column chromatography step if necessary.

Quantitative Data (Typical):

ParameterValue
Starting Material 1,2-dioleoyl-sn-glycerol
Phosphorylating Agent Dibenzyl phosphate
Coupling Agent 2,4,6-Triisopropylbenzenesulfonyl chloride
Deprotection Method Catalytic Hydrogenolysis (H₂/Pd-C)
Overall Yield 60-80%
Purity (post-purification) >95%

Characterization Data:

  • ¹H NMR (CDCl₃): Expected signals for the glycerol backbone protons, the olefinic protons of the oleoyl (B10858665) chains, the methylene (B1212753) and methyl groups of the fatty acid chains.

  • ³¹P NMR (CDCl₃): A characteristic signal for the phosphate group, typically around 0-5 ppm.[1]

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak for DOPA (C₃₉H₇₃O₈P).

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly alternative for the production of DOPA. The key enzyme in this process is diacylglycerol kinase (DGK), which catalyzes the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[2][3]

Experimental Protocol: Enzymatic Synthesis of DOPA

Materials:

  • 1,2-dioleoyl-sn-glycerol

  • Recombinant Diacylglycerol Kinase (DGK)

  • Adenosine triphosphate (ATP) or Cytidine triphosphate (CTP) as a phosphate donor[4]

  • Reaction Buffer (e.g., Tris-HCl with MgCl₂)

  • Lipase (for coupled assay, if quantifying)

  • Detection reagents (for coupled assay)

Procedure:

  • Substrate Preparation:

    • Prepare a solution of 1,2-dioleoyl-sn-glycerol in a suitable buffer, potentially with a detergent to ensure solubility.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the reaction buffer, the 1,2-dioleoyl-sn-glycerol substrate solution, and the phosphate donor (ATP or CTP).

    • Initiate the reaction by adding the DGK enzyme.

    • Incubate the reaction mixture at the optimal temperature for the specific DGK used (typically 30-37°C) for a predetermined time (e.g., 1-4 hours).

  • Reaction Termination and Product Extraction:

    • Terminate the reaction by adding a solvent mixture such as chloroform/methanol to extract the lipids.

    • Separate the organic and aqueous phases by centrifugation. The DOPA product will be in the organic phase.

  • Purification:

    • The extracted lipid can be purified using silica gel column chromatography with a solvent system such as chloroform/methanol/water.

Quantitative Data (Typical):

ParameterValue
Enzyme Diacylglycerol Kinase (DGK)
Substrate 1,2-dioleoyl-sn-glycerol
Phosphate Donor ATP or CTP
Conversion Rate Can be high, often >90% depending on conditions
Purity High, due to enzyme specificity

Purification and Analysis

The purification of DOPA is critical to remove unreacted starting materials and byproducts.

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient elution is typically employed, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity with methanol. A small amount of water or acetic acid may be added to the mobile phase to improve the elution of the acidic phospholipid.

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v) is a common solvent system for resolving phospholipids.

Role in Cellular Signaling

Phosphatidic acid, the class of lipids to which DOPA belongs, is a crucial signaling molecule that regulates the activity of several key protein kinases and other effector proteins. Two of the most well-characterized signaling pathways regulated by phosphatidic acid are the mTOR and Hippo pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Phosphatidic acid directly binds to and activates mTOR, promoting cell survival and growth.[5][6]

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt PLD PLD Akt->PLD activates Phosphatidic Acid (DOPA) Phosphatidic Acid (DOPA) PLD->Phosphatidic Acid (DOPA) hydrolyzes Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine mTORC1 mTORC1 Phosphatidic Acid (DOPA)->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: Phosphatidic acid activation of the mTOR signaling pathway.

Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer. Phosphatidic acid has been shown to inhibit the core Hippo pathway kinases, leading to the activation of the transcriptional co-activator YAP and promoting cell proliferation.[7][8][9]

Hippo_Pathway Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Nuclear Translocation & Gene Expression Nuclear Translocation & Gene Expression YAP/TAZ->Nuclear Translocation & Gene Expression promotes Phosphatidic Acid (DOPA) Phosphatidic Acid (DOPA) Phosphatidic Acid (DOPA)->LATS1/2 inhibits

Caption: Inhibition of the Hippo pathway by phosphatidic acid.

Conclusion

The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphate is a critical process for both fundamental research into lipid signaling and the development of advanced drug delivery platforms. This guide has provided detailed methodologies for its chemical and enzymatic synthesis, purification strategies, and an overview of its role in key cellular signaling pathways. The ability to reliably synthesize high-purity DOPA will continue to be a cornerstone for advancements in cell biology and pharmaceutical sciences.

References

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a biologically significant anionic phospholipid. DOPA, a species of phosphatidic acid (PA), is a key intermediate in lipid biosynthesis and an important signaling molecule in a variety of cellular processes. This document details its physicochemical properties, its role in cellular signaling pathways, and its applications in research and drug development. Furthermore, this guide furnishes detailed experimental protocols for its synthesis, purification, and analysis, aiming to be a valuable resource for professionals in the fields of biochemistry, cell biology, and pharmacology. The CAS number for the commonly used sodium salt of 1,2-Dioleoyl-sn-glycero-3-phosphate is 108392-02-5 .[1]

Physicochemical Properties

1,2-Dioleoyl-sn-glycero-3-phosphate is an amphipathic molecule comprising a polar phosphate (B84403) headgroup and two nonpolar oleoyl (B10858665) acyl chains attached to a glycerol (B35011) backbone. This structure dictates its behavior in aqueous environments, where it can self-assemble into various structures such as micelles and liposomes.[1]

Table 1: Physicochemical Data for 1,2-Dioleoyl-sn-glycero-3-phosphate (Sodium Salt)

PropertyValueReference
CAS Number 108392-02-5[1]
Molecular Formula C₃₉H₇₂NaO₈P[1]
Molecular Weight 722.95 g/mol [1]
Appearance Solid, colorless to off-white[1]
Solubility Methanol: 10 mg/mL (13.83 mM) (ultrasonication may be required)[1]
DMSO: 1.25 mg/mL (1.73 mM) (ultrasonication and warming may be required)[1]
Ethanol: < 1 mg/mL (insoluble)[1]
Storage 4°C, sealed, away from moisture and light. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[1]

Biological Significance and Applications

1,2-Dioleoyl-sn-glycero-3-phosphate, as a form of phosphatidic acid, plays a multifaceted role in cellular function.

  • Biosynthetic Precursor: DOPA is a central intermediate in the de novo synthesis of other glycerophospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine, as well as triacylglycerols.

  • Cellular Signaling: Phosphatidic acid is a crucial second messenger that modulates the activity of a variety of proteins, thereby influencing critical cellular processes. Its localized production by enzymes like phospholipase D (PLD) and diacylglycerol kinase (DGK) is tightly regulated. Key signaling pathways influenced by PA include:

    • mTOR Signaling: Phosphatidic acid directly binds to and activates the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and metabolism.

    • Ras/MEK/Erk Signaling: PA can promote the membrane recruitment and activation of proteins involved in the Ras signaling cascade, which is pivotal for cell proliferation and differentiation.

  • Membrane Dynamics: Due to its conical shape, DOPA can influence membrane curvature, which is important for processes like vesicle budding and fusion.

  • Research and Drug Development Applications:

    • Liposome and Micelle Formation: As an anionic lipid, DOPA is frequently used in the preparation of liposomes and micelles for drug delivery systems and as model membranes in biophysical studies.[1]

    • Nanoparticle Formulations: DOPA has been utilized in the creation of nanoparticle formulations to enhance the delivery and distribution of therapeutic agents in preclinical models.[1]

Signaling Pathways Involving Phosphatidic Acid

The following diagrams illustrate the role of phosphatidic acid (PA), the class of molecules to which DOPA belongs, in two major signaling pathways.

mTOR_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PLD Phospholipase D (PLD) Receptor->PLD activates PC Phosphatidylcholine (PC) PA Phosphatidic Acid (PA) (e.g., DOPA) PC:e->PA:w hydrolyzes to mTORC1 mTORC1 PA->mTORC1 binds & activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Diagram 1: Role of Phosphatidic Acid in mTOR Signaling.

Ras_Signaling GPCR GPCR Activation PLD Phospholipase D (PLD) GPCR->PLD activates PA Phosphatidic Acid (PA) (e.g., DOPA) PLD->PA generates Sos Sos (GEF) PA->Sos recruits to membrane Ras Ras Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates Erk Erk MEK->Erk phosphorylates Proliferation Cell Proliferation Erk->Proliferation promotes

Diagram 2: Role of Phosphatidic Acid in Ras/MEK/Erk Signaling.

Experimental Protocols

General Synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphate

The synthesis of DOPA can be achieved through a multi-step chemical process, generally starting from sn-3-benzyl-glycerol. The following is a generalized workflow.

Synthesis_Workflow Start sn-3-Benzyl-glycerol Step1 Esterification with Oleoyl Chloride Start->Step1 Intermediate1 1,2-Dioleoyl-3-benzyl -sn-glycerol Step1->Intermediate1 Step2 Debenzylation (H₂/Pd-C) Intermediate1->Step2 Intermediate2 1,2-Dioleoyl-sn-glycerol Step2->Intermediate2 Step3 Phosphorylation Intermediate2->Step3 Product 1,2-Dioleoyl-sn-glycero -3-phosphate Step3->Product

Diagram 3: General Synthesis Workflow for DOPA.

Methodology:

  • Esterification: sn-3-Benzyl-glycerol is dissolved in an anhydrous solvent (e.g., dichloromethane) with a base (e.g., pyridine). Oleoyl chloride is added dropwise at a reduced temperature (e.g., 0°C) and the reaction is allowed to proceed to completion, which can be monitored by thin-layer chromatography (TLC).

  • Deprotection (Debenzylation): The resulting 1,2-Dioleoyl-3-benzyl-sn-glycerol is deprotected by catalytic hydrogenation using palladium on carbon (Pd/C) to yield 1,2-Dioleoyl-sn-glycerol.

  • Phosphorylation: The 1,2-Dioleoyl-sn-glycerol is then phosphorylated at the sn-3 position using a suitable phosphorylating agent (e.g., phosphorus oxychloride followed by hydrolysis) to yield the final product.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography.

HPLC Purification of 1,2-Dioleoyl-sn-glycero-3-phosphate

High-performance liquid chromatography (HPLC) is a standard method for the purification of phospholipids (B1166683). A normal-phase or reversed-phase column can be used.

General Normal-Phase HPLC Method:

  • Column: Silica-based normal-phase column.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol (B130326) or methanol), often with a small percentage of water or an acid/base modifier to improve peak shape.

  • Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength if the molecule has some absorbance. Mass spectrometry can also be used for detection.

Quantitative Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of DOPA in complex biological samples.

Sample Preparation:

  • Lipid Extraction: Lipids are extracted from the biological sample using a modified Bligh-Dyer or Folch extraction method.

  • (Optional) Derivatization: The phosphate group can be methylated (e.g., using trimethylsilyldiazomethane) to improve chromatographic separation and ionization efficiency in some mass spectrometry methods.

LC-MS/MS Parameters:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of different lipid species.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of acidic phospholipids like DOPA.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) is used for specific and sensitive quantification. A common approach is Multiple Reaction Monitoring (MRM), where a specific precursor ion (the intact DOPA molecule) is selected and fragmented, and a specific product ion (a fragment of DOPA) is detected.

  • Internal Standard: For absolute quantification, a stable isotope-labeled internal standard (e.g., DOPA with ¹³C or ²H labels) should be used to correct for variations in sample preparation and instrument response.

Conclusion

1,2-Dioleoyl-sn-glycero-3-phosphate is a fundamental phospholipid with diverse and critical roles in cell biology. Its function as a key biosynthetic precursor and a versatile signaling molecule makes it a subject of intense research. The information and protocols provided in this technical guide are intended to facilitate further investigation into the multifaceted nature of DOPA and to aid in the development of novel therapeutic strategies that target lipid-mediated cellular processes.

References

A Technical Guide on the Interaction of 3,4-dihydroxy-L-phenylalanine (DOPA) with Anionic Phospholipid-Containing Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE TO THE READER: The initial query requested a guide on "DOPA as an anionic phospholipid." It is important to clarify that 3,4-dihydroxy-L-phenylalanine (DOPA) is an amino acid and a precursor to the neurotransmitter dopamine (B1211576); it is not a phospholipid. Anionic phospholipids (B1166683) are a distinct class of lipids characterized by a negatively charged headgroup and a diglyceride tail. This guide has been developed to address the likely interest behind the original query: the significant and complex interactions between DOPA and cell membranes, particularly those containing anionic phospholipids.

This technical guide provides an in-depth exploration of the molecular interactions between DOPA and its derivatives with anionic phospholipids. We will delve into the biophysical basis of these interactions, their implications for cellular signaling, and the experimental methodologies used to study them. This document is intended for researchers, scientists, and drug development professionals working in neurobiology, membrane biophysics, and pharmacology.

Introduction: DOPA and Anionic Phospholipids

While not a phospholipid itself, DOPA and its metabolite, dopamine, exhibit a pronounced affinity for the headgroups of membrane phospholipids.[1] This interaction is not uniform across all lipid types; it is particularly strong with anionic phospholipids such as phosphatidylserine (B164497) (PS).[1][2] Anionic phospholipids are critical components of cellular membranes, playing key roles in establishing membrane potential, recruiting signaling proteins, and acting as precursors for second messengers.[3][4] The association of DOPA and dopamine with these lipids can anchor them to the interfacial region of the membrane, which has significant implications for their bioavailability for cell uptake and their interaction with membrane-bound enzymes and receptors.[1]

Biophysical Interactions: Data and Mechanisms

The interaction between DOPA/dopamine and anionic phospholipids is primarily mediated by electrostatic forces and hydrogen bonding.[1] The catechol group of DOPA can interact with the phosphate (B84403) and headgroup moieties of the lipids. The presence of anionic lipids, such as phosphatidylserine, enhances the strength of this interaction.[1]

Quantitative Analysis of DOPA/Dopamine-Membrane Interactions

The following table summarizes key quantitative data from studies on the interaction of DOPA and related catecholamines with model membranes.

CompoundMembrane CompositionTechniqueKey FindingReference
Dopamine DMPC (zwitterionic)DSC, Zeta PotentialWeak interaction with the membrane.[2]
Dopamine DMPS (anionic)DSC, Zeta PotentialStrong electrostatic interaction with the membrane.[2]
Dopamine DMPC/DMPS mixDSCModerate interaction with the mixed membrane.[2]
L-DOPA Phosphatidylserine-containing bilayersMolecular DynamicsPronounced association with lipid headgroups via H-bonds.[1]
Catechol PhosphatidylcholineSPR, QCMWeak interaction with the outer leaflet of cell membrane models.[5]

Implications for Cellular Signaling

The interaction of DOPA and dopamine with anionic phospholipids has several important implications for cellular signaling and function.

  • Neurotransmitter Availability: By associating with the plasma membrane, the local concentration of DOPA and dopamine near transporters and receptors can be increased, potentially modulating their uptake and signaling activity.[1]

  • Receptor Interaction: The membrane can act as a "staging ground" for dopamine to find and bind to its receptors, which are themselves embedded in the lipid bilayer.[6] This membrane-dependent mechanism can influence the kinetics and efficiency of neurotransmission.[6]

  • Modulation of Enzyme Activity: Membrane-bound enzymes that metabolize catecholamines, such as catechol-O-methyltransferase (COMT), may be influenced by the partitioning of their substrates into the lipid bilayer.[5]

  • DOPA as a Signaling Molecule: Beyond being a precursor to dopamine, there is evidence that L-DOPA itself can act as a neurotransmitter, potentially through its own G-protein coupled receptor, GPR143 (also known as OA1).[7][8] Its interaction with the membrane could be a key step in this signaling process.

Signaling Pathway of L-DOPA via GPR143

The following diagram illustrates the proposed signaling pathway for L-DOPA as a neurotransmitter acting on its receptor, GPR143.

LDOPA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LDOPA L-DOPA GPR143 GPR143 (OA1 Receptor) LDOPA->GPR143 Binding G_protein G-protein Activation GPR143->G_protein Downstream Downstream Signaling Cascades G_protein->Downstream Response Cellular Response (e.g., Neurotrophic Factor Secretion) Downstream->Response Experimental_Workflow cluster_assays Biophysical Assays start Hypothesis: DOPA interacts with anionic phospholipids prep Prepare Model Membranes (Vesicles, Supported Bilayers) start->prep ITC Isothermal Titration Calorimetry (ITC) prep->ITC DSC Differential Scanning Calorimetry (DSC) prep->DSC SPR Surface Plasmon Resonance (SPR) prep->SPR Fluorescence Fluorescence Spectroscopy prep->Fluorescence analysis Data Analysis: Binding Affinity, Thermodynamics, Kinetics, Membrane Perturbation ITC->analysis DSC->analysis SPR->analysis Fluorescence->analysis conclusion Conclusion: Characterize the nature and significance of the interaction analysis->conclusion

References

The Multifaceted Role of L-DOPA in Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3,4-dihydroxyphenylalanine (L-DOPA), a cornerstone in the management of Parkinson's disease, is more than a simple precursor to the neurotransmitter dopamine (B1211576). Its interactions with biological membranes are complex and multifaceted, influencing a range of cellular processes from transport and signaling to oxidative stress and cytotoxicity. This technical guide provides an in-depth exploration of the pivotal roles L-DOPA plays at the membrane interface, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into the mechanisms of its transport across the formidable blood-brain barrier, its intricate interactions with the lipid bilayer, its function as a signaling molecule, and its darker, pro-oxidant side. This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of crucial pathways to facilitate a deeper understanding of L-DOPA's membrane biology.

Transport Across Biological Membranes: The Gateway to the Brain

The efficacy of L-DOPA as a therapeutic agent for Parkinson's disease hinges on its ability to cross the blood-brain barrier (BBB), a feat that dopamine itself cannot achieve. This selective passage is mediated by a specific carrier protein.

The Large Neutral Amino Acid Transporter (LAT1)

L-DOPA is ferried across the BBB by the large neutral amino acid transporter 1 (LAT1), which is a subunit of the 4F2hc/LAT1 complex.[1] This transporter recognizes L-DOPA as a substrate, facilitating its entry into the central nervous system.

Quantitative Data on L-DOPA Transport

ParameterValueOrganism/SystemReference
Permeability Coefficient (P) across BBB 0.9 x 10⁻⁵ cm s⁻¹Human[2]
Km for L-DOPA uptake by LAT1 15 - 50 µMGeneral[3]
Km for L-DOPA uptake by LAT2 120.0 µMLLC-PK1 renal cells[4]
Ki for L-T3 inhibition of L-DOPA transport 1.0 ± 0.1 μMCerebrovascular LAT1[1]
Experimental Protocol: In Vitro Blood-Brain Barrier Transport Assay

A common method to study the transport of substances like L-DOPA across the BBB in a controlled environment is the in vitro transwell assay using a cell line that mimics the BBB, such as MBEC4 (mouse brain capillary endothelial cells).

Methodology:

  • Cell Culture: MBEC4 cells are cultured on the microporous membrane of a transwell insert, which separates the insert (apical or "blood" side) from the well (basolateral or "brain" side). The cells are grown to form a confluent monolayer with tight junctions, mimicking the BBB.

  • Transport Assay:

    • The culture medium in the apical chamber is replaced with a transport buffer containing a known concentration of radiolabeled or fluorescently tagged L-DOPA.

    • At specific time intervals, samples are collected from the basolateral chamber.

    • The concentration of L-DOPA in the collected samples is quantified using techniques like liquid scintillation counting or fluorescence spectroscopy.

  • Data Analysis: The permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Experimental Workflow: In Vitro BBB Transport Assay

BBB_Transport_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis A Culture MBEC4 cells on transwell inserts B Form confluent monolayer with tight junctions A->B C Add L-DOPA to apical chamber B->C D Incubate and collect samples from basolateral chamber at time intervals C->D E Quantify L-DOPA concentration D->E F Calculate Permeability Coefficient (Papp) E->F

Workflow for an in vitro blood-brain barrier transport assay.

Interaction with the Lipid Bilayer: More Than a Passive Bystander

Beyond its transport, L-DOPA and its metabolite, dopamine, directly interact with the lipid components of cellular membranes. These interactions can alter membrane properties and influence the localization and function of membrane-associated proteins.

Association with Lipid Headgroups

Both L-DOPA and dopamine exhibit a pronounced association with the head groups of lipid bilayers.[5] This interaction is primarily mediated by the formation of hydrogen bonds.[5] The composition of the lipid bilayer significantly influences the strength of this association, with a stronger interaction observed in the presence of phosphatidylserine, sphingomyelin, and cholesterol.[5] This anchoring to the membrane interface can increase the local concentration of these molecules, potentially facilitating their uptake or interaction with membrane-bound enzymes.[5]

Effects on Membrane Properties

The interaction of dopamine with lipid membranes has been shown to induce changes in the physical properties of the bilayer.

Quantitative Data on Dopamine's Effect on Membrane Properties

ParameterChangeLipid SystemMolar Ratio (DA:Lipid)Reference
Area per lipid Increase of 2.4 ŲDOPC or DLPC1:3[6]
Area per lipid (extrapolated) Increase of 7.2 Ų per dopamine moleculeDOPC or DLPC1:1[6]
Order parameters of acyl chains DecreasePC and PS lipids-[6]
Experimental Protocol: Solid-State NMR Spectroscopy for Studying Membrane Interactions

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to investigate the location and effects of molecules like dopamine within lipid bilayers at an atomic level.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) composed of the desired lipids (e.g., DOPC, DLPC, or mixtures).

    • Incorporate dopamine into the lipid vesicles at a specific molar ratio.

    • For studying the effects on acyl chains, use lipids with deuterated acyl chains.

  • Solid-State NMR Spectroscopy:

    • The sample is packed into an NMR rotor.

    • Acquire solid-state NMR spectra (e.g., ²H NMR for deuterated lipids) under magic-angle spinning (MAS).

  • Data Analysis:

    • Analyze the NMR spectra to determine parameters such as the deuterium (B1214612) order parameters (S_CD), which provide information about the ordering and dynamics of the lipid acyl chains. A decrease in S_CD indicates a disordering effect.

Experimental Workflow: Solid-State NMR of Dopamine in Lipid Membranes

SSNMR_Workflow A Prepare lipid vesicles (e.g., MLVs with deuterated lipids) B Incorporate Dopamine at a defined molar ratio A->B C Pack sample into NMR rotor B->C D Acquire Solid-State NMR spectra (e.g., ²H NMR) C->D E Analyze spectra to determine deuterium order parameters (S_CD) D->E F Interpret changes in S_CD as effects on membrane order E->F

Workflow for studying dopamine-membrane interactions using solid-state NMR.

L-DOPA as a Signaling Molecule: Beyond a Dopamine Prodrug

Emerging evidence suggests that L-DOPA is not merely an inert precursor but can also function as a signaling molecule, exerting direct effects on neuronal activity and cellular pathways.

GPR143: A Receptor for L-DOPA

L-DOPA has been identified as an endogenous ligand for the G protein-coupled receptor 143 (GPR143), also known as ocular albinism 1 (OA1).[7][8] Activation of GPR143 by L-DOPA can trigger downstream signaling cascades, including an increase in intracellular calcium levels.[7] Interestingly, while dopamine and tyrosine can bind to GPR143, they do not appear to activate it, highlighting the specificity of L-DOPA in this signaling pathway.[8] The downstream signaling of GPR143 is thought to involve Gαi3, Gαo, and Gαq proteins.[7]

Signaling Pathway: L-DOPA and GPR143

GPR143_Signaling LDOPA L-DOPA GPR143 GPR143 (OA1) LDOPA->GPR143 binds G_protein Gαi3 / Gαo / Gαq GPR143->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER acts on Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase releases Ca²⁺ Downstream Downstream Cellular Effects Ca2_increase->Downstream

Proposed signaling pathway of L-DOPA through the GPR143 receptor.
Modulation of Ion Channels and Neuronal Excitability

L-DOPA can directly influence neuronal excitability. Studies have shown that an auto-oxidation product of L-DOPA, TOPA quinone, is a potent activator of AMPA/kainate receptors, leading to neuronal depolarization. Furthermore, L-DOPA-quinone has been shown to reverse the firing inhibition of dopaminergic neurons caused by the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]

The Dark Side of L-DOPA: Oxidative Stress and Cytotoxicity

While beneficial in replenishing dopamine levels, L-DOPA and its metabolites can also contribute to oxidative stress and cellular damage, a critical consideration in long-term therapy.

Formation of Reactive Quinones

L-DOPA can undergo oxidation to form L-DOPA-quinone.[10] Similarly, its product, dopamine, can be oxidized to dopamine-quinone. These quinone species are highly reactive electrophiles that can covalently modify cellular macromolecules, particularly proteins.[10][11]

Protein Modification and Dysfunction

DOPA-quinones can react with the sulfhydryl groups of cysteine residues in proteins, forming covalent adducts.[10][11] This modification can alter protein structure and function, leading to enzyme inactivation and promoting protein aggregation.[10][11] For instance, the modification of enzymes involved in thiol-disulfide homeostasis, such as glutaredoxin, by DOPA-quinone has been demonstrated.[11]

Reaction Scheme: DOPA-Quinone Protein Modification

DOPA_Quinone_Reaction cluster_reaction Protein Modification by DOPA-Quinone LDOPA L-DOPA Oxidation Oxidation LDOPA->Oxidation DOPA_quinone DOPA-Quinone (Reactive Electrophile) Oxidation->DOPA_quinone Adduct Covalent Adduct (Modified Protein) DOPA_quinone->Adduct reacts with Protein_Cys Protein with Cysteine Residue (-SH) Protein_Cys->Adduct

Schematic of protein modification by the reactive L-DOPA-quinone.
Incorporation into Proteins

L-DOPA, being a structural analog of tyrosine, can be mistakenly incorporated into newly synthesized proteins in place of tyrosine.[12] This can lead to protein misfolding, aggregation, and the formation of autofluorescent bodies, ultimately contributing to cellular toxicity by a mechanism that appears to be independent of oxidative stress.[12]

Experimental Protocol: Quantification of L-DOPA Incorporation into Proteins

Methodology:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) in a medium containing a known concentration of L-DOPA.

  • Protein Extraction and Digestion:

    • Harvest the cells and extract the total protein.

    • Perform a tryptic digest of the protein extract to generate peptides.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against a protein database, including a modification corresponding to the mass difference between tyrosine and DOPA.

  • Quantification: Use label-free or label-based quantification methods to determine the abundance of DOPA-containing peptides relative to their tyrosine-containing counterparts.

Conclusion and Future Directions

The role of L-DOPA in biological membranes is far more intricate than that of a simple dopamine prodrug. Its specific transport across the BBB, its direct interactions with and modification of the lipid bilayer, and its emerging role as a signaling molecule underscore the complexity of its biological activity. Concurrently, the potential for L-DOPA and its metabolites to induce oxidative stress and proteotoxicity presents a significant challenge in its long-term therapeutic use.

For researchers and drug development professionals, a deeper understanding of these membrane-centric actions of L-DOPA is paramount. Future research should focus on:

  • Elucidating the full spectrum of downstream signaling pathways activated by GPR143.

  • Developing strategies to mitigate the neurotoxic effects of L-DOPA-quinones and protein incorporation.

  • Designing novel L-DOPA analogs or delivery systems that enhance its therapeutic efficacy while minimizing off-target effects at the membrane level.

By continuing to unravel the complex interplay between L-DOPA and biological membranes, we can pave the way for more effective and safer therapeutic strategies for neurodegenerative diseases.

References

A Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a prominent molecular species of phosphatidic acid (PA), has emerged as a critical lipid second messenger in a vast array of cellular signaling pathways.[1][2] Unlike transient signaling molecules in the cytosol, DOPA exerts its function primarily within the plane of cellular membranes, where it is generated in response to diverse extracellular stimuli. Its unique biophysical properties and ability to directly interact with and modulate the activity of numerous effector proteins place it at the nexus of cellular regulation, influencing processes from cell proliferation and survival to vesicular trafficking and cytoskeletal organization.[2][3] This technical guide provides an in-depth examination of DOPA's role in signal transduction, detailing its biosynthesis and metabolism, mechanisms of action, and involvement in key signaling cascades. It further presents quantitative data on its interactions, detailed experimental protocols for its study, and visual diagrams of its core pathways to serve as a comprehensive resource for researchers in the field.

Biosynthesis and Metabolism of Phosphatidic Acid

The cellular concentration of phosphatidic acid (PA), and by extension DOPA, is tightly regulated by a balance of synthesizing and catabolizing enzymes. The signaling pool of PA is generated primarily through two main enzymatic pathways, ensuring rapid and localized production in response to upstream signals.

Primary Synthesis Pathways:

  • Phospholipase D (PLD) Pathway: PLD catalyzes the hydrolysis of structural phospholipids, most commonly phosphatidylcholine (PC), to generate PA and a soluble headgroup (e.g., choline).[4][5] This pathway is a major source of signaling PA in response to hormones, neurotransmitters, and stress signals.

  • Diacylglycerol Kinase (DGK) Pathway: DGKs phosphorylate diacylglycerol (DAG), another important lipid second messenger, to produce PA.[4][5][6] This pathway not only generates a PA signal but also attenuates DAG-mediated signaling (e.g., Protein Kinase C activation), creating a critical regulatory node.

Metabolic Conversion and Degradation:

The PA signal is terminated or converted through several enzymatic routes:

  • Lipid Phosphate Phosphatases (LPPs): These enzymes, also known as PA phosphohydrolases (PAH), dephosphorylate PA to regenerate DAG, which can re-enter signaling pathways or be used for lipid synthesis.[4]

  • Phospholipase A (PLA): PLA enzymes (specifically PLA1 and PLA2) can hydrolyze the acyl chains of PA to produce lysophosphatidic acid (LPA), another potent signaling lipid.[4]

The dynamic interplay of these enzymes dictates the spatiotemporal characteristics of the PA signal within the cell.

PA_Metabolism Figure 1: Core Pathways of PA Synthesis and Metabolism PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD DAG Diacylglycerol (DAG) DGK Diacylglycerol Kinase (DGK) DAG->DGK PA Phosphatidic Acid (PA) (e.g., DOPA) LPP Lipid Phosphate Phosphatase (LPP) PA->LPP Degradation / Conversion PLA Phospholipase A (PLA) PA->PLA Conversion LPA Lysophosphatidic Acid (LPA) PLD->PA Synthesis DGK->PA Synthesis LPP->DAG PLA->LPA GPCR_PA_Signaling Figure 2: GPCR-Mediated PA Signal Generation cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (Gαq, Gα12/13) GPCR->G_Protein 2. G-Protein   Coupling PLD PLD G_Protein->PLD 3a. PLC PLC G_Protein->PLC 3b. PA PA (DOPA) PLD->PA Hydrolysis PC PC PIP2 PIP2 DAG DAG PLC->DAG Hydrolysis DGK DGK DGK->PA 4. Phosphorylation Effector Downstream Effector Proteins (e.g., Raf-1, mTOR) PA->Effector 5. Recruitment &   Activation PC->PLD PIP2->PLC DAG->DGK Ligand Extracellular Signal (e.g., Hormone) Ligand->GPCR 1. Activation Lipid_Strip_Workflow Figure 3: Workflow for Lipid-Protein Binding Assay start Start block 1. Block Lipid Strip (3% BSA in TBST) start->block incubate 2. Incubate with Protein (Purified protein or lysate) block->incubate wash1 3. Wash (3x TBST) incubate->wash1 primary_ab 4. Incubate with Primary Antibody wash1->primary_ab wash2 5. Wash (3x TBST) primary_ab->wash2 secondary_ab 6. Incubate with HRP-Secondary Antibody wash2->secondary_ab wash3 7. Wash (3x TBST) secondary_ab->wash3 detect 8. Detect with ECL and Image wash3->detect end End: Identify PA-binding proteins detect->end

References

DOPA lipid spontaneous curvature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spontaneous Curvature of Dioleoylphosphatidic Acid (DOPA)

Introduction

Dioleoylphosphatidic acid (DOPA) is an anionic, unsaturated phospholipid that serves not only as a fundamental component of biological membranes but also as a critical lipid second messenger.[1][2] A key biophysical characteristic of lipids like DOPA is their spontaneous curvature (also referred to as intrinsic curvature), which describes the natural tendency of a lipid monolayer to bend in the absence of external forces.[3][4] This property is a quantitative measure of the lipid's effective molecular shape. Lipids with a cylindrical shape, like phosphatidylcholine (PC), have a spontaneous curvature near zero and favor the formation of flat bilayers.[3][5] Lipids with a cone-like shape (smaller headgroup than tail region), such as dioleoylphosphatidylethanolamine (DOPE), exhibit negative spontaneous curvature and promote the formation of inverted phases like the hexagonal II (HII) phase.[3][6][7] Conversely, lipids with an inverted-cone shape (larger headgroup than tail region), like lysolipids, have positive spontaneous curvature and tend to form micelles.[3][8]

The spontaneous curvature of DOPA is highly sensitive to its environment, particularly pH and ionic strength.[3][9] This dynamic nature allows it to play a significant role in modulating membrane structure and function, including processes like membrane fission and fusion, vesicular trafficking, and the recruitment of proteins to the membrane surface.[1][2][10] Understanding and quantifying the spontaneous curvature of DOPA is therefore crucial for researchers in membrane biophysics, cell signaling, and for professionals in drug development designing lipid-based nanocarriers.[11][12]

Quantitative Analysis of Spontaneous Curvature

The spontaneous curvature (J₀ or c₀) is the inverse of the spontaneous radius of curvature (R₀). A negative value indicates a preference for curvature towards the aqueous phase (away from the lipid headgroups), characteristic of cone-shaped lipids. The data below summarizes the experimentally determined spontaneous curvature for DOPA under various conditions, alongside values for other common lipids for comparison.

LipidConditionSpontaneous Radius of Curvature (R₀) in ÅSpontaneous Curvature (J₀) in nm⁻¹Reference(s)
DOPA (Dioleoylphosphatidic acid) pH 7.0, 150 mM NaCl-46-0.22[3][8][9]
DOPA (Dioleoylphosphatidic acid) pH 7.0, 150 mM NaCl, 25 mM CaCl₂-51-0.20[3]
DOPA (Dioleoylphosphatidic acid) Water (low salt, acidic pH)-130-0.08[3][9]
DOPE (Dioleoylphosphatidylethanolamine) 20°C-28-0.36[3][6]
DOPC (Dioleoylphosphatidylcholine) 20°C-250-0.04[3][6]
DOPS (Dioleoylphosphatidylserine) pH 7.0+144+0.07[3]
LPA (Lysophosphatidic acid, Oleoyl) pH 7.0, 150 mM NaCl+20+0.50[3][8][9]
Cholesterol 37°C-25-0.40[6]
DAG (Dioleoylglycerol) 20°C-15-0.67[3]

Note: The spontaneous curvature is calculated as 10/R₀(Å) to convert to nm⁻¹. The radius is often measured at the pivotal plane (R₀p), which is the surface within the monolayer where the area per molecule is independent of curvature.

Experimental Protocols for Determining Spontaneous Curvature

The most established method for quantifying the spontaneous curvature of lipids that do not form inverted phases on their own (like DOPA) is by incorporating them into a host lipid that does, such as DOPE, and measuring the resulting changes in the HII phase lattice parameter using Small-Angle X-ray Scattering (SAXS).

Preparation of Lipid Vesicles

Before structural analysis, lipids must be properly hydrated to form vesicles. A common method is thin-film hydration followed by extrusion.

Protocol: Thin-Film Hydration and Extrusion

  • Lipid Mixture Preparation: Dissolve DOPA and other lipids (e.g., DOPE) in a volatile organic solvent like chloroform, often in a 2:1 chloroform:methanol mixture, within a round-bottom flask.[13]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the flask's inner surface.[13][14][15]

  • Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[16][17]

  • Hydration: Add an aqueous buffer (e.g., a buffer at the desired pH and salt concentration) to the flask.[14][15] The buffer should be pre-heated to a temperature above the gel-to-liquid crystalline phase transition temperature (Tₘ) of the lipids.

  • Vesicle Formation: Hydrate the lipid film by gentle agitation (vortexing) for 30-60 minutes, allowing multilamellar vesicles (MLVs) to form.[15]

  • Freeze-Thaw Cycles (Optional): To enhance solute encapsulation and lamellarity, subject the MLV suspension to several (e.g., 5-10) cycles of freezing in liquid nitrogen followed by thawing in a warm water bath.[14]

  • Extrusion: To produce unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder assembly.[16] This is typically done 11-21 times to ensure a uniform vesicle population.

Determination of Spontaneous Curvature via Small-Angle X-ray Scattering (SAXS)

Principle: This technique measures the lattice parameter of the inverted hexagonal (HII) phase. By adding a "guest" lipid (DOPA) to a "host" HII-forming lipid (DOPE), the lattice parameter will change. This change can be related to the spontaneous curvature of the guest lipid. A prerequisite is the inclusion of a small amount of an alkane (like tetradecane) to relieve hydrocarbon chain packing frustration.[3][8]

Protocol:

  • Sample Preparation: Prepare a series of lipid samples consisting of DOPE, a known percentage of DOPA, and ~16 wt% tetradecane (B157292) using the thin-film hydration method described above. Samples are typically hydrated with the buffer of interest (e.g., pH 7.0, 150 mM NaCl).

  • SAXS Data Acquisition:

    • Load the hydrated lipid paste into a temperature-controlled sample holder.

    • Expose the sample to a collimated X-ray beam (often from a synchrotron source for higher flux).[18][19]

    • Collect the scattered X-rays on a 2D detector.[18] The resulting pattern for an HII phase will show a series of concentric rings corresponding to Bragg diffraction peaks.[20][21]

  • Data Analysis:

    • Integrate the 2D scattering pattern to obtain a 1D plot of intensity versus the scattering vector, q (where q = 4πsin(θ)/λ).

    • Identify the positions of the Bragg peaks. For an HII phase, the peak positions will be in the ratio 1, √3, √4, √7, etc.[20][22]

    • Calculate the lattice parameter (a) from the position of the first peak (q₁₀) using the formula: a = 4π / (√3 * q₁₀).

    • Calculate the spontaneous radius of curvature at the pivotal plane (R₀p) for each DOPA concentration. A plot of 1/R₀p versus the mole fraction of DOPA should be linear.

    • Extrapolate this linear relationship to determine the R₀p of pure DOPA.[3]

Complementary Characterization Techniques
  • Cryo-Transmission Electron Microscopy (Cryo-TEM): This imaging technique provides direct visualization of lipid nanoparticles and phases in a vitrified, near-native state.[23][24] It is invaluable for confirming the morphology (e.g., lamellar vesicles, HII phase tubes) and measuring dimensions directly from images.[25][26]

  • Fluorescence-Based Assays: These methods can infer curvature preference by measuring the partitioning of fluorescently labeled lipid probes between the inner and outer leaflets of highly curved small unilamellar vesicles (SUVs).[27][28] The distribution of the probe, which depends on its own shape, can be related to its spontaneous curvature.

Visualizations of Workflows and Pathways

Experimental Workflow for Curvature Measurement

G cluster_prep Sample Preparation cluster_analysis SAXS Analysis lipids 1. Dissolve Lipids (DOPA, DOPE, Alkane) in Chloroform film 2. Create Thin Film (Rotary Evaporation) lipids->film hydrate 3. Hydrate with Buffer (Forms MLVs) film->hydrate extrude 4. Extrude (Optional) (Forms LUVs) hydrate->extrude saxs 5. Acquire SAXS Data extrude->saxs pattern 6. Identify Bragg Peaks (Confirm HII Phase) saxs->pattern lattice 7. Calculate Lattice Parameter (a) pattern->lattice plot 8. Plot 1/R₀ vs. [DOPA] lattice->plot extrapolate 9. Extrapolate to find Spontaneous Curvature of DOPA plot->extrapolate

Workflow for determining DOPA spontaneous curvature via SAXS.

Biological Significance and Signaling

DOPA is a species of phosphatidic acid (PA), a pivotal signaling lipid in eukaryotes.[1][2] Cellular levels of PA are tightly regulated by the coordinated action of enzymes like phospholipase D (PLD), which produces PA, and PA phosphatases (PAPs), which convert PA to diacylglycerol (DAG).[2]

The biological functions of PA are mediated through two primary mechanisms:

  • Protein Recruitment and Activation: The small, highly charged headgroup of PA acts as an electrostatic anchor, recruiting and activating a diverse range of proteins. These include kinases, phosphatases, and proteins involved in cytoskeletal regulation and vesicular trafficking.[1][10]

  • Biophysical Effects on the Membrane: The local production of PA can alter the physical properties of the membrane.[2] The conversion of two lysophosphatidic acid (LPA) molecules (positive curvature) into one PA molecule (negative curvature) by enzymes like lysophosphatidic acid acyltransferase (LPAAT) causes a dramatic shift in local membrane curvature.[3][29] This change from positive to negative curvature is hypothesized to facilitate membrane bending and scission, critical steps in processes like endocytosis and vesicle budding from the Golgi apparatus.[29]

Simplified Phosphatidic Acid Signaling Pathway

G cluster_effects Downstream Effects Stimulus External Stimulus (e.g., Growth Factor) PLD Phospholipase D (PLD) Stimulus->PLD activates PA Phosphatidic Acid (PA) (DOPA, ~Cone-shaped) PLD->PA PC Phosphatidylcholine (PC, ~Cylindrical) PC->PA hydrolyzes PLD Protein Protein Recruitment & Activation (e.g., Raf Kinase, mTOR) PA->Protein Curvature Membrane Curvature Modulation PA->Curvature CellResponse Cellular Responses (Growth, Trafficking, Stress Response) Protein->CellResponse Curvature->CellResponse

Simplified pathway of PA production and its dual function.

Applications in Drug Development

The unique biophysical properties of DOPA make it a valuable component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[11][12]

  • Enhanced Encapsulation and Stability: The inclusion of anionic lipids like DOPA can increase the stability of nanoparticles through electrostatic repulsion, preventing aggregation.

  • Modulation of Release: The propensity of DOPA to induce negative curvature can be exploited to create less stable, "fusogenic" liposomes. These carriers can more readily fuse with endosomal membranes, facilitating the release of their therapeutic cargo into the cytoplasm.

  • Targeted Delivery: DOPA-containing nanoparticles are being investigated for targeted drug delivery. While not a direct targeting ligand, its charge and curvature properties can influence how nanoparticles interact with cells and proteins in the biological environment.[30][31]

Conclusion

Dioleoylphosphatidic acid (DOPA) is a phospholipid whose biophysical properties are intricately linked to its profound biological roles. Its spontaneous curvature is not a static value but a dynamic parameter that is highly responsive to the local ionic and pH environment. Under physiological conditions, DOPA adopts a cone-like molecular shape, inducing negative curvature stress in membranes. This property is fundamental to its function as a signaling molecule, enabling it to remodel membrane geometry and facilitate critical cellular events like vesicle fission. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers to probe these functions further and for drug developers to rationally design more effective lipid-based nanomedicines.

References

Commercial Availability and Technical Applications of 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a species of phosphatidic acid (PA), is a crucial anionic phospholipid that plays a significant role in various cellular processes and is a key component in the formulation of lipid-based drug delivery systems. Its unique biophysical properties and biological functions make it a subject of intense interest for researchers in cell biology, biochemistry, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the commercial sources of DOPA, detailed experimental protocols for its application, and an exploration of its role in cellular signaling pathways.

Commercial Sources of 1,2-Dioleoyl-sn-glycero-3-phosphate

A variety of life science companies supply 1,2-Dioleoyl-sn-glycero-3-phosphate, typically as a sodium or ammonium (B1175870) salt. The quality and formulation can vary, so it is crucial for researchers to select a product that meets the specific requirements of their experimental setup. Below is a summary of prominent commercial suppliers and their product specifications.

SupplierProduct NameSynonymsCAS NumberPurityAvailable FormsStorage
MedChemExpress 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt18:1 PA sodium salt108392-02-5≥98%Powder-20°C
Avanti Polar Lipids (via Fisher Scientific) 1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)DOPA108392-02-5>99%Powder-20°C
Simson Pharma Limited 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt-108392-02-5High Purity (CoA provided)PowderInformation not readily available
Cayman Chemical 1,2-Dioleoyl-sn-glycero-3-PA (sodium salt)1,2-DOPA, 18:1/18:1-PA108392-02-5≥95%Powder-20°C
Cayman Chemical 1,2-Dioleoyl-sn-glycero-3-PA (ammonium salt)1,2-DOPA, PA(18:1/18:1)Not specified≥95%Solution in chloroform (B151607)-20°C
Larodan 1,2-Dioleoyl-sn-Glycero-3-Phosphatidic acid Na saltDOPA, OOPA108392-02-5>98%PowderFreezer
Creative Biostructure 1,2-Dioleoyl-sn-Glycero-3-Phosphatidic acid Na salt (DOPA)18:1 PA108392-02-5Not specifiedPowderInformation not readily available

Experimental Protocols

Preparation of DOPA-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating DOPA, suitable for drug delivery studies or as model membranes.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of DOPA, DOPC, and cholesterol in chloroform or chloroform:methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid phase transition temperature (for unsaturated lipids like DOPA and DOPC, room temperature is often sufficient).

    • Apply a vacuum to evaporate the solvent, which will result in the formation of a thin lipid film on the flask's inner surface.

    • Continue vacuum for at least 1-2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the lipid film.

    • Gently rotate the flask in the water bath for 30-60 minutes to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Draw the MLV suspension into a glass syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process an odd number of times (typically 11-21 passes) to ensure a homogenous population of unilamellar vesicles (LUVs).

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

Phosphatidic Acid-Protein Binding Assay (Liposome Co-sedimentation Assay)

This assay is used to investigate the interaction between DOPA and a protein of interest.

Materials:

  • DOPA-containing liposomes (prepared as described above)

  • Control liposomes (without DOPA)

  • Purified protein of interest

  • Binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Ultracentrifuge

Procedure:

  • Liposome Preparation: Prepare DOPA-containing and control liposomes as described in the previous protocol.

  • Binding Reaction:

    • In separate microcentrifuge tubes, incubate a fixed concentration of the purified protein with increasing concentrations of DOPA-containing liposomes or control liposomes.

    • Incubate the reactions at room temperature for 30-60 minutes with gentle agitation.

  • Co-sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully collect the supernatant, which contains the unbound protein.

    • Resuspend the liposome pellet in a sample buffer.

    • Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein bound to the liposomes. An increase in the protein found in the pellet fraction with DOPA-containing liposomes compared to control liposomes indicates a specific interaction.

Role of DOPA in Cellular Signaling

Phosphatidic acid is a critical second messenger involved in various signaling pathways that regulate cell growth, proliferation, and survival.[1] DOPA, as a specific molecular species of PA, can influence these pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism. Phosphatidic acid is a known activator of the mTOR complex 1 (mTORC1).[2] The binding of PA to mTORC1 is thought to promote its localization to lysosomal surfaces, a critical step for its activation.

mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytosol Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PLD PLD Receptor->PLD activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT DOPA 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) PLD->DOPA hydrolyzes PC to PC Phosphatidylcholine mTORC1_active Active mTORC1 DOPA->mTORC1_active directly binds and activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb_GDP Rheb-GDP Rheb_GTP->mTORC1_active activates mTORC1_inactive Inactive mTORC1 S6K1 S6K1 mTORC1_active->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1_active->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

DOPA in the mTOR Signaling Pathway.

Hippo Signaling Pathway

The Hippo pathway is a key signaling cascade that controls organ size by regulating cell proliferation and apoptosis. Recent studies have shown that phosphatidic acid can act as a negative regulator of the Hippo pathway.[1] PA has been demonstrated to directly interact with core components of the Hippo pathway, such as the LATS kinase, thereby inhibiting its activity and leading to the activation of the transcriptional co-activator YAP.

Hippo_Pathway cluster_extracellular cluster_membrane cluster_cytosol cluster_nucleus Stimuli e.g., Mechanical Cues, GPCR signaling PLD PLD Stimuli->PLD activates DOPA 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) PLD->DOPA hydrolyzes PC to PC Phosphatidylcholine LATS1_2_active Active LATS1/2 DOPA->LATS1_2_active directly binds and inhibits MST1_2 MST1/2 MST1_2->LATS1_2_active phosphorylates and activates SAV1 SAV1 SAV1->MST1_2 scaffolds LATS1_2_inactive Inactive LATS1/2 YAP_TAZ YAP/TAZ LATS1_2_active->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2_active co-activates YAP_TAZ_P Phosphorylated YAP/TAZ Degradation Cytoplasmic Degradation YAP_TAZ_P->Degradation YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates to TEAD TEAD YAP_TAZ_nuc->TEAD binds to Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression promotes

DOPA in the Hippo Signaling Pathway.

Conclusion

1,2-Dioleoyl-sn-glycero-3-phosphate is a readily available phospholipid that serves as an invaluable tool for researchers and drug development professionals. Its well-defined chemical structure and critical role in both membrane biophysics and cellular signaling make it an essential component in the development of lipid-based nanoparticles and for dissecting complex biological pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective utilization of DOPA in a research setting. As our understanding of lipid signaling continues to expand, the importance of specific lipid species like DOPA in health and disease is likely to become even more apparent.

References

Methodological & Application

Preparation of Levodopa (L-DOPA) Loaded Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa (B1675098) (L-DOPA) remains the gold standard for treating Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1][2][3] However, its therapeutic efficacy is hampered by a short half-life, rapid metabolism, and poor blood-brain barrier (BBB) penetration, with only about 1% of the administered dose reaching the brain.[1][2] Encapsulating L-DOPA within liposomes presents a promising strategy to overcome these limitations.[1][2][4] Liposomal formulations can protect L-DOPA from premature degradation, facilitate sustained drug release, and potentially enhance its delivery to the central nervous system.[1][2][4] This document provides a detailed protocol for the preparation and characterization of L-DOPA loaded liposomes, intended for research and preclinical development.

Introduction to Liposomal Drug Delivery for Parkinson's Disease

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic therapeutic agents.[5][6] Their biocompatibility, biodegradability, and ability to modify drug pharmacokinetics make them ideal carriers for neurological drugs.[4] For Parkinson's disease, liposomal delivery of L-DOPA aims to improve its stability and bioavailability, thereby reducing the high and frequent doses required with conventional oral administration and mitigating associated side effects like dyskinesia.[1][2] Furthermore, the surface of liposomes can be functionalized with specific ligands to facilitate targeted delivery across the blood-brain barrier.[3][7]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for preparing L-DOPA loaded liposomes using the thin-film hydration method followed by extrusion. This is a widely used technique for producing unilamellar vesicles of a defined size.[8]

Materials and Equipment

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for creating "stealth" liposomes)

  • Levodopa (L-DOPA)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol (B129727) mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or citrate (B86180) buffer for pH gradient loading)

  • Ultrapure water

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • High-Performance Liquid Chromatography (HPLC) system

Preparation of L-DOPA Liposomes: Thin-Film Hydration Method

This protocol is based on the widely used thin-film hydration technique.[5][8][9][10]

Step 1: Lipid Film Formation

  • Dissolve DSPC and cholesterol (and DSPE-PEG2000 if used) in the organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of DSPC (approximately 55°C). A thin, uniform lipid film will form on the inner wall of the flask.

  • Continue to dry the film under a high vacuum for at least one hour to remove any residual solvent.

Step 2: Hydration

  • Prepare the hydration buffer. For passive loading, dissolve L-DOPA directly in the buffer.

  • Warm the hydration buffer to a temperature above the Tc of the lipids (e.g., 60-65°C).

  • Add the warm hydration buffer to the flask containing the dry lipid film.

  • Vortex the flask to detach the lipid film from the glass wall, resulting in a milky suspension of multilamellar vesicles (MLVs).

Step 3: Extrusion (Size Reduction)

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Equilibrate the extruder to a temperature above the Tc of the lipids.

  • Load the MLV suspension into one of the extruder's syringes.

  • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to produce a translucent suspension of unilamellar liposomes (LUVs).

Step 4: Purification

  • To remove unencapsulated L-DOPA, purify the liposome suspension using methods such as size-exclusion chromatography or dialysis against fresh buffer.[2]

Remote Loading of L-DOPA (Active Loading)

For weakly amphipathic drugs, remote loading using a pH gradient can achieve higher encapsulation efficiencies.

  • Prepare empty liposomes as described above, using an acidic hydration buffer (e.g., citrate buffer, pH 4).

  • After extrusion, remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4) via dialysis or size-exclusion chromatography.

  • Prepare a concentrated solution of L-DOPA.

  • Incubate the liposome suspension with the L-DOPA solution at a temperature above the lipid Tc (e.g., 60°C).[2] L-DOPA will cross the lipid bilayer and become trapped in the acidic core of the liposomes.

  • Remove unencapsulated L-DOPA by purification as described above.

Characterization of L-DOPA Liposomes

Thorough characterization is essential to ensure the quality and performance of the prepared liposomes.

3.1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Purpose: To determine the average particle size, polydispersity index (PDI), and zeta potential. The zeta potential provides an indication of the colloidal stability of the liposome suspension.

3.2. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • Purpose: To visualize the shape and lamellarity of the liposomes.

3.3. Encapsulation Efficiency and Drug Loading:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Purpose: To quantify the amount of L-DOPA encapsulated within the liposomes.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug.

    • Lyse the liposomes using a suitable solvent (e.g., methanol or a surfactant like Triton X-100).

    • Quantify the L-DOPA concentration in the lysate using a validated HPLC method.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

    • Drug Loading (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

3.4. In Vitro Drug Release:

  • Method: Dialysis method.

  • Purpose: To evaluate the release kinetics of L-DOPA from the liposomes in a simulated physiological environment.

  • Procedure:

    • Place a known amount of the L-DOPA liposome suspension in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

    • Quantify the concentration of released L-DOPA in the samples using HPLC.

Quantitative Data Summary

The following tables summarize typical formulation parameters and characterization data for L-DOPA liposomes based on published literature.

Table 1: Example Formulations of L-DOPA Liposomes

Lipid Composition (molar ratio)Preparation MethodDrug Loading MethodReference
Phosphatidylcholine:CholesterolThin-film hydrationPassive[11]
PhosphatidylcholineReverse phase evaporationPassive[11]
Hydrogenated soy phosphatidylcholine:Cholesterol:DSPE-PEG2000Modified dehydration-rehydrationActive[7]

Table 2: Physicochemical Characteristics of L-DOPA Liposomes

ParameterTypical ValueMethodReference
Vesicle Size (diameter)100 - 200 nmDLS[12]
Polydispersity Index (PDI)< 0.2DLS[12]
Zeta Potential+7.5 mV (for specific formulations)DLS[12]
Encapsulation Efficiency> 35%HPLC[12]

Visualizing the Workflow and Concepts

Experimental Workflow for L-DOPA Liposome Preparation

G cluster_prep Liposome Preparation cluster_char Characterization prep1 1. Lipid Dissolution (DSPC, Cholesterol in Chloroform) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration with L-DOPA Solution (Formation of MLVs) prep2->prep3 prep4 4. Extrusion (Size Reduction to LUVs) prep3->prep4 prep5 5. Purification (Removal of free L-DOPA) prep4->prep5 char1 Particle Size & Zeta Potential (DLS) prep5->char1 Characterize Final Product char2 Morphology (TEM) prep5->char2 Characterize Final Product char3 Encapsulation Efficiency (HPLC) prep5->char3 Characterize Final Product char4 In Vitro Release (Dialysis) prep5->char4 Characterize Final Product

Caption: Workflow for the preparation and characterization of L-DOPA loaded liposomes.

Rationale for Liposomal Encapsulation of L-DOPA

G cluster_problem Challenges with Conventional L-DOPA Therapy cluster_solution Liposomal Formulation Advantages problem1 Short Half-Life solution1 Protection from Degradation problem1->solution1 addresses problem2 Rapid Systemic Degradation solution2 Sustained Drug Release problem2->solution2 addresses problem3 Poor Blood-Brain Barrier Penetration solution3 Potential for Enhanced Brain Delivery problem3->solution3 addresses

Caption: Rationale for encapsulating L-DOPA in liposomes to address therapeutic challenges.

Conclusion

The protocol outlined in this document provides a robust framework for the preparation and characterization of L-DOPA loaded liposomes. The use of liposomal carriers has the potential to significantly improve the pharmacokinetic profile of L-DOPA, offering a promising avenue for enhancing the treatment of Parkinson's disease. Further optimization of the formulation and surface modifications could lead to even more effective and targeted drug delivery to the brain.

References

Application Notes and Protocols for Utilizing DOPA in the Creation of Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxy-L-phenylalanine (DOPA) is an amino acid derivative renowned for its adhesive properties, inspired by the adhesive proteins of marine mussels.[1][2] Incorporating DOPA into artificial membranes, such as liposomes and supported lipid bilayers, offers a versatile platform for various biomedical and biotechnological applications. The catechol groups of DOPA can engage in a range of interactions, including hydrogen bonding, metal chelation, and covalent cross-linking, enabling the creation of functionalized membranes with enhanced stability, specific targeting capabilities, and controlled release characteristics.[1][3]

These application notes provide detailed protocols for the preparation and characterization of DOPA-containing artificial membranes, along with quantitative data to guide researchers in their experimental design.

Applications of DOPA-Functionalized Artificial Membranes

DOPA-functionalized membranes are at the forefront of materials science and drug delivery research, with key applications including:

  • Enhanced Adhesion and Mucoadhesion: The primary application of DOPA in artificial membranes is to confer adhesive properties. This is particularly valuable for developing mucoadhesive drug delivery systems that can adhere to mucosal surfaces for prolonged periods, increasing drug bioavailability.[1] DOPA-containing membranes have demonstrated strong adhesion to surfaces like titanium dioxide (TiO₂) and biological tissues.[2][3]

  • Targeted Drug Delivery: DOPA's ability to chelate metal ions can be exploited for targeted drug delivery. For instance, DOPA-functionalized liposomes can be loaded with therapeutic agents and targeted to specific sites. In one study, DOPA-based liposomes modified with alendronate and transferrin were developed for bone and myeloma targeting.[4]

  • Stimuli-Responsive Systems: The oxidation state of DOPA can be controlled by pH, leading to changes in the membrane's properties.[4] This allows for the design of pH-sensitive drug delivery systems that release their cargo in response to the acidic microenvironment of tumors or endosomes.[4]

  • Surface Modification and Biocompatibility: Coating surfaces with polydopamine, a polymer of dopamine (B1211576) (a close relative of DOPA), is a common strategy to improve the biocompatibility of materials and create a versatile platform for further functionalization.[1] This principle can be extended to artificial membranes to enhance their stability and interaction with biological systems.

Quantitative Data on DOPA-Containing Liposomes

The following table summarizes key quantitative data for DOPA-based liposomes developed for paclitaxel (B517696) (PTX) delivery, with modifications for bone and myeloma targeting.

Liposome (B1194612) FormulationMean Particle Size (nm)Zeta Potential (mV)Drug Entrapment Efficiency (%)Cumulative Drug Release at pH 7.4 after 24h (%)Cumulative Drug Release at pH 6.5 after 24h (%)
Ald-/Tf-modified PTX-L118.8 ± 4.8-46.9 ± 6.8~8026.7 ± 3.741.7 ± 4.9

Data extracted from a study on DOPA-based paclitaxel-loaded liposomes.[4]

Experimental Protocols

Protocol 1: Preparation of DOPA-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPA-containing liposomes.

Materials:

  • DOPA-containing lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phospho-L-(3,4-dihydroxy-phenylalanine))

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Cholesterol (optional, for membrane stability)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the DOPA-containing lipid, primary phospholipid, and cholesterol (if used) in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired membrane properties.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.[5]

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.[2]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume of the buffer should be calculated to achieve the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).[5]

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Load the MLV suspension into a gas-tight syringe and assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the lipid suspension through the membrane multiple times (typically 11-21 passes).[6] This process forces the MLVs through the pores, resulting in the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).

    • The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

    • The encapsulation efficiency of any loaded drug can be quantified using techniques like UV-Vis spectroscopy or HPLC after separating the free drug from the liposomes.[7]

Protocol 2: Formation of a DOPA-Functionalized Supported Lipid Bilayer (SLB)

This protocol describes the formation of a DOPA-functionalized SLB on a solid substrate (e.g., mica or glass) via vesicle fusion.

Materials:

  • DOPA-containing liposomes (prepared as in Protocol 1)

  • Solid substrate (e.g., freshly cleaved mica or cleaned glass coverslip)

  • Buffer solution (e.g., PBS with Ca²⁺ and Mg²⁺)

  • Spin coater (for substrate cleaning)

  • Plasma cleaner (optional, for substrate cleaning)

Procedure:

  • Substrate Preparation:

    • Clean the substrate meticulously to ensure a hydrophilic surface, which is crucial for vesicle fusion.

    • For glass coverslips, a common procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and water), followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution in a fume hood ) or exposure to oxygen plasma.[6]

    • For mica, freshly cleaving the surface with adhesive tape immediately before use provides a clean, atomically flat surface.

  • Vesicle Fusion:

    • Place the cleaned substrate in a suitable chamber.

    • Add the DOPA-containing liposome suspension to the chamber, ensuring the substrate is fully covered. The presence of divalent cations like Ca²⁺ in the buffer can promote vesicle fusion.[6]

    • Incubate for 30-60 minutes at a temperature above the lipid phase transition temperature to allow the vesicles to adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

  • Rinsing:

    • Gently rinse the substrate with fresh buffer to remove any unfused or excess vesicles. This step is critical to obtain a clean, single bilayer.

  • Characterization:

    • The formation and fluidity of the SLB can be confirmed using Fluorescence Recovery After Photobleaching (FRAP) microscopy if a fluorescently labeled lipid is included in the liposome formulation.

    • Atomic Force Microscopy (AFM) can be used to visualize the topography of the SLB and identify any defects.[8]

    • Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be used to monitor the vesicle adsorption and bilayer formation process in real-time.

Visualizations

DOPA's Role in Membrane Interactions

The following diagram illustrates the key chemical interactions of DOPA's catechol group at the membrane interface, which are responsible for its adhesive and functional properties.

DOPA_Interactions cluster_interactions Interfacial Interactions DOPA DOPA Catechol Group H_Bond Hydrogen Bonding (with polar head groups, glycoproteins) DOPA->H_Bond forms Metal_Chelation Metal Chelation (e.g., Fe³⁺, Ti⁴⁺) DOPA->Metal_Chelation enables Covalent_Bond Covalent Cross-linking (via oxidation to quinone) DOPA->Covalent_Bond can undergo Pi_Stacking π-π Stacking (with aromatic residues) DOPA->Pi_Stacking participates in

Caption: Key interactions of the DOPA catechol group at a membrane interface.

Experimental Workflow for DOPA-Liposome Preparation and Characterization

This diagram outlines the major steps involved in the synthesis and analysis of DOPA-functionalized liposomes.

DOPA_Liposome_Workflow cluster_prep Liposome Preparation cluster_char Characterization start 1. Lipid Mixing (DOPA-lipid, Phospholipid, Cholesterol in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (Buffer Addition) film->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion dls Size & Zeta Potential (DLS) extrusion->dls analyze tem Morphology (TEM) extrusion->tem visualize ee Encapsulation Efficiency (Spectroscopy/HPLC) extrusion->ee quantify

Caption: Workflow for DOPA-liposome synthesis and characterization.

Signaling Pathways: A Note on DOPA's Role

Current research on DOPA-containing artificial membranes primarily focuses on their physicochemical properties, such as adhesion and drug release, rather than direct involvement in specific intracellular signaling cascades. The catechol group of DOPA is chemically similar to the neurotransmitter dopamine; however, when incorporated into a lipid membrane, its primary role is structural and adhesive.

The signaling pathways associated with dopamine, such as those involving D1-like and D2-like G-protein coupled receptors, are relevant to the biological function of free dopamine in the central nervous system.[9][10] While DOPA-functionalized liposomes may be designed to deliver dopamine or L-DOPA for therapeutic purposes in conditions like Parkinson's disease, the DOPA component of the membrane itself is not the signaling molecule that activates these pathways.

The diagram below illustrates a simplified overview of the canonical dopamine signaling pathway, which is distinct from the function of DOPA within an artificial membrane.

Dopamine_Signaling Dopamine Dopamine D1R D1-like Receptor (GPCR) Dopamine->D1R binds to AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates targets

Caption: Simplified dopamine signaling pathway via a D1-like receptor.

References

Application of 1,2-Dioleoyl-sn-glycero-3-phosphate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) is an anionic, unsaturated phospholipid that is increasingly being explored for its versatile role in the development of sophisticated drug delivery systems. Its unique structural and physicochemical properties, including a negatively charged headgroup and a cone-like molecular shape, make it a valuable component in the formulation of liposomes, nanoparticles, and other nanocarriers. DOPA-based systems offer several advantages, such as enhanced drug encapsulation, stability, and the potential for targeted delivery to specific tissues, including bone. Furthermore, as a naturally occurring phosphatidic acid, DOPA can participate in cellular signaling pathways, opening up possibilities for therapeutic interventions at the molecular level.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing DOPA in their drug delivery formulations.

Key Applications of DOPA in Drug Delivery

1,2-Dioleoyl-sn-glycero-3-phosphate has been successfully incorporated into various drug delivery platforms for a range of therapeutic applications:

  • Oncology: DOPA-containing liposomes and nanoparticles have been developed for the delivery of chemotherapeutic agents like paclitaxel. The negative charge imparted by DOPA can influence the pharmacokinetic profile of the carrier and contribute to its stability.

  • Bone Targeting: The phosphate (B84403) headgroup of DOPA exhibits a strong affinity for hydroxyapatite (B223615), the primary mineral component of bone. This property is exploited for the targeted delivery of drugs to bone tissue, which is particularly beneficial for treating bone metastases and other bone-related diseases[1].

  • Gene Delivery: Cationic lipids are often used for delivering nucleic acids. However, DOPA has been investigated in combination with other lipids in lipid-calcium-phosphate (LCP) nanoparticles for the delivery of siRNA[2]. The inclusion of DOPA can influence the biodistribution of these nanoparticles.

  • Vaccine Delivery: DOPA has been used in the formulation of calcium bisphosphonate nanoparticles as a component of a vaccine delivery system, highlighting its potential role in enhancing immune responses[3].

  • Modulation of Cellular Signaling: As a precursor to the lipid second messenger phosphatidic acid (PA), DOPA can influence cellular signaling cascades, such as the mTOR pathway, which is a key regulator of cell growth and proliferation. This opens up avenues for combining drug delivery with the modulation of specific cellular functions[4][5].

Quantitative Data Summary

The physicochemical characteristics of DOPA-based drug delivery systems are critical for their performance. The following tables summarize quantitative data from a representative study on DOPA-based paclitaxel-loaded liposomes[6].

ParameterValue
Mean Diameter (nm)118.8 ± 4.8
Polydispersity Index (PDI)Not Reported
Surface Charge (Zeta Potential, mV)-46.9 ± 6.8
Drug Entrapment Efficiency (%)~80
FormulationDrug Release at pH 7.4 (24h)Drug Release at pH 6.5 (24h)
Ald-/Tf-modified PTX-L (DOPA-based)26.7 ± 3.7%41.7 ± 4.9%

Experimental Protocols

Protocol 1: Preparation of DOPA-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar liposomes containing 1,2-Dioleoyl-sn-glycero-3-phosphate.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

  • Primary phospholipid (e.g., 1,2-Dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Cholesterol (optional, for enhancing membrane stability)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture, 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of DOPA, DOPC, and cholesterol and dissolve them in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tc) of the lipids. For unsaturated lipids like DOPA and DOPC, room temperature is often sufficient. Rotate the flask and apply a vacuum to evaporate the solvent, forming a thin lipid film on the inner wall of the flask. Continue to apply the vacuum for at least 1-2 hours to ensure complete removal of residual solvent.

  • Hydration: Add the hydration buffer to the flask containing the lipid film. If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer. Gently rotate the flask in the water bath (above the Tc) for 30-60 minutes to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Transfer the MLV suspension into a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution[1][7][8][9].

Protocol 2: Characterization of DOPA-Containing Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute a small sample of the liposome suspension in an appropriate buffer (e.g., PBS for size and PDI, deionized water for zeta potential). Analyze the sample using a DLS/ELS instrument to determine the mean particle size, PDI (a measure of size distribution homogeneity), and zeta potential (a measure of surface charge)[7].

2. Drug Encapsulation Efficiency (EE):

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Procedure:

    • Separate the unencapsulated (free) drug from the liposomes using techniques like size exclusion chromatography or centrifugal ultrafiltration.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug and the total amount of drug using a validated HPLC or UV-Vis method[10][11].

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and/or an acidic buffer to simulate the tumor microenvironment) at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectroscopy[12][13][14].

Visualization of Pathways and Workflows

Phosphatidic Acid-Mediated mTOR Signaling Pathway

1,2-Dioleoyl-sn-glycero-3-phosphate is metabolized in cells to phosphatidic acid (PA), a lipid second messenger that plays a crucial role in cell signaling. One of the key pathways regulated by PA is the mTOR (mammalian target of rapamycin) pathway, which is central to cell growth, proliferation, and survival. PA can activate mTORC1, a component of the mTOR pathway, through various mechanisms, including activation of the ERK pathway or by direct binding[4][5][15][16][17].

mTOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOPA_Lipo DOPA-containing Liposome Cell_Membrane Cellular Uptake DOPA_Lipo->Cell_Membrane Endocytosis PA Phosphatidic Acid (PA) Cell_Membrane->PA Metabolic Conversion LPA_Receptor LPA Receptor (e.g., EDG-2) PA->LPA_Receptor Metabolism to LPA (potential mechanism) mTORC1 mTORC1 PA->mTORC1 Direct Binding & Stabilization ERK_Pathway ERK Pathway LPA_Receptor->ERK_Pathway Activation ERK_Pathway->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Phosphorylation of Downstream Targets (e.g., S6K, 4E-BP1)

Phosphatidic Acid-mTOR Signaling
Experimental Workflow for DOPA-Liposome Drug Delivery

The following diagram illustrates a typical experimental workflow for the development and evaluation of a DOPA-based drug delivery system.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Selection 1. Lipid Selection (DOPA, DOPC, Chol) Thin_Film 3. Thin-Film Hydration Lipid_Selection->Thin_Film Drug_Selection 2. Drug Selection (Hydrophilic/Hydrophobic) Drug_Selection->Thin_Film Extrusion 4. Extrusion Thin_Film->Extrusion DLS 5. DLS/ELS Analysis (Size, PDI, Zeta Potential) Extrusion->DLS TEM 6. Morphology (TEM) Extrusion->TEM EE 7. Encapsulation Efficiency (HPLC/UV-Vis) Extrusion->EE Release 8. Drug Release Study (Dialysis) EE->Release Cell_Uptake 9. Cellular Uptake Release->Cell_Uptake Cytotoxicity 10. Cytotoxicity Assay Cell_Uptake->Cytotoxicity Biodistribution 11. Biodistribution Study Cytotoxicity->Biodistribution Efficacy 12. Therapeutic Efficacy Biodistribution->Efficacy Toxicity 13. Toxicity Assessment Efficacy->Toxicity

DOPA-Liposome Workflow
Bone Targeting Mechanism of DOPA-containing Nanoparticles

The phosphate group of DOPA provides a natural affinity for the calcium-rich hydroxyapatite of the bone matrix, enabling passive targeting of DOPA-containing nanoparticles to bone tissue.

Bone_Targeting_Mechanism Interaction between the negatively charged phosphate group of DOPA and the positively charged calcium ions in hydroxyapatite. cluster_bone Bone Microenvironment Bloodstream DOPA-Nanoparticle in Bloodstream Targeting Targeting & Accumulation Bloodstream->Targeting Bone_Matrix Hydroxyapatite (Ca²⁺ rich) Bone Matrix Targeting->Bone_Matrix

Bone Targeting by DOPA

1,2-Dioleoyl-sn-glycero-3-phosphate is a promising phospholipid for the development of advanced drug delivery systems. Its inherent negative charge, ability to form stable nanocarriers, and its role in cellular signaling and tissue targeting make it a valuable tool for formulating more effective and targeted therapies. The protocols and information provided herein serve as a comprehensive guide for researchers to explore the full potential of DOPA in their drug delivery research and development endeavors.

References

Application Notes and Protocols for DOPA Lipid in Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) is an anionic phospholipid that is gaining significant interest in the field of drug delivery for the formulation of lipid-based nanoparticles. Its unique properties, including a negatively charged headgroup and unsaturated acyl chains, make it a versatile component for creating stable and effective nanocarriers for a variety of therapeutic agents, including small molecules and nucleic acids.

These application notes provide detailed protocols for the preparation of DOPA-containing nanoparticles, summarize key quantitative data from various formulations, and illustrate the cellular signaling pathways potentially modulated by these nanoparticles.

Data Presentation: Physicochemical Characteristics of DOPA-Lipid Nanoparticles

The following tables summarize the typical physicochemical properties of nanoparticles formulated with DOPA lipid. These values can be influenced by the specific formulation parameters, including the lipid composition, drug-to-lipid ratio, and preparation method.

Nanoparticle FormulationDrug/CargoMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPA-coated CaP NPsiRNA40 - 45 (DLS)Not Reported+25 (with targeting ligand)~40[1]
DOPA/DOPE LiposomesPorphyrazineNot ReportedHigh polydispersityNot Reported3-5 times higher than extruded liposomes[2]
Anionic Liposomes (representative)Doxorubicin (B1662922)91 (Z-average)Not Reported-2.86High loading capacity[3]
Anionic SLNs (representative)Paclitaxel960.162-39.175.42[4]

Table 1: Characterization of DOPA-Lipid Containing Nanoparticles. DLS: Dynamic Light Scattering.

Experimental Protocols

Protocol 1: Preparation of DOPA-Lipid Coated Calcium Phosphate (B84403) Nanoparticles for siRNA Delivery

This protocol is adapted from a method for preparing lipid-coated calcium phosphate (LCP) nanoparticles for siRNA delivery.[1]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA)

  • Calcium Chloride (CaCl₂)

  • Disodium Phosphate (Na₂HPO₄)

  • siRNA

  • Cyclohexane

  • Igepal CO-520

  • Chloroform (B151607)

  • Ethanol (B145695)

  • DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) or DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG-Anisamide (for targeted delivery)

  • Tris-HCl buffer (5 mM, pH 7.4)

Procedure:

  • Formation of siRNA-loaded Calcium Phosphate Core:

    • Prepare a water-in-oil reverse microemulsion by dispersing a solution of CaCl₂ and siRNA in a Cyclohexane/Igepal CO-520 mixture.

    • In a separate microemulsion, disperse a solution of Na₂HPO₄.

    • Add a chloroform solution of DOPA to the phosphate-containing microemulsion.

    • Mix the two microemulsions for 20 minutes to allow the formation of DOPA-coated calcium phosphate nanoparticles encapsulating the siRNA.

    • Precipitate the nanoparticles by adding ethanol and centrifuge to pellet the particles.

  • Formation of the Outer Lipid Layer:

    • Prepare a lipid film of DOTAP/Cholesterol or DOPC/Cholesterol and DSPE-PEG-Anisamide by evaporating the organic solvent.

    • Hydrate the lipid film with Tris-HCl buffer.

    • Add the DOPA-coated calcium phosphate nanoparticles to the hydrated lipid mixture to form the final lipid-coated nanoparticles (LCP-II).

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles by Transmission Electron Microscopy (TEM).

    • Quantify the siRNA encapsulation efficiency using a suitable fluorescence-based assay.

Protocol 2: Preparation of DOPA-Containing Liposomes for Small Molecule Drug Delivery (e.g., Doxorubicin)

This is a general protocol based on the thin-film hydration method for preparing liposomes containing an anionic lipid like DOPA for the encapsulation of a hydrophilic drug such as doxorubicin hydrochloride.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired molar ratio of DOPC, cholesterol, and DOPA in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio could be DOPC:Cholesterol:DOPA (e.g., 50:40:10).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a solution of doxorubicin in PBS at a desired concentration. The hydration should be performed above the phase transition temperature of the lipids.

    • Vortex the flask to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).

  • Extrusion for Size Reduction:

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes through the membrane.

  • Purification and Characterization:

    • Remove the unencapsulated doxorubicin by size exclusion chromatography or dialysis.

    • Determine the particle size, PDI, and zeta potential by DLS.

    • Quantify the doxorubicin encapsulation efficiency by measuring the absorbance or fluorescence of the encapsulated drug after disrupting the liposomes with a detergent.

Visualizations

Experimental Workflow: Lipid-Coated Calcium Phosphate Nanoparticle Synthesis

Caption: Workflow for synthesizing DOPA-lipid coated calcium phosphate nanoparticles.

Signaling Pathway: Potential Activation of mTOR by Phosphatidic Acid

mTOR_Pathway PA Phosphatidic Acid (PA) (from DOPA lipid) mTORC1 mTORC1 PA->mTORC1 Directly interacts with & activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates & Inactivates Translation Protein Translation S6K1->Translation Promotes EIF4EBP1->Translation Inhibits (when active) CellGrowth Cell Growth & Proliferation Translation->CellGrowth

Caption: Simplified mTOR signaling pathway potentially activated by phosphatidic acid.

Signaling Pathway: Potential Ligand-Independent EGFR Endocytosis by Phosphatidic Acid

EGFR_Pathway PA Phosphatidic Acid (PA) (from DOPA lipid) PDE4 PDE4 PA->PDE4 Activates cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates p38 p38 MAPK PKA->p38 Inhibits ERK12 ERK1/2 PKA->ERK12 Inhibits Endocytosis EGFR Endocytosis (Clathrin-dependent & -independent) p38->Endocytosis Mediates (Clathrin-dependent) ERK12->Endocytosis Mediates (Clathrin-independent) EGFR_Recycling EGFR Accumulation in Recycling Endosomes Endocytosis->EGFR_Recycling

Caption: EGFR endocytosis pathway potentially modulated by phosphatidic acid.

Discussion

The inclusion of DOPA lipid in nanoparticle formulations offers several advantages. Its anionic nature can influence the surface charge of the nanoparticles, which in turn affects their stability, biodistribution, and cellular uptake. The negative charge can also facilitate the encapsulation of positively charged drugs through electrostatic interactions.

The signaling roles of phosphatidic acid, the headgroup of DOPA, are of particular interest. As illustrated, PA has been shown to be a critical component in the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[5][6] By activating mTORC1, DOPA-containing nanoparticles could potentially have a synergistic effect when delivering anti-cancer drugs that target this pathway.

Furthermore, the ability of PA to induce ligand-independent endocytosis of the Epidermal Growth Factor Receptor (EGFR) presents another intriguing possibility for therapeutic intervention.[7] This mechanism could be exploited to modulate the activity of EGFR, which is often overexpressed in cancer cells.

Conclusion

DOPA lipid is a promising excipient for the development of advanced nanoparticle-based drug delivery systems. Its unique physicochemical properties and its potential to engage with key cellular signaling pathways open up new avenues for designing more effective and targeted therapies. The protocols and data presented here provide a foundation for researchers to explore the full potential of DOPA lipid in their nanoparticle formulations. Further research is warranted to fully elucidate the in vivo behavior and therapeutic efficacy of DOPA-containing nanoparticles.

References

Application Notes and Protocols for Membrane Fusion Assays Using DOPA Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for a myriad of cellular functions, including neurotransmitter release, viral entry, and intracellular trafficking.[1] The ability to study and modulate this process is critical for understanding disease mechanisms and for the development of novel therapeutics. Liposomes, particularly those composed of or interacting with specific molecules like L-3,4-dihydroxyphenylalanine (L-DOPA), serve as powerful model systems to investigate membrane fusion events.[2][3] These assays are instrumental in drug screening and in assessing the membrane activity of potential drug candidates.[4]

This document provides detailed protocols and application notes for conducting membrane fusion assays, with a specific focus on L-DOPA-induced homotypic fusion of vesicles. The methodologies described herein are designed to be robust and reproducible, providing quantitative insights into the kinetics and efficiency of membrane fusion.

Principles of Vesicle-Based Membrane Fusion Assays

Vesicle-based fusion assays typically involve two populations of vesicles: a "donor" population and an "acceptor" population.[5] Fusion is detected by monitoring the mixing of either the membrane components or the aqueous contents of these two populations.[6][7] Common techniques rely on fluorescence spectroscopy, such as Förster Resonance Energy Transfer (FRET) or fluorescence dequenching.[5][8]

In a typical fluorescence dequenching assay, donor vesicles are labeled with a high concentration of a fluorescent probe, causing the fluorescence to be self-quenched.[9][10] Upon fusion with unlabeled acceptor vesicles, the probe is diluted into the larger membrane area, leading to a relief of quenching and an increase in fluorescence intensity.[10] This change in fluorescence can be monitored over time to determine the kinetics and extent of fusion.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes a general method for preparing LUVs, which can be adapted for specific lipid compositions.

Materials:

  • Desired lipid mixture in chloroform (B151607) (e.g., POPC, POPG)

  • Chloroform

  • Nitrogen gas stream

  • Vacuum pump

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • In a round-bottom flask, add the desired amount of lipid solution.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded at least 11 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • The resulting LUV suspension should be stored at 4°C and used within a few days.

Protocol 2: L-DOPA Induced Homotypic Fusion of Dense Core Vesicles in PC12 Cells

This protocol is adapted from studies observing that hyperosmotic conditions and L-DOPA treatment can induce the fusion of dense core vesicles in rat pheochromocytoma (PC12) cells.[2][3]

Materials:

  • PC12 cells

  • Low-salt saline (150 mM NaCl, 5 mM KCl, 10 mM HEPES, 5 mM glucose, 2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4)

  • High-salt (hypertonic) saline (e.g., 332 mM or 460 mM NaCl, with other components as in low-salt saline)

  • L-DOPA solution (100 µM in isotonic saline)

  • Isotonic saline (335 mOsm)

  • Fixative (e.g., Karnovsky's fixative)

  • Reagents for electron microscopy processing

Procedure:

  • Maintain PC12 cells in appropriate culture conditions.

  • Treat the cells with either low-salt or high-salt saline for 10 minutes.

  • Subsequently, incubate the cells for 60 minutes in isotonic saline with or without 100 µM L-DOPA.[2]

  • After the incubation period, rinse the cells for 10 minutes in a saline solution with an osmolarity corresponding to the initial incubation step.

  • Pellet the cells and fix them for electron microscopy.

  • Process the fixed cells for transmission electron microscopy to visualize and quantify the presence of multicore vesicles, which are indicative of homotypic fusion.[2]

Data Presentation

The following table summarizes the quantitative data on the effect of hyperosmolarity and L-DOPA on the percentage of multicore vesicles in PC12 cells, as an indicator of homotypic fusion.[2]

ConditionOsmolarityL-DOPA (100 µM)Percentage of Multicore Vesicles
Isotonic335 mOsmNo0%
Isotonic335 mOsmYes0.3%
Hypertonic700 mOsmNo3.5%
Hypertonic700 mOsmYes15.3%
Hypertonic965 mOsmNo8.6%

Visualizations

Experimental Workflow for a Vesicle Fusion Assay

G cluster_prep Vesicle Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_donor Prepare Donor Vesicles (Fluorescently Labeled) mix Mix Donor and Acceptor Vesicles prep_donor->mix prep_acceptor Prepare Acceptor Vesicles (Unlabeled) prep_acceptor->mix induce Induce Fusion (e.g., add Ca2+, L-DOPA, change pH) mix->induce measure Monitor Fluorescence Intensity Over Time induce->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate Fusion Kinetics and Efficiency plot->calculate

Caption: General workflow for a vesicle membrane fusion assay.

Principle of Fluorescence Dequenching Assay

G cluster_graph Fluorescence Signal donor Donor Vesicle acceptor Acceptor Vesicle induce Fusion Event fused Fused Vesicle start Low Fluorescence (Quenched) end High Fluorescence (Dequenched) start->end Fluorescence Increase

Caption: Principle of the fluorescence dequenching assay for membrane fusion.

Applications in Drug Development

Membrane fusion assays are invaluable tools in the field of drug development for several reasons:

  • Screening for Antiviral Agents: Many viruses rely on membrane fusion to enter host cells. These assays can be used to screen for compounds that inhibit viral fusion.[11]

  • Optimizing Drug Delivery Systems: Liposomes and other lipid-based nanoparticles are increasingly used as drug delivery vehicles.[8] Fusion assays can help in designing carriers that efficiently fuse with target cell membranes to deliver their cargo.

  • Assessing Off-Target Effects: Some drugs may have unintended effects on membrane integrity and fusion processes. These assays can be employed to identify such off-target activities early in the drug discovery pipeline.[4]

  • Investigating Mechanisms of Action: For drugs that target cellular trafficking or secretion, membrane fusion assays can elucidate their specific mechanisms of action.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers and professionals interested in studying membrane fusion using vesicle-based assays. The specific example of L-DOPA-induced fusion highlights how these assays can be applied to investigate the effects of small molecules on membrane dynamics. By employing these robust methodologies, researchers can gain valuable quantitative insights into the complex process of membrane fusion, with significant applications in basic science and pharmaceutical development.

References

Application Notes and Protocols for Incorporating DOPA into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3,4-dihydroxyphenylalanine (L-DOPA) is the primary medication for treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. Understanding the interaction of L-DOPA with cell membranes is crucial for elucidating its mechanisms of action, potential side effects, and for the development of more effective drug delivery systems. These application notes provide an overview of the methods to incorporate L-DOPA into lipid bilayers, a common model for cell membranes, and detail the protocols for characterizing the resulting physicochemical properties.

Application Notes

The incorporation of L-DOPA into lipid bilayers is relevant for several areas of research:

  • Neurotransmitter Dynamics: Studying how L-DOPA and its metabolite, dopamine (B1211576), interact with neuronal membranes can provide insights into neurotransmitter storage, release, and reuptake mechanisms. Both L-DOPA and dopamine have a pronounced association with the lipid head groups, primarily through hydrogen bonds, anchoring them to the interfacial region of the membrane.[1] This interaction is influenced by the lipid composition of the bilayer.[1]

  • Drug Delivery Systems: Liposomes are well-established as drug carriers. Encapsulating L-DOPA in liposomes can protect it from rapid degradation in the bloodstream, potentially leading to sustained release and targeted delivery to the brain.[2] This approach aims to reduce systemic side effects and improve therapeutic efficacy.

  • Oxidative Stress and Neurotoxicity: L-DOPA can exert both antioxidant and pro-oxidant effects.[3][4] Its interaction with lipid membranes can influence lipid peroxidation, a process implicated in neuronal damage.[4] Understanding these interactions is vital for assessing the long-term effects of L-DOPA therapy.

  • Biophysical Studies of Membranes: Incorporating L-DOPA into model lipid membranes allows for the investigation of its effects on fundamental membrane properties such as fluidity, permeability, and phase behavior. These studies contribute to a broader understanding of how small molecules modulate membrane function.

Data Presentation

Quantitative Effects of L-DOPA on Lipid Bilayer Properties
ParameterLipid CompositionL-DOPA ConcentrationObserved EffectAnalytical TechniqueReference
Encapsulation Efficiency Not SpecifiedNot Specified> 90%Not Specified[5]
Lipid Peroxidation (TBARS level) Mouse brain lipidsChronic L-DOPA treatmentReduced in cerebral cortex of normal miceThiobarbituric Acid Reactive Substances (TBARS) Assay[4]
Lipid Peroxidation (TBARS level) Mouse brain lipids with neuronal injuryChronic L-DOPA treatmentMarkedly increased in striatum and frontal cortexThiobarbituric Acid Reactive Substances (TBARS) Assay[4]
Plasma Lipid Peroxidation Human plasma lipidsL-DOPA treatment in Parkinson's patientsNegatively dose-related to endogenous and exogenous LPOSpectrofluorimetric method[3]

Experimental Protocols

Protocol 1: Preparation of L-DOPA Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol is a standard method for preparing unilamellar liposomes with encapsulated L-DOPA.

Materials:

  • Desired lipids (e.g., DOPC, DPPC, Cholesterol)

  • L-DOPA

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a gentle stream of nitrogen gas to remove any residual solvent.

  • Hydration:

    • Prepare a stock solution of L-DOPA in the desired hydration buffer. The concentration will depend on the desired final concentration in the liposomes.

    • Add the L-DOPA solution to the dried lipid film.

    • Hydrate the film by gentle rotation of the flask above the lipid phase transition temperature (Tm). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a lipid extruder. This should also be performed above the Tm of the lipids.

  • Purification:

    • Remove unencapsulated L-DOPA by methods such as dialysis or size exclusion chromatography.

Protocol 2: Characterization of L-DOPA Incorporated Bilayers

A. Quantification of L-DOPA Encapsulation by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount of L-DOPA encapsulated within the liposomes.

Procedure:

  • Sample Preparation:

    • Take a known volume of the liposome (B1194612) suspension.

    • Lyse the liposomes to release the encapsulated L-DOPA. This can be achieved by adding a surfactant like Triton X-100 or by sonication.

    • Prepare a standard curve of known L-DOPA concentrations.

  • HPLC Analysis:

    • Inject the lysed liposome sample and the standards onto an appropriate HPLC column (e.g., a C18 column).

    • Use a suitable mobile phase and detector (e.g., UV or electrochemical detector) for L-DOPA detection.

    • Quantify the amount of L-DOPA in the sample by comparing the peak area to the standard curve.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = (Amount of encapsulated L-DOPA / Total amount of L-DOPA used) x 100

B. Analysis of Membrane Properties

  • Differential Scanning Calorimetry (DSC): To determine the effect of L-DOPA on the phase transition temperature (Tm) and enthalpy of the lipid bilayer.[6][7][8][9]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed information on the location and orientation of L-DOPA within the bilayer and its effect on lipid order and dynamics.[10][11][12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To probe changes in the lipid acyl chain conformation and headgroup hydration upon interaction with L-DOPA.[14][15][16][17][18]

  • Fluorescence Spectroscopy: To study changes in membrane fluidity using fluorescent probes (e.g., DPH, Laurdan) and to investigate the quenching of fluorescently labeled lipids or L-DOPA itself to determine its proximity to different regions of the bilayer.[5][19][20][21]

  • Permeability Assays: To assess the effect of L-DOPA on the permeability of the lipid bilayer to ions or small molecules using fluorescent dyes or electrochemical methods.[22][23][24][25]

Visualizations

Experimental Workflow for L-DOPA Liposome Preparation and Characterization

experimental_workflow start Start dissolve Dissolve Lipids in Chloroform start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with L-DOPA Solution film->hydrate extrude Extrusion (e.g., 100 nm filter) hydrate->extrude purify Purify Liposomes (Dialysis/SEC) extrude->purify characterize Characterization purify->characterize hplc Quantification (HPLC) characterize->hplc dsc Phase Behavior (DSC) characterize->dsc nmr Structure (NMR) characterize->nmr ftir Conformation (FTIR) characterize->ftir fluorescence Fluidity/Permeability (Fluorescence) characterize->fluorescence end End

Caption: Workflow for preparing and analyzing L-DOPA-containing liposomes.

L-DOPA-Induced Lipid Peroxidation Signaling Pathway

lipid_peroxidation ldopa L-DOPA ros Reactive Oxygen Species (ROS) ldopa->ros Auto-oxidation puva Polyunsaturated Fatty Acid (PUFA) in Lipid Bilayer ros->puva H abstraction (Initiation) lipid_radical Lipid Radical (L.) puva->lipid_radical lipid_peroxyl Lipid Peroxyl Radical (LOO.) lipid_radical->lipid_peroxyl Propagation o2 O2 lipid_hydroperoxide Lipid Hydroperoxide (LOOH) lipid_peroxyl->lipid_hydroperoxide H abstraction from another PUFA cell_damage Membrane Damage & Cellular Dysfunction lipid_hydroperoxide->cell_damage o2->lipid_peroxyl

Caption: Simplified pathway of L-DOPA-mediated lipid peroxidation.

References

Application Notes and Protocols for Biofilm Staining Utilizing Phospholipid-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of microbial biofilms is critical in diverse fields, from understanding infectious diseases and antimicrobial resistance to developing novel therapeutics and industrial bio-fouling solutions. Visualizing and quantifying biofilm architecture and viability are essential for this research. While numerous staining methods exist, the use of phospholipid-based probes, such as derivatives of 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), presents a potential strategy for labeling cellular membranes and the lipid components within the extracellular polymeric substance (EPS) of biofilms.

Principle of the Method (Hypothesized)

A fluorescently labeled derivative of 1,2-Dioleoyl-sn-glycero-3-phosphate is proposed to function as a probe for imaging biofilms. The underlying principle is the integration of the lipophilic DOPA molecule into the lipid bilayers of bacterial cell membranes within the biofilm. Additionally, it may interact with lipid components present in the extracellular polymeric substance (EPS) that encases the biofilm community. The attached fluorophore allows for the visualization of these lipid-rich areas using fluorescence microscopy, providing insights into the spatial distribution of bacteria and lipid structures within the biofilm.

Application Notes

  • Probe Selection: The choice of fluorophore conjugated to DOPA is critical. It should have high quantum yield, photostability, and spectral properties compatible with available microscopy equipment.

  • Specificity: While this method targets lipids, it may not differentiate between bacterial species within a mixed biofilm. For species-specific identification, consider combining this technique with other methods like fluorescence in situ hybridization (FISH).

  • Viability: This method, as proposed, does not directly assess bacterial viability. To distinguish between live and dead cells, co-staining with viability dyes such as SYTO 9 (live) and propidium (B1200493) iodide (dead) is recommended.[1]

  • Biofilm Type: The effectiveness of a lipid-based stain may vary depending on the biofilm's composition, which differs between bacterial species and is influenced by environmental conditions. The EPS of some bacteria, like Pseudomonas aeruginosa, is rich in polysaccharides and extracellular DNA (eDNA), which might affect probe penetration and binding.[2][3][4] For Staphylococcus aureus biofilms, proteins and eDNA are also major components of the matrix.[5][6][7]

  • Controls: It is essential to include appropriate controls, such as unstained biofilms to assess autofluorescence and biofilms treated with the unconjugated fluorophore to check for non-specific binding.

Experimental Protocols

Protocol 1: General Staining of Biofilms with a Fluorescently Labeled DOPA Derivative

This protocol provides a general framework for staining pre-formed biofilms in a microtiter plate format, which is suitable for high-throughput screening.

Materials:

  • Fluorescently labeled 1,2-Dioleoyl-sn-glycero-3-phosphate (e.g., conjugated with a fluorophore like NBD, Rhodamine, or a DyLight dye)

  • Sterile 96-well microtiter plates (polystyrene, tissue-culture treated)

  • Bacterial culture of interest

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Phosphate-buffered saline (PBS), sterile

  • Fixative solution (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in the appropriate medium.

    • Dilute the overnight culture to a starting OD600 of approximately 0.01 in fresh medium.

    • Add 200 µL of the diluted culture to each well of a 96-well plate.

    • Incubate the plate under conditions optimal for biofilm formation for the specific bacterial strain (typically 24-48 hours at 37°C, static).[8]

  • Washing:

    • Carefully remove the planktonic culture from each well by aspiration or gentle inversion.

    • Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Be gentle to avoid dislodging the biofilm.

  • Staining:

    • Prepare a working solution of the fluorescently labeled DOPA in PBS. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.

    • Add 100 µL of the staining solution to each well containing a biofilm.

    • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Final Washing:

    • Remove the staining solution.

    • Wash the wells twice with 200 µL of sterile PBS to remove excess unbound probe.

  • Imaging:

    • Add 100 µL of PBS or mounting medium to each well.

    • Visualize the stained biofilms using an inverted fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Protocol 2: Quantitative Analysis of Biofilm Formation using Crystal Violet (for comparison)

This is a standard method to quantify total biofilm biomass and can be used alongside fluorescence imaging to correlate biomass with staining patterns.[9][10]

Materials:

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation and Washing: Follow steps 1 and 2 from Protocol 1.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well.

    • Incubate at room temperature for 15 minutes.[9]

  • Washing:

    • Remove the crystal violet solution.

    • Wash the plate multiple times with water until the water runs clear.

    • Invert the plate and tap on a paper towel to remove excess water. Air dry completely.

  • Solubilization:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate.

    • Measure the absorbance at 550-595 nm using a microplate reader.[8][9]

Data Presentation

Table 1: Comparison of Common Biofilm Staining Methods

Staining MethodTargetPrincipleAdvantagesLimitationsCitation(s)
Crystal VioletTotal BiomassBinds to negatively charged surface molecules and polysaccharides in the EPS.Simple, inexpensive, high-throughput.Stains both live and dead cells and matrix components; indirect measurement.[8][9][10]
SYTO 9Live CellsA green fluorescent nucleic acid stain that penetrates both live and dead cell membranes.Excellent for visualizing live cells.Signal can be quenched by propidium iodide in dead cells.[1]
Propidium Iodide (PI)Dead CellsA red fluorescent nucleic acid stain that only enters cells with compromised membranes.Specifically stains dead cells.May stain extracellular DNA in the matrix, potentially overestimating dead cells.[11]
Calcofluor WhitePolysaccharides (β-1,3 and β-1,4 glucans)Binds to cellulose (B213188) and chitin (B13524) in the EPS.Useful for visualizing the polysaccharide matrix.Not all biofilms produce these specific polysaccharides.[11]
DAPIDNAA blue fluorescent stain that binds strongly to A-T rich regions in DNA.Stains both intracellular and extracellular DNA.Does not differentiate between live and dead cells.[12][13]
Fluorescently Labeled LectinsSpecific GlycoconjugatesBind to specific sugar moieties in the EPS and on cell surfaces.Allows for characterization of the carbohydrate composition of the matrix.Specificity depends on the lectin used.[11]
Hypothesized Fluorescent DOPA Lipids Integrates into lipid membranes and lipid components of the EPS. Potentially visualizes the distribution of bacteria and lipid structures. Hypothetical, requires synthesis of a labeled probe, specificity and efficiency are unknown.

Visualizations

G Hypothesized Interaction of Fluorescent DOPA with Biofilm cluster_biofilm Biofilm Structure bacterium1 Bacterial Cell eps Extracellular Polymeric Substance (EPS) (Polysaccharides, eDNA, Proteins, Lipids) bacterium2 Bacterial Cell probe Fluorescently Labeled DOPA probe->bacterium1 Integrates into cell membrane probe->eps Interacts with lipid components

Caption: Hypothesized interaction of a fluorescent DOPA probe with a bacterial biofilm.

G General Workflow for Biofilm Staining and Imaging start Start: Bacterial Culture biofilm_formation Biofilm Formation (24-48h incubation) start->biofilm_formation wash1 Wash to Remove Planktonic Cells biofilm_formation->wash1 staining Incubate with Fluorescent Probe wash1->staining wash2 Wash to Remove Excess Probe staining->wash2 imaging Fluorescence Microscopy (Data Acquisition) wash2->imaging analysis Image Analysis and Quantification imaging->analysis

Caption: A generalized experimental workflow for staining and imaging bacterial biofilms.

References

Application Notes and Protocols for Protein Interaction Studies Using DOPA Lipid Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3,4-dihydroxyphenylalanine (DOPA) lipid monolayers as a versatile platform for studying protein interactions. The unique adhesive properties of DOPA, inspired by mussel foot proteins, make it an excellent candidate for creating stable and functionalized surfaces to investigate the binding kinetics and mechanisms of various proteins. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and includes visualizations to aid in the understanding of experimental workflows.

Introduction to DOPA Lipid Monolayers

DOPA is a non-canonical amino acid renowned for its strong adhesive properties on a wide range of surfaces, even in aqueous environments. When incorporated into lipid molecules and assembled into a monolayer at an air-water interface, DOPA-containing lipids provide a robust and biocompatible model membrane system. The catechol groups of DOPA can form strong coordinate bonds with various substrates and participate in hydrogen bonding and electrostatic interactions, making these monolayers particularly suitable for immobilizing proteins or studying their direct interactions with the lipid interface.

Key Applications

  • Drug Discovery: Screening and characterization of drug candidates that target membrane-associated proteins.

  • Biomaterial Development: Assessing the biocompatibility and protein adsorption properties of DOPA-functionalized surfaces.

  • Fundamental Research: Investigating the mechanisms of protein-lipid interactions, including adhesion, conformational changes, and aggregation.

  • Biosensor Development: Creating stable and functionalized surfaces for the detection of specific protein biomarkers.

Data Presentation

The following tables summarize quantitative data on protein interactions with DOPA-containing systems and other relevant lipid monolayers.

Table 1: Binding Affinity of Proteins to DOPA and Lipid Monolayers

ProteinLipid/MoleculeTechniqueBinding Constant (K_b) / Dissociation Constant (K_d)Reference
Human Lysozyme (B549824) (HL)L-DopaSpectrofluorimetryK_b: ~10^4 M^-1[1]
Hen Egg White Lysozyme (HEWL)L-DopaSpectrofluorimetryK_b: ~10^4 M^-1[1]
Bovine Serum Albumin (BSA)CholesterolSpectroscopyK_Chol = (1.12 +/- 0.40) x 10^3 M^-1[2]
Bovine Serum Albumin (BSA)DDABSpectroscopyK_DDAB = (1.50 +/- 0.50) x 10^3 M^-1[2]
Bovine Serum Albumin (BSA)DOTAPSpectroscopyK_DOTAP = (2.45 +/- 0.80) x 10^3 M^-1[2]
Bovine Serum Albumin (BSA)DOPESpectroscopyK_DOPE = (1.35 +/- 0.60) x 10^3 M^-1[2]

Table 2: Surface Pressure Changes Upon Protein Interaction with Lipid Monolayers

ProteinLipid MonolayerInitial Surface Pressure (mN/m)Change in Surface Pressure (Δπ) (mN/m)Observations
LysozymeDPPC15IncreasePenetration of lysozyme into the monolayer.[3]
LysozymeDPPE15IncreasePenetration of lysozyme into the monolayer.[3]
Cytochrome cStearic acid2Penetration at low pressures, adsorption at higher pressures.Three successive types of interaction observed.[4]
Bovine Serum AlbuminStearic acid2Penetration at low pressures, adsorption at higher pressures.Irreversible binding observed.[4]

Experimental Protocols

Protocol 1: Preparation of a DOPA Lipid Monolayer using the Langmuir-Blodgett Trough

This protocol describes the formation of a DOPA-containing lipid monolayer at the air-water interface using a Langmuir-Blodgett trough.

Materials:

  • DOPA-containing lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phospho-L-3,4-dihydroxyphenylalanine)

  • Spreading solvent: Chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v)[5]

  • Subphase: Ultrapure water or a buffered solution (e.g., PBS, HEPES) filtered through a 0.22 µm filter.

  • Langmuir-Blodgett trough system equipped with a Wilhelmy plate or other surface pressure sensor.

  • Microsyringe

Procedure:

  • Trough Preparation: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., ethanol, chloroform) and then rinse extensively with ultrapure water. Fill the trough with the desired subphase.

  • Surface Purity Check: Compress the barriers to the minimum area to ensure there are no surface-active impurities. The surface pressure should remain below 0.2 mN/m. Aspirate the surface if necessary and repeat.

  • Lipid Solution Preparation: Dissolve the DOPA-containing lipid in the spreading solvent to a final concentration of 0.1-1 mg/mL.[5]

  • Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the lipid solution onto the subphase surface at different locations.

  • Solvent Evaporation: Allow at least 15-20 minutes for the solvent to evaporate completely.[6]

  • Monolayer Compression: Slowly compress the monolayer with the barriers at a constant rate (e.g., 5-10 mm/min) while monitoring the surface pressure.

  • Surface Pressure-Area Isotherm: Record the surface pressure as a function of the mean molecular area to obtain the isotherm, which provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

  • Monolayer Stabilization: Once the desired surface pressure is reached (typically 20-30 mN/m for biological studies), stop the compression and allow the monolayer to stabilize.

G cluster_prep Preparation cluster_formation Monolayer Formation cluster_analysis Analysis trough_prep 1. Clean and Fill Langmuir Trough lipid_sol 2. Prepare DOPA Lipid Solution spreading 3. Spread Lipid Solution on Subphase evaporation 4. Solvent Evaporation spreading->evaporation compression 5. Compress Monolayer evaporation->compression isotherm 6. Record Surface Pressure-Area Isotherm compression->isotherm stabilization 7. Stabilize Monolayer at Target Pressure isotherm->stabilization

Workflow for DOPA Lipid Monolayer Preparation.
Protocol 2: Quantitative Analysis of Protein Binding using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

This protocol outlines the use of QCM-D to measure the mass and viscoelastic properties of a DOPA lipid monolayer and subsequent protein binding in real-time.

Materials:

  • QCM-D instrument and sensors (e.g., gold-coated quartz crystals).

  • Prepared DOPA-containing liposomes (vesicles).

  • Buffer solution (e.g., PBS, HEPES).

  • Protein solution of interest.

Procedure:

  • Sensor Cleaning and Baseline: Clean the QCM-D sensor according to the manufacturer's instructions (e.g., UV/ozone treatment or piranha solution). Mount the sensor in the QCM-D chamber and establish a stable baseline with the running buffer.

  • Supported Lipid Bilayer (SLB) Formation:

    • Introduce the DOPA-containing liposome (B1194612) solution into the chamber. The vesicles will adsorb to the sensor surface, rupture, and fuse to form a supported lipid bilayer. This process is monitored by a decrease in frequency (increase in mass) and a decrease in dissipation (formation of a rigid layer).

    • Rinse with buffer to remove any unfused vesicles.

  • Protein Injection: Once a stable SLB is formed, inject the protein solution at a known concentration.

  • Binding Analysis: Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.

    • A decrease in frequency indicates protein binding (mass increase).

    • An increase in dissipation suggests the bound protein layer is soft and hydrated, or that the protein is inducing a conformational change in the lipid layer.

  • Rinsing and Dissociation: Inject buffer to rinse away unbound protein and monitor the dissociation of the bound protein.

  • Data Modeling: Use appropriate models (e.g., the Voigt model) to quantify the adsorbed mass, thickness, and viscoelastic properties of the protein layer.

G cluster_setup Setup cluster_slb SLB Formation cluster_protein Protein Interaction cluster_data Data Analysis sensor_prep 1. Clean QCM-D Sensor & Establish Baseline liposome_inj 2. Inject DOPA Liposomes sensor_prep->liposome_inj slb_formation 3. Monitor SLB Formation (Δf & ΔD) liposome_inj->slb_formation rinse1 4. Rinse with Buffer slb_formation->rinse1 protein_inj 5. Inject Protein Solution rinse1->protein_inj binding_analysis 6. Monitor Protein Binding (Δf & ΔD) protein_inj->binding_analysis rinse2 7. Rinse and Monitor Dissociation binding_analysis->rinse2 data_model 8. Model Data to Quantify Mass and Viscoelasticity rinse2->data_model

Workflow for QCM-D Analysis of Protein Binding.
Protocol 3: Kinetic Analysis of Protein Binding using Surface Plasmon Resonance (SPR)

This protocol details the use of SPR to determine the kinetics (association and dissociation rates) and affinity of protein binding to a DOPA lipid monolayer.

Materials:

  • SPR instrument and sensor chips (e.g., L1 or HPA chips).

  • Prepared DOPA-containing liposomes.

  • Running buffer (e.g., HBS-EP).

  • Protein solution of interest at various concentrations.

  • Regeneration solution (if applicable).

Procedure:

  • Chip Preparation and Priming: Clean and prime the SPR sensor chip according to the manufacturer's instructions.

  • Lipid Monolayer Capture:

    • Inject the DOPA-containing liposome solution over the sensor chip surface. The liposomes will be captured on the hydrophobic surface of the L1 chip or the alkane-thiol layer of the HPA chip, forming a lipid monolayer.

    • A stable increase in the response units (RU) indicates successful monolayer formation.

  • Baseline Stabilization: Flow the running buffer over the captured monolayer until a stable baseline is achieved.

  • Protein Injection (Association Phase): Inject the protein solution at a specific concentration and monitor the increase in RU as the protein binds to the monolayer.

  • Dissociation Phase: Switch back to the running buffer and monitor the decrease in RU as the protein dissociates from the monolayer.

  • Regeneration (Optional): If the protein binding is reversible and the surface needs to be reused, inject a regeneration solution to remove the bound protein.

  • Kinetic Analysis: Repeat steps 4-6 with a range of protein concentrations. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

G cluster_setup Setup cluster_monolayer Monolayer Formation cluster_binding Binding Analysis cluster_analysis Data Analysis chip_prep 1. Prepare and Prime SPR Sensor Chip liposome_inj 2. Inject DOPA Liposomes chip_prep->liposome_inj baseline 3. Stabilize Baseline liposome_inj->baseline protein_inj 4. Inject Protein (Association) baseline->protein_inj dissociation 5. Buffer Flow (Dissociation) protein_inj->dissociation regeneration 6. Regeneration (Optional) dissociation->regeneration kinetic_analysis 7. Repeat with Different Concentrations & Analyze Kinetics regeneration->kinetic_analysis

Workflow for SPR Analysis of Protein Binding.

Concluding Remarks

DOPA lipid monolayers offer a powerful and versatile platform for the detailed investigation of protein-lipid interactions. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the fundamental aspects of protein binding to membrane surfaces. The combination of Langmuir-Blodgett techniques with sensitive analytical methods like QCM-D and SPR enables the quantitative characterization of binding kinetics, affinity, and the conformational changes involved in these crucial biological processes.

References

Application Notes and Protocols for Fluorescent Labeling of DOPA Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxyphenylalanine (DOPA) is a precursor to several important neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. Lipids modified with a DOPA headgroup represent a novel class of functional lipids with potential applications in neuroscience and drug delivery. Their catechol group offers unique properties, including the ability to interact with metal ions and engage in specific binding events at the cell membrane. Fluorescently labeling these DOPA lipids provides a powerful tool to visualize their subcellular localization, track their dynamics, and investigate their role in biological processes.

These application notes provide a comprehensive overview of the synthesis, fluorescent labeling, and potential applications of DOPA-containing lipids. Detailed protocols for the synthesis of a DOPA-functionalized phospholipid and its subsequent fluorescent labeling with a BODIPY dye are presented.

Synthesis of DOPA-Lipids

The synthesis of a DOPA-functionalized lipid can be achieved by coupling L-DOPA to the headgroup of a phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

Experimental Protocol: Synthesis of DOPA-DOPE

Materials:

Procedure:

  • Activation of L-DOPA:

    • Dissolve L-DOPA (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 eq) to the solution and stir at 0°C for 1 hour, then at room temperature overnight.

    • The formation of the NHS ester of L-DOPA will occur, with dicyclohexylurea (DCU) precipitating as a byproduct.

  • Coupling to DOPE:

    • Filter the reaction mixture to remove the DCU precipitate.

    • To the filtrate containing the L-DOPA-NHS ester, add a solution of DOPE (1 eq) in chloroform.

    • Add triethylamine (2 eq) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 24-48 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield the DOPA-DOPE conjugate.

  • Characterization:

    • Confirm the structure of the synthesized DOPA-DOPE by mass spectrometry and NMR spectroscopy.

Fluorescent Labeling of DOPA-Lipids

The catechol group of the DOPA-lipid provides a reactive handle for fluorescent labeling. One effective method involves the use of BODIPY dyes that can react with phenols.[1]

Experimental Protocol: Fluorescent Labeling of DOPA-DOPE with BODIPY

Materials:

  • DOPA-DOPE

  • 8-(Methylthio)-BODIPY dye[1]

  • Copper(I) iodide (CuI)

  • A non-nucleophilic base (e.g., Cesium Carbonate)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or DMF)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve DOPA-DOPE (1 eq) and 8-(methylthio)-BODIPY (1.5 eq) in the anhydrous, degassed solvent under an inert atmosphere.[1]

    • Add the base (e.g., Cesium Carbonate, 3 eq) and CuI (0.2 eq) to the reaction mixture.[1]

  • Labeling Reaction:

    • Stir the reaction mixture at room temperature, protected from light, for 12-24 hours.

    • The reaction involves a copper-catalyzed nucleophilic aromatic substitution (SNAr) where a hydroxyl group of the catechol displaces the methylthio group of the BODIPY dye.[1]

  • Purification:

    • Monitor the reaction by TLC, looking for the appearance of a new fluorescent spot corresponding to the labeled lipid.

    • Upon completion, filter the reaction mixture to remove any insoluble salts.

    • Concentrate the filtrate and purify the fluorescently labeled DOPA-DOPE by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform and methanol).

Quantitative Data

The performance of the fluorescently labeled DOPA-lipid should be characterized to ensure its suitability for imaging applications. The following table summarizes expected quantitative data for a BODIPY-labeled DOPA-DOPE.

ParameterValueMethod of Determination
Excitation Maximum (λex) ~500 nmFluorescence Spectroscopy
Emission Maximum (λem) ~510 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε) > 80,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Quantum Yield (Φ) > 0.8Comparative method using a known standard (e.g., Fluorescein)
Labeling Efficiency 60-80%HPLC analysis of the reaction mixture
Photostability HighTime-lapse fluorescence microscopy under continuous illumination

Applications and Workflows

Fluorescently labeled DOPA-lipids can be used in a variety of applications to study cellular processes.

Application 1: Visualization of Lipid Rafts and Membrane Microdomains

The DOPA headgroup may influence the partitioning of the lipid into specific membrane microdomains.

Experimental Workflow:

  • Liposome (B1194612) Preparation: Prepare liposomes incorporating the fluorescently labeled DOPA-DOPE.

  • Cell Labeling: Incubate target cells with the liposome suspension.

  • Imaging: Visualize the distribution of the fluorescent lipid in the cell membrane using confocal or super-resolution microscopy.

  • Co-localization: Perform co-localization studies with known markers for lipid rafts (e.g., cholera toxin B subunit).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_liposomes Prepare Liposomes with Fluorescent DOPA-Lipid cell_labeling Incubate Cells with Labeled Liposomes prep_liposomes->cell_labeling imaging Fluorescence Microscopy cell_labeling->imaging colocalization Co-localization Analysis imaging->colocalization data_analysis Analyze Lipid Distribution in Membrane Microdomains colocalization->data_analysis

Caption: Experimental workflow for visualizing membrane microdomains.

Application 2: Investigating Dopaminergic Signaling

DOPA is the precursor to dopamine, and a DOPA-lipid may interact with components of the dopaminergic signaling pathway at the membrane.

Signaling Pathway Hypothesis:

A fluorescent DOPA-lipid could potentially be used to probe the initial interactions at the presynaptic membrane that influence dopamine synthesis and packaging. It may interact with proteins involved in L-DOPA uptake or enzymes like DOPA decarboxylase if its active site is accessible from the membrane.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DOPA_Lipid Fluorescent DOPA-Lipid Membrane_Protein Membrane-Associated Protein DOPA_Lipid->Membrane_Protein Interaction DDC DOPA Decarboxylase (DDC) Membrane_Protein->DDC Modulation? Dopamine Dopamine DDC->Dopamine Synthesis VMAT Vesicular Monoamine Transporter (VMAT) Dopamine->VMAT Vesicle Synaptic Vesicle VMAT->Vesicle Packaging L_DOPA L-DOPA L_DOPA->DDC

References

Application Notes and Protocols for DOPA Liposome-Mediated Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid-based nanoparticles, particularly cationic liposomes, have emerged as a promising non-viral vector for gene delivery in therapeutic and research applications. Their biocompatibility, low immunogenicity, and ease of production make them an attractive alternative to viral vectors.[1] Among the various formulations, those containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in combination with a cationic lipid such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) are widely utilized. While the user specified "DOPA" liposomes, the vast majority of literature and applications in gene delivery refer to formulations containing the cationic lipid DOTAP and the helper lipid DOPE. Dioleoyl phosphatidic acid (DOPA) is an anionic lipid and less commonly used for gene delivery due to the electrostatic repulsion with negatively charged nucleic acids. Therefore, this document will focus on the well-characterized and widely used DOTAP/DOPE liposomal systems for gene delivery.

These liposomes are composed of a cationic lipid (DOTAP) that electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA or mRNA) to form lipoplexes, and a neutral "helper" lipid (DOPE) that facilitates the endosomal escape of the genetic cargo into the cytoplasm.[2][3] The inclusion of cholesterol is also common to enhance the stability of the liposome (B1194612) structure.[4]

This document provides detailed application notes on the principles of DOTAP/DOPE liposome-mediated gene delivery and comprehensive protocols for their preparation, characterization, and application in transfecting mammalian cells.

Principle of DOTAP/DOPE Liposome-Mediated Gene Delivery

The mechanism of gene delivery using DOTAP/DOPE liposomes involves several key steps:

  • Lipoplex Formation: The positively charged DOTAP liposomes are mixed with negatively charged nucleic acids. This interaction leads to the spontaneous formation of stable, condensed nanoparticles called lipoplexes.[3]

  • Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, promoting cellular uptake primarily through endocytosis. Studies have shown that this uptake can occur via clathrin-mediated and caveolin-mediated pathways.[4]

  • Endosomal Escape: Once inside the cell, the lipoplexes are enclosed within endosomes. The acidic environment of the late endosome is crucial for the function of DOPE. DOPE undergoes a conformational change from a lamellar to an inverted hexagonal phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm.

  • Nuclear Entry and Gene Expression: For plasmid DNA, it must then be transported into the nucleus for transcription to occur. For mRNA, translation can proceed directly in the cytoplasm.

The efficiency of this entire process is influenced by several factors, including the ratio of DOTAP to DOPE, the overall charge ratio of the lipoplex, the size and zeta potential of the liposomes, and the specific cell type being transfected.[5]

Physicochemical Characterization and Quantitative Data

The physical and chemical properties of the liposomes and lipoplexes are critical determinants of their gene delivery efficiency and cytotoxicity. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Formulation (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOTAP:Cholesterol (5:4)>200Not Specified+31.4 ± 2.5[6]
DOTAP:DOPE:Cholesterol (LP2 - 50:25:25)~150<0.2~+30[4]
DOPE:CHEMS107.2 ± 2.90.213 ± 0.005-21.9 ± 1.8[1][7]
PC:DOPE:DOTAP (Charge Ratio 50)163 (100 nm extrusion)Not Specified+33.8[8]
DOTAP:Cholesterol (1:1)128Not Specified+66[9]
DOTAP:DOPE (1:1)~150<0.2+45.1 ± 3.6[9]
DOPE/DOTAP120-130Low+42.1[10]

In Vitro Transfection Efficiency

The efficiency of gene delivery can be quantified by measuring the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).

Liposome FormulationCell LineReporter GeneTransfection EfficiencyReference
DOTAP:DOPE:Cholesterol (LP2)HeLa, A549, SPC-A1pGL3 (Luciferase)Similar to or slightly lower than Lipofectamine® 2000[4]
PC:DOPE:DOTAP (Charge Ratio 50)293TpEGFP~35% GFP positive cells[8]
DOPE:DOTAP (0.5:1)HEK-293TmRNA~40%[11]
DOPE:DOTAP (1:1)HEK-293TmRNA>20%[11]

Cytotoxicity Data

It is crucial to assess the cytotoxicity of liposomal formulations to ensure that the observed effects are due to the delivered gene and not to the toxicity of the delivery vehicle itself.

FormulationCell LineAssayIC50 / Cell ViabilityReference
DOTAP:Cholesterol:ATRA (5:4:1)A549MTTIC50 of free ATRA was 0.78 µmol[6]
DOTAP:DOPE:Cholesterol (LP2)HeLa, A549, SPC-A1Not Specified>80% viability at a weight ratio of 30[4]
DOPE:CHEMS with DocetaxelPC3Not SpecifiedIC50: 65.74 nM[1][7]
DOPE:CHEMS with DocetaxelDU145Not SpecifiedIC50: 28.28 nM[1][7]
PC:DOPE:DOTAP (Charge Ratio 50)293TMTT~50% cell viability[8]

Experimental Protocols

Protocol 1: Preparation of DOTAP/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (optional)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: Dissolve DOTAP and DOPE (and cholesterol, if used) in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 37-40°C). Rotate the flask and apply a vacuum to evaporate the chloroform, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: Add the desired volume of pre-warmed sterile PBS (pH 7.4) to the flask to achieve the final desired lipid concentration (e.g., 1 mg/mL). Agitate the flask by hand or vortexing above the lipid transition temperature until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing): To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion. Assemble the liposome extruder with a 100 nm polycarbonate membrane. Pass the MLV suspension through the extruder 11-21 times. The resulting solution should be a translucent suspension of large unilamellar vesicles (LUVs).

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Characterization of Liposomes

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the liposome suspension in sterile PBS to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size and PDI using a DLS instrument. The PDI value should ideally be below 0.2, indicating a homogenous population of liposomes.

B. Zeta Potential Measurement

  • Dilute a small aliquot of the liposome suspension in sterile water or a low-salt buffer.

  • Transfer the diluted sample to a disposable zeta cell.

  • Measure the zeta potential using a suitable instrument. For cationic liposomes, the zeta potential should be positive.

Protocol 3: Lipoplex Formation and Gene Transfection

This protocol describes the formation of liposome-DNA complexes (lipoplexes) and their use for transfecting adherent mammalian cells.

Materials:

  • Prepared DOTAP/DOPE liposomes

  • Plasmid DNA (encoding the gene of interest and a reporter gene, e.g., GFP or luciferase)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Adherent mammalian cells (e.g., HEK293, HeLa, A549)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Preparation:

    • For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 1 µg for a 24-well plate) in serum-free medium.

    • In a separate tube, dilute the desired amount of liposomes in serum-free medium. The optimal liposome-to-DNA ratio (charge ratio) needs to be determined empirically but often ranges from 2:1 to 10:1 (+/-).

    • Add the diluted DNA to the diluted liposomes, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add serum-free medium containing the lipoplexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, add complete medium with serum to the wells. Alternatively, the transfection medium can be replaced with fresh complete medium.

  • Gene Expression Analysis: Incubate the cells for 24-72 hours post-transfection. Analyze gene expression by:

    • Fluorescence Microscopy or Flow Cytometry: For GFP or other fluorescent reporter genes.

    • Luciferase Assay: For luciferase reporter genes. Lyse the cells and measure the luminescence using a luminometer and a suitable luciferase assay kit.

Protocol 4: Cytotoxicity Assessment by MTT Assay

This protocol is for assessing the effect of the liposomal formulations on cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Liposome formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Aspirate the medium and add fresh medium containing serial dilutions of the liposome formulations to the wells. Include untreated cells as a control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the liposome concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_characterization Characterization cluster_transfection Gene Transfection cluster_cytotoxicity Cytotoxicity Assay lipids DOTAP/DOPE in Chloroform film Thin Lipid Film lipids->film Evaporation hydration Hydration with Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs dls Dynamic Light Scattering (DLS) luvs->dls zeta Zeta Potential Measurement luvs->zeta lipoplex Lipoplex Formation luvs->lipoplex treatment Treatment with Liposomes luvs->treatment dna Plasmid DNA dna->lipoplex transfection Transfection lipoplex->transfection cells Adherent Cells cells->transfection analysis Gene Expression Analysis transfection->analysis cyto_cells Cells in 96-well Plate cyto_cells->treatment mtt MTT Assay treatment->mtt ic50 IC50 Determination mtt->ic50

Caption: Experimental workflow for DOPA liposome-mediated gene delivery.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell lipoplex DOTAP/DOPE Lipoplex (+ charged) membrane Cell Membrane (- charged) lipoplex->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome (Acidic pH) endosome->late_endosome dna DNA late_endosome->dna Endosomal Escape (DOPE-mediated) cytoplasm Cytoplasm nucleus Nucleus transcription Transcription nucleus->transcription translation Translation transcription->translation protein Protein Expression translation->protein dna->nucleus

Caption: Cellular uptake and intracellular trafficking pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DOPA Concentration for Membrane Fusion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dioleoylphosphatidic acid (DOPA) concentration in membrane fusion experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

A Note on "DOPA": In the context of lipid-based membrane fusion assays, "DOPA" typically refers to 1,2-dioleoyl-sn-glycero-3-phosphate (Dioleoylphosphatidic acid) , a key anionic phospholipid. It is not to be confused with 3,4-dihydroxy-L-phenylalanine (L-DOPA), a dopamine (B1211576) precursor. This guide pertains exclusively to Dioleoylphosphatidic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DOPA in membrane fusion assays?

A1: DOPA is an anionic phospholipid that plays a crucial role in facilitating membrane fusion, particularly in the presence of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺). Its conical shape and negative charge are key to inducing negative curvature in the lipid bilayer, a critical intermediate step for the merging of two membranes. The interaction between DOPA and divalent cations neutralizes charge repulsion between membranes and helps to dehydrate the lipid headgroups, further promoting fusion.

Q2: How does the concentration of DOPA affect the rate and extent of membrane fusion?

A2: The concentration of DOPA is a critical parameter. Generally, increasing the molar percentage of DOPA in a liposome (B1194612) formulation (up to a certain point) will increase the fusion rate in the presence of divalent cations. This is because a higher density of DOPA molecules enhances the electrostatic and structural changes needed to overcome the energy barrier for fusion. However, excessively high concentrations can lead to liposome instability and aggregation rather than controlled fusion.

Q3: My liposomes are aggregating instead of fusing. What is the likely cause?

A3: Aggregation without fusion is a common issue. The primary causes are often an imbalanced DOPA-to-cation ratio or an overall high concentration of fusogenic lipids. If the cation concentration is too high relative to the DOPA concentration, it can cause extensive cross-linking of vesicles, leading to large aggregates that do not proceed to fuse. Conversely, if the DOPA concentration is too high, the vesicles may be inherently unstable. Consider titrating your divalent cation concentration or reducing the molar percentage of DOPA in your lipid mixture.

Q4: What is a typical starting concentration for DOPA in a fusion assay?

A4: A common starting point for DOPA concentration in liposome fusion assays is between 10 to 25 mol% of the total lipid composition. The optimal concentration is highly dependent on the other lipids in the formulation (e.g., the presence of helper lipids like DOPE) and the concentration of the fusogenic trigger (e.g., Ca²⁺).

Troubleshooting Guide

This guide addresses specific issues that may arise during DOPA-mediated membrane fusion experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Fusion Detected 1. Insufficient DOPA Concentration: The molar percentage of DOPA is too low to induce the necessary membrane curvature and charge effects. 2. Inadequate Cation Concentration: The concentration of Ca²⁺ or Mg²⁺ is too low to trigger fusion. 3. Presence of Inhibitory Lipids: The lipid mixture may contain lipids that inhibit fusion (e.g., high concentrations of cholesterol or lipids with large headgroups). 4. Incorrect Buffer Conditions: pH or ionic strength of the buffer may not be optimal.1. Increase the mol% of DOPA in your liposomes incrementally (e.g., in 5% steps). 2. Perform a titration of the divalent cation (e.g., 1-10 mM Ca²⁺) to find the optimal concentration. 3. Re-evaluate your lipid composition. Consider including a non-bilayer-forming lipid like DOPE to promote fusion. 4. Ensure your buffer pH is appropriate (typically around 7.4) and that the ionic strength is not inhibiting vesicle interaction.
High Background Signal / Spontaneous Fusion 1. Liposome Instability: The DOPA concentration may be too high, leading to unstable vesicles that fuse without a trigger. 2. Contaminants in Lipid Stock: Oxidized lipids or other impurities can increase non-specific fusion.1. Reduce the mol% of DOPA in the lipid formulation. 2. Use high-purity lipids and store them properly under an inert gas (argon or nitrogen) at low temperatures.
Vesicle Aggregation Without Fusion 1. Excessive Cation Concentration: Too much Ca²⁺ or Mg²⁺ can rapidly bridge vesicles, causing large-scale aggregation that sterically hinders the fusion process. 2. High Vesicle Concentration: A high density of vesicles can lead to rapid aggregation upon addition of the trigger.1. Lower the concentration of the divalent cation trigger. 2. Dilute the vesicle suspension before adding the fusogenic trigger.
Inconsistent / Irreproducible Results 1. Inconsistent Vesicle Size: Variation in the size of liposomes between batches can significantly affect fusion kinetics. 2. Inaccurate Lipid Concentrations: Errors in preparing the initial lipid mixture will alter the DOPA mol%. 3. Temperature Fluctuations: Membrane fluidity and fusion are temperature-dependent.1. Ensure a consistent method for vesicle preparation (e.g., extrusion through a specific pore size) and verify size with Dynamic Light Scattering (DLS). 2. Prepare lipid stocks carefully and re-verify concentrations. 3. Perform experiments in a temperature-controlled environment.

Experimental Protocols & Data

Optimizing DOPA Concentration for Ca²⁺-Mediated Fusion

The following table summarizes typical starting parameters for optimizing DOPA concentration in a fusion assay using a fluorescent resonance energy transfer (FRET) reporter pair like NBD-PE and Rhodamine-PE.

Parameter Recommended Range Starting Point Notes
DOPA (mol%) 5 - 30%15%The optimal value depends heavily on the other lipids in the mixture.
Helper Lipid (DOPE, mol%) 0 - 50%20%DOPE promotes the formation of non-bilayer intermediates required for fusion.
Bulk Lipid (DOPC, mol%) Remainder63%A neutral, bilayer-forming lipid like DOPC typically makes up the bulk.
FRET Probes (mol%) 0.5 - 2% each1% eachNBD-PE (donor) and Rhodamine-PE (acceptor) are a common pair.
Lipid Concentration 10 - 100 µM50 µMTotal lipid concentration in the final assay volume.
Ca²⁺ Concentration 1 - 10 mM5 mMThis is the trigger; a titration is highly recommended.
Buffer -HEPES 10 mM, NaCl 100 mM, pH 7.4Buffer should be free of chelating agents like EDTA.
Experimental Workflow

A typical workflow for a DOPA-mediated membrane fusion experiment involves preparing two populations of liposomes, one labeled with a FRET pair and one unlabeled, and then mixing them and initiating fusion with the addition of a divalent cation.

G cluster_prep Vesicle Preparation cluster_assay Fusion Assay prep_lipids 1. Prepare Lipid Mixture (DOPC, DOPA, DOPE, FRET Probes) film 2. Create Lipid Film (Rotary Evaporation) prep_lipids->film hydrate 3. Hydrate Film (Buffer) film->hydrate extrude 4. Extrude Vesicles (e.g., 100 nm filter) hydrate->extrude mix 5. Mix Labeled & Unlabeled Vesicles extrude->mix baseline 6. Record Baseline Fluorescence mix->baseline trigger 7. Inject Ca²⁺ (Fusion Trigger) baseline->trigger measure 8. Monitor Fluorescence (Increase in Donor Signal) trigger->measure

Caption: Workflow for a DOPA-mediated liposome fusion assay.

Mechanism of DOPA and Ca²⁺ in Membrane Fusion

Divalent cations like Ca²⁺ are essential for overcoming the electrostatic repulsion between two negatively charged vesicles containing DOPA. The binding of Ca²⁺ to multiple DOPA headgroups brings the membranes into close apposition, dehydrates the interface, and induces structural rearrangements that lower the energy barrier to fusion.

G start Two Separate Vesicles (Contain DOPA) approach Vesicles Approach (Electrostatic Repulsion) start->approach add_ca Add Ca²⁺ Trigger approach->add_ca High Energy Barrier bridge Ca²⁺ Bridges DOPA Headgroups (Charge Neutralization) add_ca->bridge contact Membranes in Close Contact (Dehydration) bridge->contact stalk Lipid Stalk Formation (Outer Leaflet Fusion) contact->stalk pore Fusion Pore Opening (Inner Leaflet Fusion) stalk->pore end_state Fully Fused Vesicle pore->end_state

Caption: Logical steps in DOPA and Ca²⁺ mediated membrane fusion.

Technical Support Center: DOPA Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the formulation and stability of 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) liposomes, with a focus on preventing and diagnosing unwanted leakage.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of leaky DOPA liposomes?

A1: Leakage from DOPA liposomes typically stems from three primary areas: formulation/preparation issues, improper buffer conditions, and suboptimal storage. As DOPA is an anionic phospholipid, the stability of the resulting liposome (B1194612) is highly sensitive to its chemical environment. Key factors include lipid film quality, hydration temperature, buffer pH, ionic strength, and the presence of divalent cations.

Q2: Why is my DOPA liposome suspension aggregating or precipitating?

A2: Aggregation in anionic liposome preparations is often caused by electrostatic interactions. High concentrations of salts, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can neutralize the negative surface charge of DOPA liposomes, reducing electrostatic repulsion and leading to vesicle aggregation and fusion.[1] This can also occur when mixing anionic liposomes with positively charged molecules.

Q3: How does pH affect the stability of my DOPA liposomes?

A3: The pH of the surrounding buffer is critical for DOPA liposome stability. The phosphate (B84403) head group of DOPA has a pKa value, and at pH values approaching this pKa, the head groups become protonated. This reduces the negative surface charge, diminishing electrostatic repulsion between liposomes and potentially leading to instability, fusion, and leakage. Studies have shown that liposome stability can decrease significantly in acidic conditions compared to neutral or slightly basic conditions.[2][3][4][5]

Q4: Can incorporating cholesterol improve the stability of my DOPA liposomes?

A4: Yes, cholesterol is a crucial component for enhancing the stability and reducing the permeability of liposome bilayers.[6] It inserts into the gaps between phospholipid molecules, increasing the packing density and mechanical rigidity of the membrane. This helps to stabilize the structure, reduce leakage of encapsulated contents, and prevent aggregation.[6]

Q5: What is the best way to store DOPA liposomes to ensure long-term stability?

A5: For long-term stability, DOPA liposome suspensions should generally be stored at 4°C. Freezing should be avoided, as the formation of ice crystals can physically rupture the vesicles, causing massive leakage. If long-term storage is required, lyophilization (freeze-drying) in the presence of a suitable cryoprotectant (e.g., sucrose, trehalose) is the recommended method.

Troubleshooting Guide: Leaky Liposomes

Use the following section to diagnose and resolve issues with premature leakage from your DOPA liposome preparation.

Logical Flowchart for Troubleshooting

This diagram outlines a systematic approach to identifying the source of liposome leakage.

TroubleshootingWorkflow Start High Leakage Observed Preparation Review Preparation Protocol Start->Preparation Buffer Analyze Buffer Composition Start->Buffer Storage Check Storage Conditions Start->Storage P1 Incomplete Solvent Removal? Preparation->P1 P2 Incorrect Hydration Temp? Preparation->P2 P3 Inefficient Extrusion? Preparation->P3 B1 Incorrect pH? Buffer->B1 B2 High Ionic Strength? Buffer->B2 B3 Divalent Cations (Ca²⁺, Mg²⁺)? Buffer->B3 S1 Stored Frozen? Storage->S1 S2 Stored at Room Temp? Storage->S2 P_Sol Solution: Dry lipid film under high vacuum. P1->P_Sol P_Sol2 Solution: Hydrate above the lipid Tc. P2->P_Sol2 P_Sol3 Solution: Ensure >10 passes through the extruder. P3->P_Sol3 B_Sol Solution: Adjust pH to 7.0-7.4. Use a stable buffer. B1->B_Sol B_Sol2 Solution: Lower salt concentration. Use non-ionic solutes for osmolarity. B2->B_Sol2 B_Sol3 Solution: Use a chelator (EDTA) or cation-free buffers. B3->B_Sol3 S_Sol Solution: Store at 4°C. Do not freeze. S1->S_Sol S_Sol2 Solution: Store at 4°C to reduce lipid mobility and degradation. S2->S_Sol2 CalceinWorkflow cluster_prep Liposome Preparation cluster_purify Purification cluster_assay Fluorescence Measurement P1 Prepare lipid film (DOPA + other lipids) P2 Hydrate film with 70-100 mM Calcein buffer P1->P2 P3 Freeze-Thaw Cycles (5-10x) P2->P3 P4 Extrude through 100 nm polycarbonate filter P3->P4 U1 Remove unencapsulated calcein (Size Exclusion Chromatography or Dialysis) P4->U1 M1 Dilute liposomes in assay buffer in a 96-well plate U1->M1 M2 Measure baseline fluorescence (F₀) (Ex: 490 nm, Em: 520 nm) M1->M2 M3 Add experimental compound (e.g., peptide, drug) M2->M3 M4 Monitor fluorescence over time (Fₜ) M3->M4 M5 Add 0.1% Triton X-100 to lyse all liposomes M4->M5 M6 Measure maximum fluorescence (Fₘₐₓ) M5->M6

References

Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hydrolysis of 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) during experimental procedures.

FAQS: Understanding and Preventing DOPA Hydrolysis

Q1: What is DOPA hydrolysis and why is it a concern?

A1: DOPA hydrolysis is the chemical breakdown of the 1,2-dioleoyl-sn-glycero-3-phosphate molecule, primarily through the cleavage of its ester bonds. This degradation process yields lysophosphatidic acid (lyso-DOPA) and a free oleic acid molecule. Hydrolysis is a significant concern as it alters the fundamental properties of DOPA, leading to changes in the physical and chemical characteristics of formulations such as liposomes. The accumulation of hydrolysis products can impact membrane fluidity, permeability, and surface charge, ultimately affecting experimental reproducibility and the stability of drug delivery systems.

Q2: What are the main factors that promote the hydrolysis of DOPA?

A2: The primary factors that accelerate DOPA hydrolysis are non-optimal pH and elevated temperatures. Phospholipids are susceptible to both acid- and base-catalyzed hydrolysis. For phosphatidic acids like DOPA, pH values outside the neutral range can significantly increase the rate of degradation. Additionally, higher temperatures provide the activation energy needed for the hydrolytic reaction to occur more rapidly. The presence of certain enzymes, such as phospholipases, can also catalyze hydrolysis.

Q3: How can I visually identify if my DOPA solution or liposome (B1194612) formulation has undergone significant hydrolysis?

A3: While early-stage hydrolysis is not visually detectable, significant degradation can manifest in several ways. In liposomal formulations, you might observe increased turbidity, aggregation, or precipitation of the vesicles. Changes in the physical appearance of a DOPA solution, such as becoming cloudy or forming a precipitate, can also indicate degradation. However, these are signs of advanced hydrolysis, and for sensitive applications, analytical techniques are necessary to detect degradation at earlier stages.

Q4: What are the recommended storage conditions for DOPA to minimize hydrolysis?

A4: To ensure the long-term stability of DOPA, it is crucial to adhere to proper storage conditions. For DOPA in solid (powder) form, it is recommended to store it at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1][2][3] When preparing stock solutions, they should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] All forms of DOPA should be stored in tightly sealed containers, protected from light and moisture, to prevent degradation.[1][2][4]

Q5: What solvents are recommended for preparing DOPA stock solutions?

A5: DOPA is soluble in chlorinated solvents like chloroform (B151607) and in alcohols like methanol (B129727). It is generally recommended to prepare stock solutions in high-purity chloroform or a chloroform/methanol mixture.[5] It is crucial to use glass or Teflon-lined containers for storing organic solutions of lipids to avoid leaching of plasticizers.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause Related to Hydrolysis Recommended Solution
Increased Liposome Aggregation or Precipitation Hydrolysis of DOPA to lyso-DOPA can alter the membrane curvature and surface charge, leading to vesicle fusion and aggregation. Lyso-lipids have a different molecular geometry (inverted cone shape) compared to diacyl lipids (cone shape), which can destabilize the bilayer.[6][7][8]Incorporate a small percentage (2-5 mol%) of a PEGylated phospholipid (e.g., DSPE-PEG2000) into your formulation to provide steric stabilization and prevent aggregation.[9] Optimize the ionic strength of your buffer, as high salt concentrations can screen surface charges and reduce electrostatic repulsion.[9]
Inconsistent Biological Activity or Drug Release Profiles Changes in membrane composition due to DOPA hydrolysis can alter membrane fluidity and permeability. This can lead to premature leakage of encapsulated drugs or affect the interaction of the liposomes with cells, resulting in inconsistent biological outcomes.Prepare fresh liposome formulations for each experiment, especially for long-term studies. If storage is necessary, store liposomes at 4°C for no longer than a few days.[5][9] Conduct stability studies under your experimental conditions to determine the timeframe within which your formulation remains stable.
Shift in Zeta Potential Measurements The hydrolysis of the phosphate (B84403) headgroup of DOPA would lead to a change in the net charge of the liposome surface.Regularly monitor the zeta potential of your liposome formulation over time. A significant change may indicate hydrolysis. Ensure your hydration buffer has sufficient buffering capacity to maintain a stable pH.
Poor or Variable Encapsulation Efficiency If hydrolysis occurs during the encapsulation process, the altered membrane properties can lead to inefficient loading of the therapeutic agent.Perform the encapsulation process at a controlled, cool temperature. Minimize the duration of the hydration and extrusion steps. Use a freshly prepared DOPA solution for liposome formation.

Experimental Protocols

Protocol 1: Preparation of DOPA-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles containing DOPA using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

  • Other lipids as required by the formulation (e.g., DOPC, Cholesterol)

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation: a. Dissolve DOPA and other lipids in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature slightly above the phase transition temperature of the lipid with the highest melting point. d. Continue to rotate the flask until a thin, uniform lipid film is formed on the inner surface. e. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature, to the flask containing the lipid film. b. Gently rotate the flask to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension into a glass syringe. c. Pass the suspension through the extruder a minimum of 11 times to form unilamellar vesicles (LUVs) of a uniform size.[10] d. The resulting liposome suspension should be stored at 4°C and used within a few days.

Protocol 2: Stability Assessment of DOPA Liposomes by HPLC-ELSD

This protocol outlines a method to assess the stability of DOPA-containing liposomes by quantifying the parent lipid and its primary hydrolysis product, lyso-DOPA.

Materials:

  • DOPA liposome formulation

  • DOPA and Lyso-DOPA analytical standards

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., methanol, water, and an ion-pairing agent like trifluoroacetic acid)

  • Chloroform and methanol for sample extraction

Procedure:

  • Sample Preparation: a. At specified time points (e.g., 0, 24, 48, 72 hours) of storing the liposome formulation under defined conditions (e.g., 4°C, 25°C, 40°C), take an aliquot of the sample. b. Extract the lipids from the liposome suspension using a modified Bligh-Dyer method. c. Evaporate the organic solvent under a stream of nitrogen. d. Reconstitute the dried lipid extract in a known volume of the mobile phase.

  • HPLC-ELSD Analysis: a. Equilibrate the HPLC system with the mobile phase. b. Inject a known volume of the prepared sample. c. Run a gradient elution to separate DOPA and lyso-DOPA. d. The ELSD will detect the separated lipids as they elute from the column.

  • Quantification: a. Prepare calibration curves for DOPA and lyso-DOPA using the analytical standards. b. Integrate the peak areas for DOPA and lyso-DOPA in the sample chromatograms. c. Calculate the concentration of DOPA and lyso-DOPA in the samples based on the calibration curves. d. The percentage of DOPA remaining at each time point can be calculated to determine the stability of the formulation.

Visualizations

Hydrolysis_Pathway cluster_products Hydrolysis Products DOPA 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) Lyso_DOPA 1-Oloeyl-sn-glycero-3-phosphate (lyso-DOPA) DOPA->Lyso_DOPA Hydrolysis (+H2O) Oleic_Acid Oleic Acid

Hydrolysis pathway of DOPA.

Experimental_Workflow start Start dissolve Dissolve DOPA and other lipids in organic solvent start->dissolve film Create thin lipid film (Rotary Evaporation) dissolve->film dry Dry film under high vacuum (≥ 2 hours) film->dry hydrate Hydrate film with pre-warmed aqueous buffer (pH ~7.4) dry->hydrate extrude Extrude through polycarbonate membrane (e.g., 11 passes) hydrate->extrude characterize Characterize liposomes (Size, Zeta Potential) extrude->characterize store Store at 4°C (Use within a few days) characterize->store end End store->end

Recommended workflow for preparing DOPA liposomes.

Troubleshooting_Tree start Liposome Aggregation Observed? check_ph Is the buffer pH in the 6.5-7.5 range? start->check_ph Yes adjust_ph Adjust buffer pH to ~7.4 and re-prepare. check_ph->adjust_ph No check_temp Was the formulation exposed to high temperatures (>25°C)? check_ph->check_temp Yes control_temp Maintain temperature at 4°C during storage and handling. check_temp->control_temp Yes check_peg Does the formulation contain a PEGylated lipid? check_temp->check_peg No add_peg Incorporate 2-5 mol% DSPE-PEG2000 for steric stabilization. check_peg->add_peg No analyze_hydrolysis Consider analyzing for hydrolysis products (lyso-DOPA) via HPLC/LC-MS. check_peg->analyze_hydrolysis Yes

Troubleshooting decision tree for liposome aggregation.

References

Technical Support Center: Optimizing DOPA Liposome Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPA liposome (B1194612) encapsulation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the encapsulation efficiency (EE) of L-3,4-dihydroxyphenylalanine (DOPA) in liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency for DOPA, a hydrophilic molecule, using a passive loading method?

A1: Passive encapsulation of hydrophilic molecules like DOPA, where the drug is simply dissolved in the aqueous buffer used for lipid film hydration, often results in low encapsulation efficiency. The efficiency is primarily limited by the internal aqueous volume of the liposomes. Efficiencies can range from a few percent to the low double digits, depending on the lipid concentration and liposome size.

Q2: How can I significantly improve the encapsulation efficiency of DOPA?

A2: To achieve high encapsulation efficiency for DOPA, an active or remote loading strategy is highly recommended. This typically involves using a transmembrane gradient, such as a pH or ion gradient, to drive the drug into the liposome's core after vesicle formation. An ammonium (B1175870) sulfate (B86663) gradient has been shown to be effective for similar molecules like dopamine (B1211576) and can lead to a dramatic increase in the drug-to-lipid ratio.[1][2][3] One study reported achieving an encapsulation efficiency of over 90% for L-DOPA using a rotary-evaporated film-ultrasonic method, which is a significant improvement over passive methods.[4]

Q3: What are the most critical factors influencing DOPA encapsulation efficiency?

A3: Several factors critically impact encapsulation efficiency:

  • Loading Method: Active (remote) loading is generally superior to passive loading for hydrophilic drugs.[1]

  • Lipid Composition: The charge and rigidity of the lipid bilayer are important. Including charged lipids can influence interaction with the drug, and cholesterol content can affect membrane fluidity.[5]

  • Drug-to-Lipid Ratio: There is an optimal range for the drug-to-lipid ratio; excessively high ratios can lead to drug precipitation or reduced efficiency.[6][7]

  • pH and Ion Gradients: For active loading, the magnitude of the pH or ion gradient between the interior and exterior of the liposome is a primary driver of encapsulation.[8][9]

  • Temperature: The temperature during hydration and drug loading should be above the phase transition temperature (Tc) of the lipids to ensure the membrane is in a fluid state, which facilitates drug passage.[10]

  • Liposome Size: Larger unilamellar vesicles (LUVs) have a greater internal volume-to-lipid ratio compared to small unilamellar vesicles (SUVs), which can improve encapsulation in passive loading scenarios.[6]

Q4: How do I accurately measure the encapsulation efficiency?

A4: Accurate measurement requires separating the unencapsulated (free) DOPA from the liposome-encapsulated DOPA. Common separation techniques include:

  • Dialysis: Effective for removing small molecules from a nanoparticle suspension. The liposome-containing sample is placed in a dialysis bag with a specific molecular weight cut-off (MWCO), and the free drug diffuses out into a larger volume of buffer.[11][12]

  • Size Exclusion Chromatography (SEC): This method separates molecules based on size. Liposomes will elute in the void volume, while the smaller, free DOPA molecules are retained longer in the column.[13]

  • Ultracentrifugation: High-speed centrifugation can pellet the liposomes, allowing for the removal of the supernatant containing the free drug.[14] After separation, the amount of encapsulated DOPA is determined by lysing the liposomes (e.g., with a detergent or organic solvent) and quantifying the drug concentration using a suitable analytical method like HPLC or UV-Vis spectrophotometry. The EE is then calculated using the formula: EE (%) = (Amount of Encapsulated Drug / Total Amount of Initial Drug) x 100.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Very Low Encapsulation Efficiency (<10%) Using passive loading for a hydrophilic drug.Switch to an active loading method. Implement a pH or ammonium sulfate gradient to actively drive DOPA into the liposomes.[1][2]
Incorrect temperature during hydration/loading.Ensure the temperature is maintained above the phase transition temperature (Tc) of the lipids used to increase membrane fluidity.[10]
Inappropriate lipid composition.Optimize the lipid formulation. Consider incorporating charged lipids to potentially interact with DOPA. Adjust cholesterol content to modify membrane rigidity.
Inconsistent/Irreproducible EE Results Incomplete removal of organic solvent.Ensure the lipid film is completely dry before hydration. Use a high vacuum for an extended period (e.g., overnight) to remove all traces of organic solvent.[15]
Inefficient separation of free vs. encapsulated drug.Optimize your separation method. For dialysis, ensure sufficient time and a large volume of external buffer. For SEC, validate that the column provides good resolution between liposomes and free drug.[13]
Liposome size heterogeneity.After hydration, downsize the liposomes to a more uniform population using extrusion through polycarbonate membranes or sonication. This creates more consistent vesicles.[15]
Low Drug Retention / High Leakage Unstable liposome formulation.Increase cholesterol content to enhance bilayer stability and reduce permeability. Ensure the external buffer is iso-osmotic with the internal liposome buffer to prevent osmotic stress.
Drug precipitation inside the liposome.Re-evaluate the drug-to-lipid ratio. A lower ratio may prevent the internal drug concentration from exceeding its solubility limit.[6]

Data Presentation

Encapsulation Efficiency of Catecholamines in Liposomes
DrugLiposome CompositionPreparation MethodEncapsulation Efficiency (%)Reference
L-DOPA Not specifiedRotary-evaporated film-ultrasonic method> 90%[4]
Dopamine Egg phosphatidylcholine:cholesterol:stearylamine (6:3:1 molar ratio)Ammonium sulfate gradient~40%[1]
Dopamine Not specifiedAmmonium sulfate gradientDependent on lipid composition, lipid concentration, and temperature[2][3]

Experimental Protocols

Protocol 1: DOPA Liposome Preparation via Thin-Film Hydration and Active Loading (Ammonium Sulfate Gradient)

This protocol describes the preparation of DOPA-loaded liposomes using the thin-film hydration method followed by active loading driven by an ammonium sulfate gradient.

Materials:

  • Lipids (e.g., DPPC, Cholesterol)

  • Chloroform/Methanol solvent mixture (2:1 v/v)

  • Ammonium Sulfate (e.g., 300 mM, pH 4.0) for hydration buffer

  • External buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • L-DOPA solution

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in the chloroform/methanol mixture in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid Tc (e.g., 65°C for DPPC).[16] This will form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[15]

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the ammonium sulfate buffer by rotating the flask in the water bath (65°C) for 30-60 minutes. This will form multilamellar vesicles (MLVs).[16]

  • Liposome Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder device. The extrusion should be performed at a temperature above the lipid Tc.

  • Creation of Ammonium Sulfate Gradient:

    • Remove the external ammonium sulfate by exchanging the external buffer. This can be done via dialysis against the external buffer (e.g., HBS, pH 7.4) or by using a size exclusion column.[11][16] This process creates a gradient where the internal liposome environment is rich in ammonium sulfate while the exterior is not. This leads to an efflux of neutral ammonia (B1221849) (NH3), leaving protons (H+) behind and acidifying the liposome core, thus creating a pH gradient.[9]

  • Active Loading of DOPA:

    • Prepare a stock solution of L-DOPA in the external buffer.

    • Add the DOPA solution to the prepared liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to allow DOPA to be transported into the liposomes.[11] The uncharged form of DOPA will cross the lipid bilayer and become charged (protonated) in the acidic core, trapping it inside.

  • Removal of Unencapsulated DOPA:

    • After loading, remove the free, unencapsulated DOPA from the liposome suspension using dialysis or size exclusion chromatography as described in Step 4.

Protocol 2: Determination of Encapsulation Efficiency

Procedure:

  • Measure Total Drug Concentration (Ctotal):

    • Take a small aliquot of the liposome suspension before the final removal of unencapsulated DOPA (from Protocol 1, Step 5).

    • Lyse the liposomes by adding a detergent (e.g., Triton X-100) or an appropriate organic solvent.

    • Quantify the DOPA concentration using a validated analytical method (e.g., HPLC). This value represents the total drug concentration.

  • Measure Encapsulated Drug Concentration (Cencap):

    • Take an aliquot of the final, purified liposome suspension (from Protocol 1, Step 6).

    • Lyse the liposomes as described above.

    • Quantify the DOPA concentration. This value represents the encapsulated drug.

  • Calculate Encapsulation Efficiency:

    • EE (%) = (Cencap / Ctotal) × 100

Visualizations

Experimental Workflow for Active Loading of DOPA Liposomes

G cluster_prep Liposome Preparation cluster_load Active Loading cluster_analysis Analysis A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Ammonium Sulfate Buffer B->C D 4. Extrude for Uniform Size C->D E 5. Create Gradient (Dialysis / SEC) D->E F 6. Incubate Liposomes with L-DOPA Solution E->F G 7. Remove Free L-DOPA (Dialysis / SEC) F->G H 8. Lyse Liposomes & Quantify DOPA (HPLC) G->H I 9. Calculate Encapsulation Efficiency H->I

Caption: Workflow for DOPA liposome preparation and active loading.

Troubleshooting Logic for Low Encapsulation Efficiency

Caption: Decision tree for troubleshooting low DOPA encapsulation.

References

Technical Support Center: DOPA Lipid Monolayer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydroxyphenylalanine (DOPA) lipid monolayers.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of DOPA lipid monolayers using a Langmuir trough.

Problem Potential Cause Recommended Solution
Unstable surface pressure reading that continuously decreases. 1. Monolayer Leakage: The monolayer may be leaking past the barriers of the Langmuir trough.1. Ensure the trough is meticulously clean and the barriers form a complete seal. Check for any visible gaps or damage to the barriers.
2. Evaporation of Spreading Solvent: Incomplete evaporation of the chloroform (B151607) or other spreading solvent can lead to an unstable monolayer.2. Allow sufficient time (typically 10-20 minutes) for the solvent to fully evaporate before starting compression.[1][2]
3. Subphase Contamination: Impurities in the water or buffer can disrupt the monolayer.3. Use ultrapure water (18.2 MΩ·cm) and high-purity salts for the subphase. Always clean the trough thoroughly between experiments.
4. Solubility of the Lipid: The DOPA lipid may have some solubility in the subphase, causing molecules to desorb from the interface.4. Work at lower surface pressures where the monolayer is more stable. Consider using a subphase with a higher ionic strength to decrease lipid solubility.
Surface pressure does not increase significantly upon compression. 1. Insufficient Material: Not enough lipid solution was spread to form a continuous monolayer at the air-water interface.1. Recalculate the required volume of the lipid solution based on the trough area and the expected area per molecule of the DOPA lipid.
2. Lipid Aggregation: The DOPA lipid solution may not be spreading evenly and is instead forming lenses or aggregates on the surface.2. Ensure the DOPA lipid is fully dissolved in a high-purity, volatile solvent. Spread the solution drop-wise at multiple locations on the subphase to promote even distribution.[3]
3. Instrument Malfunction: The surface pressure sensor (e.g., Wilhelmy plate) may not be properly calibrated or functioning correctly.3. Calibrate the surface pressure sensor according to the manufacturer's instructions before each experiment. Ensure the plate is clean and properly positioned at the interface.[3]
Hysteresis observed between compression and expansion isotherms. 1. Irreversible Monolayer Collapse: The monolayer may have undergone irreversible collapse into 3D structures during compression, which do not fully respread upon expansion.[4][5]1. Avoid compressing the monolayer beyond its collapse pressure. Determine the collapse pressure from initial experiments.
2. Slow Molecular Reorganization: The DOPA lipid molecules may require more time to reorganize during expansion compared to compression.2. Use a slower barrier speed for both compression and expansion to allow the monolayer to remain in a near-equilibrium state.
3. Oxidation of DOPA: Oxidation of the DOPA headgroup can alter the molecular properties and packing, leading to hysteresis.3. Implement strategies to prevent oxidation (see FAQ section below).
Brewster Angle Microscopy (BAM) shows inhomogeneous film or domain formation. 1. Phase Separation: The DOPA lipid may be phase-separating into different domains (e.g., liquid-expanded and liquid-condensed phases).1. This can be a real property of the monolayer. Use BAM to characterize the domain morphology, size, and shape as a function of surface pressure.[6][7]
2. Contamination: Impurities can nucleate domain formation.2. Ensure the highest purity of lipids, solvents, and subphase.
3. Oxidation Products: Oxidized DOPA lipids can phase-separate from the unoxidized lipids.[8]3. Take measures to prevent DOPA oxidation.

Frequently Asked Questions (FAQs)

Q1: My DOPA lipid monolayer appears to be oxidizing during the experiment. What can I do to prevent this?

A1: DOPA is highly susceptible to oxidation, especially in the presence of oxygen and at neutral to alkaline pH.[9][10] To minimize oxidation, consider the following strategies:

  • Use Antioxidants: Add reducing agents like glutathione (B108866) (GSH) or sodium tetraborate (B1243019) (borax) to the aqueous subphase.[9][11]

  • Create an Oxygen-Free Environment: Purge the Langmuir trough enclosure with an inert gas, such as nitrogen or argon, to displace oxygen.[9][11] This method, known as nitrogenation, can significantly enhance the stability of your DOPA monolayer.

  • Control the pH: DOPA oxidation is accelerated at higher pH.[10] If your experimental conditions allow, working at a slightly acidic pH can help slow down the oxidation process.

  • Fresh Solutions: Always use freshly prepared DOPA lipid solutions to minimize pre-oxidation before the experiment.

Q2: How does the pH of the subphase affect my DOPA lipid monolayer experiment?

A2: The pH of the subphase can significantly impact the behavior of your DOPA lipid monolayer in several ways:

  • Charge State: The catechol group of DOPA has pKa values that can be influenced by the local environment. Changes in pH will alter the charge state of the headgroup, affecting intermolecular electrostatic interactions.

  • Monolayer Stability: The stability of DOPA and its tendency to oxidize are pH-dependent. Generally, DOPA is more stable in acidic conditions.

  • Surface Pressure-Area Isotherm: The interactions between the charged or uncharged DOPA headgroups and the water subphase, as well as between the lipid molecules themselves, will change with pH. This will be reflected in the shape and position of the surface pressure-area isotherm.[12] For instance, increased repulsion between charged headgroups at higher pH can lead to a more expanded monolayer.

Q3: What is a typical area per molecule for a DOPA-containing lipid?

Q4: What is monolayer collapse and how do I identify it?

A4: Monolayer collapse is the point at which the 2D monolayer can no longer be compressed without transitioning into a 3D structure.[4][5][15][16] This occurs at the highest sustainable surface pressure, known as the collapse pressure. On a surface pressure-area isotherm, collapse is typically observed as a plateau or a sudden drop in surface pressure upon further reduction of the area.[16] Visually, using Brewster Angle Microscopy, collapse may be seen as the formation of wrinkles, folds, or multilayered structures.[15] Compressing the monolayer beyond its collapse pressure often leads to irreversible changes in the film.[4][17]

Q5: How can ions in the subphase affect my DOPA lipid monolayer?

A5: Ions in the subphase can have a significant effect on charged lipid monolayers, including those containing DOPA.[18][19][20][21]

  • Screening of Electrostatic Interactions: Cations in the subphase can screen the electrostatic repulsion between negatively charged DOPA headgroups (at appropriate pH). This can lead to a more condensed monolayer, which will be reflected as a shift in the surface pressure-area isotherm to smaller molecular areas.

  • Specific Ion Binding: Some ions may specifically bind to the lipid headgroups, altering their conformation and hydration. Divalent cations like Ca²⁺ can have a more pronounced effect than monovalent cations.[22]

  • Changes in Monolayer Organization: The presence and concentration of ions can influence the phase behavior and domain formation within the monolayer.[18]

Quantitative Data

The following table summarizes representative data for the area per molecule of lipids commonly used in monolayer studies. While specific data for DOPA-lipid monolayers under various conditions is limited in the literature, these values can serve as a useful reference. The addition of DOPA or dopamine (B1211576) to a lipid assembly generally leads to an increase in the area per lipid due to the space occupied by the headgroup.[13][14]

LipidPhaseTemperature (°C)Area per Molecule (Ų/molecule)Reference
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)Liquid-disorderedRoom Temperature~72[23]
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)Liquid-condensedRoom Temperature~48[23]
DOPC with Dopamine (3:1 lipid:dopamine)Liquid-disordered25Increased by ~2.4[13]

Experimental Protocols

Protocol 1: Preparation and Characterization of a DOPA Lipid Monolayer using a Langmuir Trough

This protocol outlines the steps for forming a DOPA lipid monolayer at the air-water interface and characterizing it by measuring the surface pressure-area isotherm.

Materials:

  • DOPA-containing lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phospho-L-serine-N-(3,4-dihydroxyphenylethyl))

  • Spreading solvent: Chloroform or a chloroform/methanol mixture (high purity)

  • Subphase: Ultrapure water (18.2 MΩ·cm) or a buffered solution of desired pH and ionic strength.

  • Langmuir trough equipped with movable barriers and a surface pressure sensor (Wilhelmy plate).

  • Microsyringe for spreading the lipid solution.

Procedure:

  • Trough Cleaning: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., ethanol, followed by chloroform) and then rinse extensively with ultrapure water.

  • Subphase Preparation: Fill the clean trough with the desired aqueous subphase. If using a buffer or salt solution, ensure all components are of high purity.

  • Surface Cleaning: Aspirate the surface of the subphase to remove any potential contaminants. Check for cleanliness by compressing the barriers over the full area; the surface pressure should remain at zero.

  • Lipid Solution Preparation: Prepare a solution of the DOPA lipid in the spreading solvent at a known concentration (e.g., 1 mg/mL).

  • Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the lipid solution onto the air-water interface at various locations to ensure even spreading.[24]

  • Solvent Evaporation: Allow at least 15-20 minutes for the solvent to completely evaporate. A stable baseline surface pressure near zero indicates complete evaporation.[2]

  • Isotherm Measurement: Begin compressing the monolayer with the barriers at a slow, constant rate (e.g., 5-10 mm/min). Record the surface pressure as a function of the area per molecule.

  • Data Analysis: Plot the surface pressure (π) versus the mean molecular area (A) to obtain the π-A isotherm. From this isotherm, you can determine key parameters such as the lift-off area, the area per molecule in different phases, and the collapse pressure.[2][25]

Protocol 2: Visualization of DOPA Lipid Monolayers with Brewster Angle Microscopy (BAM)

BAM is a non-invasive technique used to visualize the morphology of a monolayer at the air-water interface in real-time.[26][7][27]

Procedure:

  • Prepare the DOPA lipid monolayer in the Langmuir trough as described in Protocol 1.

  • Position the BAM instrument over the Langmuir trough, ensuring the laser is incident on the air-water interface at the Brewster angle (approximately 53° for water).[27]

  • As you compress the monolayer, continuously capture images with the BAM's CCD camera.

  • Correlate the observed changes in the monolayer's morphology (e.g., formation of domains, phase transitions, collapse) with the corresponding features on the simultaneously recorded surface pressure-area isotherm.[6][26][7]

Visualizations

Experimental Workflow for DOPA Monolayer Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Interpretation trough_prep Trough Cleaning & Subphase Filling lipid_prep Prepare DOPA-Lipid Solution spreading Spread Lipid Solution lipid_prep->spreading evaporation Solvent Evaporation spreading->evaporation compression Compress Monolayer evaporation->compression isotherm Record π-A Isotherm compression->isotherm bam Visualize with BAM compression->bam data_analysis Analyze Isotherm Data isotherm->data_analysis image_analysis Correlate BAM Images with Isotherm bam->image_analysis interpretation Interpret Monolayer Properties data_analysis->interpretation image_analysis->interpretation troubleshooting_workflow start Unstable Monolayer (Pressure Drifts) check_leakage Check for Barrier Leaks? start->check_leakage check_evaporation Sufficient Solvent Evaporation Time? check_leakage->check_evaporation Yes fix_leakage Clean/Replace Barriers check_leakage->fix_leakage No check_purity Subphase & Lipid Purity High? check_evaporation->check_purity Yes increase_evap_time Increase Evaporation Time check_evaporation->increase_evap_time No check_oxidation Is DOPA Oxidizing? check_purity->check_oxidation Yes use_high_purity Use Ultrapure Water & High-Purity Lipids check_purity->use_high_purity No prevent_oxidation Use Antioxidants / Inert Atmosphere check_oxidation->prevent_oxidation Yes stable_monolayer Stable Monolayer Achieved check_oxidation->stable_monolayer No fix_leakage->start Re-test increase_evap_time->start Re-test use_high_purity->start Re-test prevent_oxidation->start Re-test dopa_oxidation cluster_conditions Oxidizing Conditions DOPA DOPA (Reduced Form) DOPA_semiquinone DOPA-semiquinone radical DOPA->DOPA_semiquinone One-electron oxidation DOPA_quinone DOPA-quinone DOPA_semiquinone->DOPA_quinone Further oxidation Polymerized_products Polymerized Products (Polydopamine) DOPA_quinone->Polymerized_products Polymerization O2 Oxygen (O2) O2->DOPA_semiquinone Metal_ions Metal Ions (e.g., Cu2+, Fe3+) Metal_ions->DOPA_semiquinone High_pH Alkaline pH High_pH->DOPA_semiquinone

References

Technical Support Center: Controlling the Size Distribution of DOPA Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the size distribution of 1,2-dioleoyl-sn-glycero-3-phosphatidic acid (DOPA) liposomes.

Troubleshooting Guides

A consistent and narrow size distribution is crucial for the successful application of liposomes in drug delivery and other biomedical applications.[][2] The following tables address common issues encountered during the preparation of DOPA liposomes.

Issue 1: Large and Heterogeneous Liposome (B1194612) Size Distribution (High Polydispersity Index - PDI)

Probable CauseRecommended SolutionExpected Outcome
Insufficient energy input during formation Increase sonication time or power. For probe sonicators, ensure the tip is properly immersed. For bath sonicators, ensure the sample is in the optimal position.[3][4]Reduction in mean particle size and PDI.
Inefficient extrusion Increase the number of extrusion cycles (typically 10-20 passes are recommended).[5] Ensure the extrusion is performed above the phase transition temperature of the lipids.[3] Check for membrane clogging or damage.A more uniform size distribution with a smaller PDI, closer to the pore size of the membrane.[6][7]
Lipid film hydration issues Ensure the lipid film is thin and evenly distributed before hydration. Vortex vigorously during hydration to form multilamellar vesicles (MLVs).[8]Improved homogeneity of the initial MLV suspension, leading to more consistent results after downsizing.
Aggregation of liposomes Optimize the lipid composition; the negative charge of DOPA can sometimes lead to aggregation depending on the buffer conditions. Consider including a PEGylated lipid to provide steric stabilization.[9]Stable liposome suspension with a narrow size distribution.

Issue 2: Liposome Size is Consistently Too Large or Too Small

Probable CauseRecommended SolutionExpected Outcome
Incorrect extrusion membrane pore size Use a polycarbonate membrane with a pore size that matches the desired liposome diameter.[6][7]Liposome size will approximate the pore size of the membrane used.
Sonication parameters not optimized For smaller liposomes, increase sonication time and power. For larger liposomes, reduce sonication time and power.[10][11] Note that prolonged, high-power sonication can lead to lipid degradation.[3]Attainment of the desired size range.
Microfluidics flow rate ratio (FRR) is not optimal To decrease liposome size, increase the FRR of the aqueous phase to the lipid-organic phase.[2][12]Precise control over liposome size by adjusting flow parameters.
Lipid concentration Higher lipid concentrations can lead to the formation of larger liposomes.[13][14] Adjust the initial lipid concentration as needed.Control over the resulting liposome size.
Cholesterol content Increasing the cholesterol concentration in the lipid bilayer can lead to an increase in liposome size.[13][14]Modulation of liposome size by varying the cholesterol content.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for achieving a narrow size distribution of DOPA liposomes?

A1: Extrusion is a widely used and reliable method for producing unilamellar vesicles with a homogeneous size distribution.[7] Passing the liposome suspension through a polycarbonate membrane with a defined pore size multiple times (e.g., 10-20 passes) results in liposomes with a diameter close to the membrane's pore size.[5][6] Microfluidics is another advanced technique that offers precise control over liposome size and distribution by manipulating flow rates.[15][16]

Q2: How does sonication affect the size of DOPA liposomes?

A2: Sonication uses high-frequency sound waves to break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs).[3] The size of the resulting liposomes is dependent on the sonication time and power.[10][11] While effective for producing small liposomes, sonication can sometimes result in a broader size distribution compared to extrusion and carries the risk of lipid degradation and contamination from the sonicator probe.[3]

Q3: What role does cholesterol play in controlling liposome size?

A3: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability.[][17] Increasing the concentration of cholesterol can lead to an increase in the size of the liposomes.[13][14] This is an important consideration when formulating DOPA liposomes for specific applications.

Q4: How can I accurately measure the size distribution of my DOPA liposomes?

A4: Dynamic Light Scattering (DLS) is the most common technique for measuring the size and size distribution (Polydispersity Index, PDI) of liposomes.[18][19][20] This method measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles in suspension to determine their hydrodynamic diameter.[20][21]

Q5: My DOPA liposomes are aggregating over time. How can I prevent this?

A5: Aggregation can be a problem, particularly for charged lipids like DOPA. To improve stability, ensure the ionic strength of your buffer is optimal. You can also incorporate a small percentage (5-10 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. The polyethylene (B3416737) glycol (PEG) chains provide a steric barrier that prevents the liposomes from getting too close to each other and aggregating.[9]

Experimental Protocols

Protocol 1: DOPA Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.

  • Materials:

    • 1,2-dioleoyl-sn-glycero-3-phosphatidic acid (DOPA)

    • Cholesterol (optional)

    • Chloroform (B151607) or a chloroform:methanol mixture

    • Hydration buffer (e.g., phosphate-buffered saline, PBS)

    • Mini-extruder apparatus

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Round-bottom flask

    • Rotary evaporator

    • Water bath sonicator

    • Nitrogen gas stream

  • Procedure:

    • Lipid Film Formation: Dissolve DOPA and any other lipids in chloroform in a round-bottom flask.[8] Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under a nitrogen stream or high vacuum for at least 2 hours to remove residual solvent.[8][22]

    • Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing. This will form multilamellar vesicles (MLVs).[8] The hydration should be performed above the lipid's phase transition temperature.

    • (Optional) Freeze-Thaw Cycles: To improve the homogeneity of the MLVs, subject the suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[7][8]

    • Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[6] Load the MLV suspension into one of the syringes. Pass the suspension through the membrane back and forth for at least 11-21 passes.[6][8] This process will generate LUVs with a size distribution corresponding to the membrane pore size.[6]

    • Characterization: Measure the size and PDI of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Liposome Size Analysis using Dynamic Light Scattering (DLS)

  • Materials:

    • DLS instrument

    • Cuvettes

    • Prepared liposome suspension

    • Filtration unit (e.g., 0.22 µm syringe filter)

  • Procedure:

    • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration for DLS measurement. The optimal concentration depends on the instrument. Filter the sample through a 0.22 µm filter to remove any large aggregates or dust particles that could interfere with the measurement.

    • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature (e.g., 25°C), and the viscosity and refractive index of the dispersant (buffer).[19]

    • Measurement: Place the cuvette with the diluted liposome sample into the instrument. Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.[23]

    • Data Analysis: The instrument's software will analyze the correlation function of the scattered light to provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_sizing Size Control cluster_characterization Characterization A 1. Lipid Dissolution (DOPA + other lipids in organic solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B G Microfluidics A->G Option 3 (Direct Formation) C 3. Hydration (Aqueous Buffer + Vortexing) B->C D Multilamellar Vesicles (MLVs) C->D E Sonication D->E Option 1 F Extrusion D->F Option 2 I Final Unilamellar Vesicles (Defined Size Distribution) E->I F->I G->I H Dynamic Light Scattering (DLS) - Size (Z-average) - Polydispersity Index (PDI) I->H

Caption: Experimental workflow for DOPA liposome preparation and size control.

Troubleshooting_Logic Start Start: Measure Liposome Size & PDI Problem Is Size Distribution Broad (PDI > 0.2)? Start->Problem Solution1 Increase Extrusion Cycles or Sonication Energy Problem->Solution1 Yes Problem2 Is Mean Size Incorrect? Problem->Problem2 No Check1 Remeasure Size & PDI Solution1->Check1 Check1->Problem Solution2 Adjust Extrusion Pore Size, Sonication Time, or Microfluidics Flow Rate Problem2->Solution2 Yes End Acceptable Size Distribution Achieved Problem2->End No Check2 Remeasure Size & PDI Solution2->Check2 Check2->Problem No1 No Yes1 Yes No2 No Yes2 Yes

Caption: Troubleshooting decision tree for controlling liposome size distribution.

References

Technical Support Center: The Effect of pH on DOPA Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the properties of 3,4-dihydroxy-L-phenylalanine (DOPA) in membrane-related experiments. This guide addresses both the interaction of L-DOPA with lipid bilayers and the formation and stability of polydopamine (poly(DOPA)) membranes.

Frequently Asked Questions (FAQs)

Q1: How does the environmental pH affect the chemical state of L-DOPA?

The pH of the solution critically determines the protonation state and, consequently, the charge of the L-DOPA molecule. At a low pH (e.g., 2.0), L-DOPA exists as a mix of a cationic form and a zwitterion.[1][2] As the pH increases to a neutral range (e.g., 6.0-7.4), the zwitterionic form, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), becomes dominant.[1][2] This change in ionization state directly impacts its interaction with surfaces and other molecules.

Q2: What is the primary effect of pH on L-DOPA's interaction with lipid membranes?

The interaction between L-DOPA and lipid membranes is strongly dependent on pH due to changes in electrostatic forces. L-DOPA shows a pronounced association with the lipid headgroups, primarily through hydrogen bonding.[3] At physiological pH, where L-DOPA is zwitterionic and dopamine (B1211576) (its derivative) is cationic, it interacts favorably with negatively charged (anionic) lipid headgroups, such as those containing phosphatidylserine (B164497) or phosphoglycerol.[3][4] Studies on the related amino acid phenylalanine show it tends to intercalate into lipid monolayers at acidic pH (e.g., pH 5), while forming different arrangements and aggregates at neutral pH (7.3).[5] This suggests that pH modulates not just the strength of the interaction but also the physical organization of L-DOPA at the membrane interface.

Q3: My L-DOPA solution is turning dark very quickly. What is causing this and how can I prevent it?

The darkening of your L-DOPA or dopamine solution is due to pH-dependent autoxidation, where the molecule self-polymerizes to form melanin-like compounds.[6] This process is significantly faster at neutral to alkaline pH. At a physiological pH of 7.4, the half-life of dopamine can be on the scale of minutes, while at an acidic pH below 5.6, its half-life extends to days.[7] To prevent premature oxidation, prepare L-DOPA solutions fresh, use deoxygenated buffers, and maintain a slightly acidic pH for storage, only adjusting it to the desired experimental pH immediately before use.

Q4: How does pH influence the formation and stability of polydopamine (PDA) or poly(DOPA) films?

The formation of polydopamine (a polymer derived from DOPA's successor, dopamine) is highly dependent on an alkaline pH, typically around 8.5, which facilitates the oxidative self-polymerization process.[8][9] Lower pH values are detrimental to film formation, while excessively high pH can lead to the formation of aggregates on the film surface instead of a smooth coating.[8] The stability of these films is also pH-dependent; while generally resistant to acidic and neutral environments, their integrity can be compromised under strongly alkaline conditions.[10] The pH response of these films is linked to the oxidation of catechol moieties to quinones.[10]

Troubleshooting Guide

Issue 1: Inconsistent or slow formation of polydopamine (PDA) coating on my substrate.

  • Possible Cause: Suboptimal pH of the dopamine solution. The polymerization process is highly sensitive to pH.

  • Solution:

    • Ensure the pH of your dopamine solution is buffered to approximately 8.5 using a suitable buffer like Tris-HCl.

    • Verify the pH with a calibrated meter immediately before immersing your substrate.

    • Be aware that the deposition rate is directly influenced by pH. As shown in the data below, even a small shift from pH 7.9 to 8.5 can increase the deposition rate.[8]

    • Prepare the dopamine solution immediately before use to avoid pre-polymerization and oxidation in the bulk solution.[7]

Issue 2: My experimental results on membrane permeability or fluidity are not reproducible when using L-DOPA.

  • Possible Cause 1: The protonation state of L-DOPA is changing, altering its interaction with the membrane.

  • Solution 1: Strictly control the pH of your buffer system throughout the experiment. Even minor pH fluctuations can alter the charge of L-DOPA and the surface potential of the lipid membrane, leading to different levels of binding or intercalation.[1][11]

  • Possible Cause 2: L-DOPA is oxidizing during the experiment, and the oxidation products (quinones, melanin) are interacting with the membrane.

  • Solution 2: Perform experiments under low-oxygen conditions (e.g., using an inert gas like argon) if possible. Include antioxidants in your system if they do not interfere with the primary measurement. Monitor the solution for any color change, which indicates oxidation.[12] The formation of quinones can significantly alter membrane permeability.[12]

Issue 3: I observe unexpected changes in the surface charge or zeta potential of my liposomes after adding L-DOPA.

  • Possible Cause: The binding of charged L-DOPA species to the membrane surface.

  • Solution: This is an expected outcome that depends on the pH. At pH values below its isoelectric point, L-DOPA will have a net positive charge and can neutralize or even reverse the charge of anionic liposomes. At neutral pH, the zwitterionic form can still interact via its charged moieties, leading to complex changes in the electrical double layer at the membrane surface.[13] Characterize the zeta potential of your liposomes with and without L-DOPA at various pH values to map this effect for your specific lipid composition.

Quantitative Data

Table 1: pH-Dependent Characteristics of L-DOPA

pH RangeDominant L-DOPA Form(s)Net ChargePrimary Interaction Mechanism with Anionic Membranes
< 2.3Cationic & ZwitterionPositiveStrong electrostatic attraction and intercalation[1][2][5]
4.0 - 8.0ZwitterionNeutral (localized charges)H-bonding and electrostatic interactions with headgroups[2][3]
> 9.0AnionicNegativeElectrostatic repulsion

Table 2: Effect of pH on Polydopamine (PDA) Film Deposition Rate on SiO₂ Substrates

Solution pHDeposition Rate (nm/min)Observation
7.90.399Slow, linear deposition[8]
8.20.466Moderate, linear deposition[8]
8.50.486Faster, linear deposition; optimal for smooth films[8]

Data extracted from studies on dopamine hydrochloride solution at a concentration of 1 mg/mL.[8]

Experimental Protocols

Protocol 1: Preparation of a Polydopamine (PDA) Coated Surface

This protocol describes a general method for modifying a surface with a thin PDA film.

  • Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, glass slide, polymer membrane) using appropriate methods (e.g., sonication in ethanol (B145695) and deionized water) to ensure a pristine surface for deposition.

  • Dopamine Solution Preparation: Prepare a solution of dopamine hydrochloride (e.g., 2 mg/mL) in a 10 mM Tris-HCl buffer. Prepare this solution fresh immediately before use.

  • pH Adjustment: Adjust the pH of the dopamine solution to 8.5 using NaOH or HCl while gently stirring. Monitor the pH closely with a calibrated meter.

  • Substrate Immersion: Immerse the cleaned substrate into the pH-adjusted dopamine solution. Ensure the entire surface to be coated is submerged.

  • Deposition: Leave the substrate in the solution for the desired amount of time (e.g., 1 to 24 hours) at room temperature. The solution will gradually darken from colorless to brown/black as polymerization occurs. Deposition time can be adjusted to control film thickness.

  • Rinsing and Drying: After deposition, remove the substrate from the solution. Rinse it thoroughly with deionized water to remove any loosely adsorbed polymer. Dry the coated substrate with a stream of nitrogen or air.

Protocol 2: Assessing L-DOPA Interaction with Lipid Vesicles via Isothermal Titration Calorimetry (ITC)

This protocol provides a framework for quantitatively measuring the thermodynamic parameters of L-DOPA binding to liposomes.

  • Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with the desired lipid composition (e.g., DMPC with varying molar fractions of an anionic lipid like DMPG) using standard methods like extrusion or sonication.

  • Buffer Preparation: Prepare a buffer solution (e.g., 50 mM phosphate (B84403) buffer) and adjust it to the desired experimental pH.[13] Ensure all solutions (liposomes and L-DOPA) are in the exact same buffer to minimize heats of dilution. Degas all solutions before the experiment.

  • Sample Preparation:

    • Cell: Place the liposome suspension (e.g., 3-5 mM lipid concentration) into the ITC sample cell.[14]

    • Syringe: Load a concentrated solution of L-DOPA (e.g., 4-10 mM) into the injection syringe.[14]

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C or 37°C).[13][14]

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the L-DOPA solution into the liposome suspension.

    • Record the heat change after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and correct for heats of dilution (determined by injecting L-DOPA into buffer alone). Fit the resulting binding isotherm to an appropriate model (e.g., "one set of sites") to determine thermodynamic parameters like the affinity constant (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]

Visualizations

cluster_pH Solution pH cluster_form Dominant L-DOPA Form Acidic Acidic Neutral Neutral Cationic Cationic (-NH3+, -COOH) Acidic->Cationic  pH < 2.3   Alkaline Alkaline Zwitterionic Zwitterionic (-NH3+, -COO-) Neutral->Zwitterionic  pH ≈ 4-8   Anionic Anionic (-NH2, -COO-) Alkaline->Anionic  pH > 9  

Caption: Dominant chemical forms of L-DOPA across different pH ranges.

start Start prep Prepare Fresh Dopamine Solution (e.g., 2 mg/mL) start->prep clean Clean Substrate (e.g., Sonication) start->clean adjust_pH Adjust Solution pH to ~8.5 with Buffer (e.g., Tris-HCl) prep->adjust_pH immerse Immerse Substrate in Solution clean->immerse adjust_pH->immerse deposit Allow Deposition (1-24h, Room Temp) immerse->deposit rinse Rinse with Deionized Water deposit->rinse dry Dry Substrate (e.g., N2 Stream) rinse->dry end Coated Substrate Ready for Use dry->end

Caption: Standard workflow for coating a substrate with a polydopamine film.

q1 Inconsistent Film (Poor/No Coating, Aggregates) q2 Was solution pH ~8.5? q1->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no q3 Was solution prepared fresh? a2_yes->q3  pH is correct r2 Action: Buffer solution to pH 8.5 using Tris-HCl. Verify with meter. a2_no->r2  pH incorrect end Problem Resolved r2->end a3_yes YES q3->a3_yes a3_no NO q3->a3_no q4 Is substrate clean? a3_yes->q4  Solution is fresh r3 Action: Discard old solution. Prepare fresh immediately before use. a3_no->r3  Solution aged r3->end a4_no NO q4->a4_no r4 Action: Re-clean substrate thoroughly to remove organic residues. a4_no->r4  Surface contaminated r4->end

Caption: A decision tree for troubleshooting common issues in PDA film deposition.

References

Technical Support Center: Removal of Organic Solvents from DOPA Lipid Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of DOPA (3,4-dihydroxy-L-phenylalanine) lipid films. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical step of removing organic solvents from lipid films.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to completely remove organic solvents from DOPA lipid films?

Residual organic solvents can significantly alter the physical properties of the lipid film and the resulting liposomes. For instance, residual chloroform (B151607) can disrupt the packing of lipid acyl chains, increase membrane fluidity, and affect the stability and encapsulation efficiency of vesicles.[1][2] For pharmaceutical applications, residual solvents are considered impurities and their levels are strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7]

Q2: What are the most common methods for removing organic solvents from lipid films?

The most prevalent methods include:

  • Vacuum Drying: This involves placing the lipid film under a high vacuum to evaporate the solvent.[1][3][8][9]

  • Solvent Exchange: This technique involves the direct transfer of lipids from an organic solvent to an aqueous buffer, avoiding a completely dry state.[10][11][12]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide (CO2), to extract the organic solvent.[13][14]

Q3: What are the acceptable limits for residual solvents in pharmaceutical-grade lipid films?

Acceptable limits depend on the solvent's toxicity, which is categorized into classes by regulatory bodies like the ICH. For example, chloroform is a Class 2 solvent and has a permitted daily exposure (PDE) that translates to a concentration limit in the final product, often in the parts-per-million (ppm) range.[3][6][7] It is essential to consult the latest ICH Q3C guidelines for specific limits.[4][5][6][7]

Q4: Can residual solvent affect the stability of DOPA lipids?

Yes, the presence of residual solvents can impact the stability of DOPA lipids, which are susceptible to oxidation. Solvents can alter the lipid packing and potentially expose the DOPA headgroups to oxidative environments. Furthermore, some organic solvents can decompose over time to form acidic byproducts, which can degrade sensitive lipids.[15]

Troubleshooting Guide

Issue 1: The lipid film appears oily, clumpy, or non-uniform after solvent removal.
  • Possible Cause 1: Incomplete Solvent Removal. Trapped solvent can act as a plasticizer, giving the film an oily or clumpy appearance.[1]

    • Solution: Extend the drying time under high vacuum. For vacuum drying, leaving the film under vacuum overnight is a common practice to ensure complete removal.[9] If using a nitrogen stream, ensure the flow is gentle and consistent to avoid concentrating the lipid in one spot.[2]

  • Possible Cause 2: Presence of Moisture. Atmospheric humidity can be absorbed by the lipid film as the vacuum is released, causing it to appear clumpy or "melted."

    • Solution: When releasing the vacuum, do so slowly with a dry, inert gas like nitrogen or argon instead of ambient air.[1]

  • Possible Cause 3: Improper Film Formation Technique. If the initial lipid solution is not evenly distributed during solvent evaporation, a non-uniform film will result.

    • Solution: When using a rotary evaporator, ensure slow and even rotation. For manual evaporation with a nitrogen stream, continuously rotate the vial or flask to coat the walls evenly with the lipid solution as the solvent evaporates.[3] If crystals or chunks are visible, redissolve the film in a small amount of solvent and repeat the evaporation process.[3]

  • Possible Cause 4: High Concentration of Certain Lipids. Some lipids, particularly those with high phase transition temperatures or complex structures, may be more prone to crystallization or aggregation upon solvent removal.

    • Solution: Consider using a solvent mixture (e.g., chloroform:methanol) to improve the solubility and film-forming properties of the lipid mixture.[16] The rate of solvent removal can also be adjusted; slower evaporation can sometimes lead to a more uniform film.

Issue 2: Low yield or loss of lipid material during solvent removal.
  • Possible Cause 1: Splashing during Evaporation. A strong stream of nitrogen or a sudden drop in pressure in a rotary evaporator can cause the lipid solution to splash out of the container.

    • Solution: Use a gentle stream of inert gas.[2] When using a rotary evaporator, apply the vacuum gradually.

  • Possible Cause 2: Adhesion to Equipment. Some lipids may adhere strongly to the glass surfaces.

    • Solution: Ensure glassware is scrupulously clean. Silanization of glassware can be considered for particularly "sticky" lipids, but this may not be suitable for all applications.

Quantitative Data Summary

The choice of solvent removal technique can significantly impact the final characteristics of the DOPA lipid film. The following table summarizes key quantitative parameters for the most common methods.

ParameterVacuum DryingSolvent ExchangeSupercritical Fluid Extraction (SFE)
Residual Solvent Level Variable, can be high if not performed properly. Often requires extended time (overnight) to reach acceptable levels (<50 ppm).[3][8]Generally low, as the process avoids a dry state where solvent can be trapped.Very low, as the solvent is effectively removed by the supercritical fluid.
Processing Time Long (often several hours to overnight).[1]Very short (can be less than a minute).[10]Moderate to long, depending on the scale and equipment.
Impact on Film Uniformity Can produce a uniform film if done carefully, but prone to issues like clumping if moisture is introduced.Does not produce a dry film; directly forms a vesicle suspension.Produces a solvent-free lipid powder or film.
Lipid Degradation Risk Low, as it is typically performed at room temperature.Low, due to the rapid nature of the process.Low, as it can be performed at mild temperatures.

Experimental Protocols

Protocol 1: Thin-Film Hydration and Vacuum Drying

This is the most common method for preparing lipid films.

  • Dissolution: Dissolve the DOPA lipids in a suitable organic solvent (e.g., a 2:1 mixture of chloroform and methanol) in a round-bottom flask.[5]

  • Evaporation: Attach the flask to a rotary evaporator. The water bath temperature should be kept below the lipid's phase transition temperature. Apply a vacuum and rotate the flask to create a thin, uniform lipid film on the inner surface.

  • Drying: Once a film has formed, continue to dry under high vacuum for at least 2-4 hours, or preferably overnight, to ensure the complete removal of residual organic solvent.[1][9]

  • Hydration (subsequent step): The dried lipid film can then be hydrated with an aqueous buffer to form liposomes.

Protocol 2: Rapid Solvent Exchange (RSE)

This method avoids the formation of a dry lipid film, which can be advantageous for preventing the demixing of lipid components.[10][11]

  • Preparation: Dissolve the DOPA lipids in an appropriate organic solvent.

  • Injection: Rapidly inject the lipid solution into a vigorously stirred aqueous buffer.

  • Removal of Dispersed Solvent: The dispersed organic solvent is then typically removed by dialysis or diafiltration.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" alternative that avoids the use of large quantities of organic solvents for extraction, though it is more commonly used for extracting lipids from raw materials rather than removing residual solvents from a pre-formed film. However, the principles can be adapted.

  • Loading: Place the DOPA lipid film (prepared by initial solvent evaporation) into the SFE vessel.

  • Extraction: Pressurize the vessel with supercritical CO2 at a controlled temperature and pressure. The supercritical CO2 will act as a solvent to remove the residual organic solvent from the lipid film.

  • Depressurization: The CO2, now containing the extracted organic solvent, is passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving the organic solvent behind. The solvent-free CO2 can be recycled.

Visualizations

Experimental Workflow for Thin-Film Hydration and Vacuum Drying

experimental_workflow Experimental Workflow for Thin-Film Hydration and Vacuum Drying cluster_prep Preparation cluster_outcome Outcome dissolve Dissolve DOPA Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Form a thin liquid layer dry Dry Under High Vacuum (Overnight) evaporate->dry Remove bulk solvent film Uniform, Solvent-Free DOPA Lipid Film dry->film Remove residual solvent

Caption: Workflow for preparing DOPA lipid films via thin-film hydration and vacuum drying.

Troubleshooting Logic for Non-Uniform Lipid Films

troubleshooting_workflow Troubleshooting Non-Uniform DOPA Lipid Films start Non-Uniform Lipid Film Observed check_appearance What is the appearance? start->check_appearance oily_clumpy Oily or Clumpy check_appearance->oily_clumpy Oily/Clumpy crystals_chunks Crystals or Chunks check_appearance->crystals_chunks Crystals/Chunks cause_oily Possible Cause: Incomplete Solvent Removal or Moisture Contamination oily_clumpy->cause_oily cause_crystals Possible Cause: Improper Film Formation or High Lipid Concentration crystals_chunks->cause_crystals solution_oily Solution: 1. Extend vacuum drying time. 2. Release vacuum with dry N2/Ar. cause_oily->solution_oily solution_crystals Solution: 1. Redissolve and evaporate slowly. 2. Use a solvent mixture. cause_crystals->solution_crystals

Caption: A troubleshooting flowchart for addressing common issues leading to non-uniform DOPA lipid films.

References

Validation & Comparative

Validating DOPA Liposome Size: A Comparative Guide to Dynamic Light Scattering and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reliable characterization of liposome (B1194612) size is a critical aspect of formulation development and quality control. This guide provides a comprehensive comparison of Dynamic Light Scattering (DLS) with other common techniques for validating the size of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) liposomes, supported by experimental data and detailed protocols.

The size of liposomes is a crucial parameter that influences their stability, encapsulation efficiency, biodistribution, and cellular uptake.[1] Dynamic Light Scattering (DLS) is a widely adopted technique for the rapid and non-invasive measurement of the hydrodynamic diameter of liposomes in suspension.[1][2] This guide will delve into the principles of DLS, provide a detailed experimental protocol for the analysis of DOPC liposomes, and compare its performance against alternative methods such as Nanoparticle Tracking Analysis (NTA), Cryo-Transmission Electron Microscopy (Cryo-TEM), and Field Flow Fractionation (FFF) coupled with Multi-Angle Light Scattering and DLS (FFF-MALS-DLS).

Comparative Analysis of Liposome Sizing Techniques

The choice of a suitable particle sizing technique depends on the specific requirements of the analysis, including the need for high resolution, direct visualization, or the ability to characterize complex, polydisperse samples. The following table summarizes the key performance characteristics of DLS and its alternatives.

FeatureDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)Cryo-Transmission Electron Microscopy (Cryo-TEM)Field Flow Fractionation (FFF-MALS-DLS)
Principle Measures time-dependent fluctuations in scattered light intensity due to Brownian motion.[2]Tracks the Brownian motion of individual particles visualized by light scattering.[3]Direct imaging of vitrified, hydrated samples.[4][5]Size-based separation followed by light scattering detection.[6][7]
Measurement Hydrodynamic diameter (Z-average).[8]Hydrodynamic diameter and particle concentration.[9]Direct visualization of size, shape, and lamellarity.[4][10]Hydrodynamic and gyration radii, high-resolution size distribution.[6][11]
Accuracy Good for monodisperse samples; can be biased by larger particles.[12]High accuracy for monodisperse and polydisperse samples.[13]High accuracy, considered a "gold standard" for direct measurement.[14]High accuracy and quantification.[6]
Precision (Repeatability) Relative standard deviation can be as low as 2.5% to 6.5%.[1]High precision, with repeatability around 1%.High precision with sub-angstrom accuracy possible.[15]Excellent reproducibility.[11]
Resolution Limited for polydisperse samples; may not resolve closely sized populations.[12]Higher resolution than DLS for polydisperse samples.[9]Very high resolution, capable of visualizing individual liposomes.[4][5]Very high resolution, capable of separating and characterizing multimodal distributions.[16][17]
Throughput HighMediumLowLow to Medium
Sample Preparation Simple dilution.[18]Dilution to an optimal concentration range.[9]Complex vitrification process.[5][10]Requires method development for separation.[6]
Cost (Instrument) Low to MediumMediumHighHigh

Experimental Workflow for DLS Analysis

The following diagram illustrates the key steps involved in the validation of DOPC liposome size using Dynamic Light Scattering.

DLS_Workflow cluster_prep Liposome Preparation cluster_sample Sample Preparation for DLS cluster_dls DLS Measurement prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 Formation of MLVs sample1 Dilution prep2->sample1 Unilamellar Vesicles sample2 Filtration (Optional) sample1->sample2 dls1 Instrument Equilibration sample2->dls1 Prepared Sample dls2 Measurement Acquisition dls1->dls2 dls3 Data Analysis dls2->dls3 output output dls3->output Size Distribution Report (Z-average, PDI)

Caption: Workflow for DOPC liposome size validation using DLS.

Detailed Experimental Protocol for DLS Analysis of DOPC Liposomes

This protocol outlines the steps for preparing and analyzing DOPC liposomes using DLS.

1. Preparation of DOPC Liposomes (Thin-Film Hydration and Extrusion)

This is a common method for producing unilamellar liposomes of a defined size.[18][19]

  • Materials:

    • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

    • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • Round-bottom flask

    • Rotary evaporator

    • Nitrogen gas source

    • Vacuum pump

    • Water bath

    • Liposome extruder

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Syringes

  • Procedure:

    • Transfer the desired amount of DOPC in chloroform to a round-bottom flask.

    • Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the dried lipid film with the desired volume of pre-warmed hydration buffer (above the phase transition temperature of DOPC, which is -17°C, so room temperature is sufficient). Vortex the flask to facilitate the formation of multilamellar vesicles (MLVs). This will result in a milky suspension.

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Load the MLV suspension into a syringe and pass it through the extruder membrane to another syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar liposomes.[18]

2. Sample Preparation for DLS Measurement

Proper sample preparation is crucial for obtaining accurate and reproducible DLS data.

  • Materials:

    • DOPC liposome suspension

    • Filtration unit (e.g., 0.22 µm syringe filter, optional)

    • DLS cuvettes

    • High-purity water or buffer for dilution

  • Procedure:

    • Dilution: Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration. The optimal concentration depends on the instrument and the scattering properties of the liposomes. Overly concentrated samples can lead to multiple scattering events, while overly dilute samples may not produce a sufficient scattering signal. A typical starting point is a 1:10 to 1:100 dilution.

    • Filtration (Optional): If the sample contains large aggregates or dust particles, it can be filtered through a low-protein-binding syringe filter (e.g., 0.22 µm) to prevent interference with the measurement of the liposome population.

    • Cuvette Preparation: Ensure the DLS cuvette is clean and free of dust. Rinse it with the dilution buffer before adding the sample.

    • Sample Loading: Carefully pipette the diluted liposome sample into the cuvette, avoiding the introduction of air bubbles.

3. DLS Instrument Setup and Measurement

  • Instrument Parameters:

    • Temperature: Set the measurement temperature, typically 25°C.

    • Dispersant: Select the correct dispersant (the buffer used for dilution) and ensure its viscosity and refractive index are correctly entered into the software.

    • Measurement Angle: For most modern instruments, a backscatter angle (e.g., 173°) is used to minimize multiple scattering.

    • Equilibration Time: Allow the sample to equilibrate to the set temperature for a few minutes before starting the measurement.

  • Measurement Procedure:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to thermally equilibrate.

    • Perform multiple measurements (e.g., 3-5 runs) of the same sample to assess reproducibility. The instrument software will typically perform a correlation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient of the liposomes, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.

4. Data Analysis and Interpretation

  • Z-Average: This is the primary and most stable value produced by DLS. It is an intensity-weighted mean hydrodynamic diameter.[8]

  • Polydispersity Index (PDI): This value indicates the width of the size distribution. A PDI value below 0.2 is generally considered to represent a monodisperse population.

  • Size Distribution by Intensity, Volume, and Number: DLS software can present the size distribution in terms of intensity, volume, or number. The intensity distribution is the primary result and is weighted towards larger particles. The volume and number distributions are derived from the intensity distribution and may provide a more intuitive representation of the sample, but they are more susceptible to noise. It is crucial to understand that the Z-average is not the arithmetic mean of the distribution peaks.[8][20]

Conclusion

Dynamic Light Scattering is a powerful and accessible technique for the routine size characterization of DOPC liposomes. Its high throughput and ease of use make it an invaluable tool in formulation screening and quality control. However, for polydisperse samples or when higher resolution and direct visualization are required, complementary techniques such as Nanoparticle Tracking Analysis and Cryo-Transmission Electron Microscopy should be considered. For the most comprehensive analysis of size distribution and to resolve complex mixtures, Field Flow Fractionation coupled with MALS and DLS provides the highest resolution and quantitative accuracy. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the quality and efficacy of their liposomal formulations.

References

A Comparative Guide to the Purity Analysis of 1,2-Dioleoyl-sn-glycerol-3-phosphate (DOPA) by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of phospholipids (B1166683) such as 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) is critical for research and pharmaceutical applications, as impurities can significantly impact experimental outcomes and product efficacy. Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative and quantitative analysis of lipids due to its simplicity, cost-effectiveness, and versatility.[1] This guide provides a comprehensive comparison of TLC with alternative methods for the purity analysis of DOPA, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Phospholipid Purity

While TLC is a robust method, other techniques such as High-Performance Liquid Chromatography (HPLC) offer different advantages in terms of resolution and quantification.[2] The choice of method often depends on the specific requirements of the analysis, including the need for high throughput, sensitivity, and quantitative accuracy.

Parameter TLC-Densitometry HPLC-ELSD/MS Supporting Evidence and Remarks
Limit of Detection (LOD) 3.1 ng/spot (for a related lipid A)0.1 - 5 ng/mL (for various phospholipids)TLC-densitometry offers competitive sensitivity.[3] HPLC-MS provides very low limits of detection.[4]
Limit of Quantification (LOQ) 9.4 ng/spot (for a related lipid A)0.6 - 5 ng/mL (for various phospholipids)Both methods are capable of quantifying low levels of phospholipids.[3][4]
Linearity (r) 0.9996 (for a related lipid A)>0.99Both techniques demonstrate good linearity for quantitative analysis.[3]
Purity Assessment (%) 87 ± 8% (for a radiopharmaceutical)79 ± 11% (for a radiopharmaceutical)Different chromatographic methods may yield varying purity results for the same sample, highlighting the importance of method selection and validation.[5]
Analysis Time ~1-2 hours30 minutes to several hoursTLC allows for the parallel analysis of multiple samples, potentially reducing the overall time per sample.[6]
Cost per Sample LowHighTLC requires less expensive equipment and solvents compared to HPLC.[1]
Versatility High (multiple detection methods)High (various detectors available)TLC allows for a variety of post-chromatographic visualization techniques.[6]

Experimental Protocols

Purity Analysis of DOPA by Thin-Layer Chromatography

This protocol details a standard method for the separation and visualization of DOPA on a TLC plate to assess its purity.

Materials:

  • TLC Plates: Silica (B1680970) gel 60 F254 pre-coated aluminum or glass plates

  • Solvent System (Mobile Phase): Chloroform (B151607):Methanol:Ammonium Hydroxide (65:25:4, v/v/v)

  • Sample Preparation: Dissolve DOPA in chloroform at a concentration of 1-10 mg/mL.

  • Visualization Reagents:

    • Iodine vapor

    • Phosphorus-specific spray (e.g., Molybdenum Blue reagent)

    • Charring solution (e.g., 10% cupric sulfate (B86663) in 8% phosphoric acid)

Procedure:

  • Plate Activation: Activate the silica gel plate by heating at 110°C for 30-60 minutes.

  • Sample Application: Apply 1-5 µL of the DOPA solution as a small spot or a narrow band onto the TLC plate, approximately 1.5 cm from the bottom edge.

  • Chromatogram Development: Place the spotted TLC plate in a chromatography tank saturated with the developing solvent system. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Plate Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a sealed chamber containing iodine crystals. Lipids will appear as yellow-brown spots. This method is non-destructive.

    • Phosphorus Spray: Spray the plate with a phosphorus-specific reagent and heat as required. Phosphate-containing lipids like DOPA will appear as blue spots.

    • Charring: Spray the plate with the charring solution and heat at approximately 160-180°C. All organic compounds will appear as dark spots. Densitometric quantification can be performed after charring.

Visualizations

Experimental Workflow for TLC Analysis

The following diagram illustrates the key steps in the TLC workflow for DOPA purity analysis.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Quantification plate_activation Plate Activation spotting Sample Spotting plate_activation->spotting sample_prep Sample Preparation sample_prep->spotting development Chromatogram Development spotting->development drying Plate Drying development->drying visualization Visualization drying->visualization quantification Densitometric Quantification visualization->quantification

TLC Experimental Workflow for DOPA Purity Analysis.
Signaling Pathway Involving Phosphatidic Acid

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) is a species of phosphatidic acid (PA). PA is a key signaling lipid that can be converted to diacylglycerol (DAG) by the enzyme phosphatidic acid phosphatase. DAG, in turn, is a crucial activator of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes.[6][7]

PASignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOPA DOPA (Phosphatidic Acid) PAP Phosphatidic Acid Phosphatase DOPA->PAP DAG Diacylglycerol (DAG) PAP->DAG Converts PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (e.g., Proliferation, Differentiation) PKC_active->Downstream Phosphorylates Substrates

Simplified Phosphatidic Acid Signaling Pathway via PKC Activation.

References

A Comparative Guide: 1,2-Dioleoyl-sn-glycero-3-phosphate (Dioleoyl-PA) vs. 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two structurally similar yet functionally distinct anionic phospholipids (B1166683): 1,2-Dioleoyl-sn-glycero-3-phosphate (also known as Dioleoyl-PA or DOPA) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). Understanding their unique physicochemical properties and biological activities is crucial for their effective application in research, particularly in the fields of drug delivery, membrane biophysics, and cell signaling.

At a Glance: Key Differences

Feature1,2-Dioleoyl-sn-glycero-3-phosphate (Dioleoyl-PA)1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
Headgroup PhosphatePhosphoserine
Primary Role in Cell Signaling Second messenger in growth and proliferation pathways (e.g., mTOR)"Eat me" signal for apoptosis, cofactor in survival pathways (e.g., Akt)
Effect on Membrane Fusion Generally promotes fusionCan inhibit fusion, but this can be modulated by ions like Ca2+
Application in Drug Delivery Used in fusogenic liposomes and for encapsulating cationic drugsUtilized for macrophage targeting and in non-viral DNA vectors

Physicochemical Properties

Both Dioleoyl-PA and DOPS are anionic phospholipids containing two oleic acid chains, which confer fluidity to the lipid bilayers they form. Their primary distinction lies in their polar headgroups, which dictates their specific interactions and biological functions.

Property1,2-Dioleoyl-sn-glycero-3-phosphate (Dioleoyl-PA)1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
Molecular Formula C₃₉H₇₂NaO₈P[1][2]C₄₂H₇₇NNaO₁₀P[3][4]
Molecular Weight (Sodium Salt) ~723.0 g/mol [5]~810.03 g/mol [3][4]
CAS Number (Sodium Salt) 108392-02-5[1][2]90693-88-2[3][4]
Headgroup pKa₁ ~3.2-3.6~3.6
Headgroup pKa₂ ~7.9-9.8~9.8 (amino group)
Critical Micelle Concentration (CMC) Not readily available for dioleoyl form; varies with acyl chain length for other PAs.Not readily available for dioleoyl form; varies with acyl chain length for other PS lipids.

Biological Functions and Signaling Pathways

While both are integral components of cell membranes, Dioleoyl-PA and DOPS play markedly different roles in cellular communication.

1,2-Dioleoyl-sn-glycero-3-phosphate (Dioleoyl-PA): A Key Player in Cell Growth and Proliferation

Dioleoyl-PA is a crucial lipid second messenger involved in signaling pathways that regulate cell growth, proliferation, and stress responses.[6][7] It is produced by enzymes such as phospholipase D (PLD) and diacylglycerol kinase (DGK).[8][9] One of its most well-studied roles is the activation of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[7] PA can activate mTORC1 by directly binding to the FRB domain of mTOR, which stabilizes the complex.[4][10] Some studies also suggest an indirect activation mechanism via the ERK signaling pathway.[11][12]

Dioleoyl_PA_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK 1. Bind PLD Phospholipase D (PLD) RTK->PLD 2. Activate PC Phosphatidylcholine (PC) PA Dioleoyl-PA PC->PA 3. Hydrolyzes mTORC1 mTORC1 (inactive) PA->mTORC1 4. Binds & Activates mTORC1_active mTORC1 (active) Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream 5. Phosphorylates Proliferation Cell Growth & Proliferation Downstream->Proliferation 6. Promotes

Dioleoyl-PA in the mTOR Signaling Pathway
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS): A Signal for Apoptosis and a Cofactor in Cell Survival

DOPS is asymmetrically distributed in the plasma membrane, being predominantly located in the inner leaflet in healthy cells.[11] The externalization of DOPS to the outer leaflet is a well-established "eat-me" signal that triggers phagocytosis of apoptotic cells.[13]

In its intracellular role, DOPS is a critical cofactor for the activation of several signaling proteins, most notably Akt (also known as Protein Kinase B), a key mediator of cell survival and proliferation.[14][15] Following growth factor stimulation, PI3K generates PIP₃ in the plasma membrane. Both PIP₃ and DOPS are required for the recruitment and full activation of Akt. DOPS interacts with the PH and regulatory domains of Akt, promoting a conformational change that facilitates its phosphorylation and activation.[6][14][15]

DOPS_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK 1. Binds PI3K PI3K RTK->PI3K 2. Activates PIP2 PIP₂ PIP3 PIP₃ PIP2->PIP3 3. Phosphorylates DOPS DOPS Akt_inactive Akt (inactive) Akt_inactive->PIP3 4a. Recruits via PH domain Akt_inactive->DOPS 4b. Interacts with Akt_active Akt (active) Akt_inactive->Akt_active 5. Phosphorylation (by PDK1, mTORC2) Downstream Downstream Effectors (e.g., Bad, GSK3) Akt_active->Downstream 6. Phosphorylates Survival Cell Survival Downstream->Survival 7. Promotes

DOPS in the PI3K/Akt Signaling Pathway

Performance in Experimental Systems

Liposome (B1194612) Formulations and Drug Delivery

Both lipids are extensively used in the preparation of liposomes for drug delivery. Their anionic nature can be leveraged to enhance the encapsulation of cationic drugs.

  • Dioleoyl-PA: Due to its cone-like shape, Dioleoyl-PA can induce negative curvature in lipid bilayers, a property that is utilized in the design of fusogenic liposomes that can merge with cellular membranes to deliver their cargo directly into the cytoplasm.[16]

  • DOPS: Liposomes containing DOPS have been shown to be preferentially recognized and phagocytosed by macrophages.[13][17] This makes DOPS a valuable component for targeted drug delivery to macrophage-rich environments, such as sites of inflammation or tumors.

Direct quantitative comparisons of drug encapsulation efficiency and liposome stability are highly dependent on the specific formulation and the encapsulated drug. However, general observations indicate that the choice between Dioleoyl-PA and DOPS can be guided by the desired mechanism of delivery (fusogenic vs. targeted uptake).

Membrane Fusion

The headgroup structure of these lipids leads to different effects on membrane fusion.

  • Dioleoyl-PA: Generally considered a fusogenic lipid, promoting the fusion of lipid bilayers.

  • DOPS: Studies have shown that DOPS can inhibit membrane fusion.[18] However, this inhibition can be overcome by the presence of divalent cations like Ca²⁺, which can bridge DOPS molecules and promote membrane apposition and fusion.[18]

Experimental Protocols

Below are generalized protocols for the preparation of liposomes and a common membrane fusion assay. These methods can be adapted for use with both Dioleoyl-PA and DOPS.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphate (Dioleoyl-PA) or 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Other lipids as required (e.g., DOPC, Cholesterol)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (optional, for unilamellar vesicles)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., Dioleoyl-PA or DOPS, along with other lipids) in an organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Film Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation. This process leads to the formation of MLVs.

  • (Optional) Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).

Liposome_Preparation_Workflow A 1. Dissolve Lipids in Organic Solvent B 2. Evaporate Solvent (Thin Film Formation) A->B C 3. Dry Film under Vacuum B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Optional: Extrusion (for Unilamellar Vesicles) D->E

Liposome Preparation Workflow
Protocol 2: Förster Resonance Energy Transfer (FRET)-Based Membrane Fusion Assay

This assay measures the mixing of lipids between two populations of liposomes, one labeled with a FRET pair of fluorescent lipids.

Materials:

  • Two populations of liposomes (e.g., one with Dioleoyl-PA and one with DOPS, or two populations of the same composition to be fused).

  • FRET pair of fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor).

  • Fluorometer.

Procedure:

  • Prepare Labeled and Unlabeled Liposomes: Prepare two populations of liposomes. One population (labeled) should contain the FRET pair at a concentration that allows for efficient quenching (typically 1-2 mol% of each fluorophore). The other population (unlabeled) should have the same lipid composition but without the fluorescent lipids.

  • Initiate Fusion: Mix the labeled and unlabeled liposomes in a cuvette. Induce fusion using a fusogen (e.g., polyethylene (B3416737) glycol (PEG) or Ca²⁺).

  • Monitor Fluorescence: Measure the fluorescence emission of the donor fluorophore (NBD) over time.

  • Data Analysis: As fusion occurs, the fluorescent lipids from the labeled liposomes will be diluted into the membranes of the unlabeled liposomes, leading to a decrease in FRET and an increase in the donor fluorescence. The rate of this increase is proportional to the rate of lipid mixing.

Conclusion

1,2-Dioleoyl-sn-glycero-3-phosphate and 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, while both being anionic phospholipids with identical acyl chains, exhibit distinct and crucial roles in cellular processes. Dioleoyl-PA is a key signaling molecule in pathways promoting cell growth and proliferation, and its fusogenic properties are valuable in drug delivery applications. In contrast, DOPS is a critical signal for apoptosis and acts as an essential cofactor in cell survival signaling, with its presence in liposomes enabling targeted delivery to phagocytic cells. A thorough understanding of these differences is paramount for researchers and drug development professionals seeking to harness the unique properties of these lipids in their experimental systems.

References

DOPA vs. DOPG in Model Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of phospholipids (B1166683) is a critical determinant in the construction of model membranes for biophysical studies, drug delivery system development, and understanding protein-lipid interactions. Among the anionic phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) are frequently employed. Although both impart a negative charge to the membrane surface, their distinct headgroup structures lead to significant differences in the physicochemical properties of the bilayer and their interactions with membrane-associated molecules. This guide provides an objective comparison of DOPA and DOPG in model membranes, supported by experimental data and detailed methodologies.

Head-to-Head Comparison: Key Physicochemical Properties

The structural differences between the phosphate (B84403) headgroup of DOPA and the phosphoglycerol headgroup of DOPG have profound implications for membrane characteristics.

PropertyDOPA (1,2-dioleoyl-sn-glycero-3-phosphate)DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol))Significance
Headgroup Structure Simple phosphate groupPhosphate group esterified to a glycerol (B35011) moietyThe larger, more hydrated glycerol headgroup of DOPG can influence packing, hydration, and hydrogen bonding capabilities at the membrane interface.
Charge at Neutral pH -1 to -2 (depending on pH and counterions)-1DOPA's potential for a higher charge density can lead to stronger electrostatic interactions.
Inter-lipid Interaction Tendency for mutual repulsion, leading to a more uniform distribution within a mixed lipid membrane.[1]Can engage in headgroup interactions that influence local membrane structure.Affects lipid domain formation and the lateral organization of the membrane.
Area per Lipid Not explicitly found in a comparative study.Approximately 71 Ų in molecular dynamics simulations.[2]A larger area per lipid generally corresponds to a less densely packed and more fluid membrane.
Effect on Transmembrane Peptide Stability Less effective at stabilizing the transmembrane state of helical peptides compared to other anionic lipids like DOPS.[3]More effective than neutral lipids but can be less stabilizing than other anionic lipids like DOPS for certain peptides.[3]The choice of anionic lipid can significantly impact the insertion, orientation, and function of membrane-associated peptides and proteins.
Phase Behavior in Mixtures Can influence the phase behavior of mixed lipid systems.Suppresses the miscibility temperature in mixtures with saturated lipids like DPPC, indicating a reduction in phase separation.[4]Important for studies on lipid rafts and membrane domain formation.

Impact on Membrane-Associated Peptides: A Case Study

The interaction of peptides with lipid bilayers is highly dependent on the lipid environment. A study comparing the effects of different anionic lipids on the stability of transmembrane (TM) helical peptides provides valuable insights into the distinct roles of these lipids. While this study used DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) as a comparison to DOPG, the findings offer a strong indication of how headgroup differences between anionic lipids can modulate peptide-membrane interactions.

Table 1: Influence of Anionic Lipids on the Transmembrane State of a Model Helical Peptide

Lipid CompositionTryptophan Emission Maximum (λmax)Quenching Ratio (Q-ratio)Interpretation
100% DOPC (neutral)~340 nm~0.8Peptide is predominantly surface-bound.
100% DOPGBlue-shifted compared to DOPCLower than DOPCIndicates deeper insertion of the peptide into the membrane, stabilizing the TM state.[3]
100% DOPSMore significant blue-shift than DOPGLower than DOPGSuggests a stronger stabilization of the TM state compared to DOPG, potentially due to more favorable headgroup interactions.[3]

Data adapted from a study on model helical peptides.[3] The λmax of tryptophan fluorescence is sensitive to the polarity of its environment, with a blue-shift indicating a more hydrophobic environment (deeper membrane insertion). The Q-ratio, determined by fluorescence quenching experiments, also provides information on the depth of the fluorophore in the membrane.

This data underscores that the choice between different anionic lipids is not merely about surface charge, but also involves specific chemical interactions between the lipid headgroup and the peptide.

Experimental Protocols

Reproducible and well-characterized model membranes are fundamental to reliable biophysical studies. Below are detailed methodologies for key experiments used to characterize and compare DOPA and DOPG-containing membranes.

Liposome Preparation by Extrusion

This method produces unilamellar vesicles of a defined size, suitable for a wide range of assays.

Liposome_Preparation cluster_prep Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion Lipid_Stock 1. Dissolve DOPA or DOPG (and other lipids) in chloroform Evaporation 2. Evaporate solvent under nitrogen to form a thin lipid film Lipid_Stock->Evaporation Vacuum 3. Dry under vacuum to remove residual solvent Evaporation->Vacuum Buffer_Addition 4. Hydrate lipid film with aqueous buffer Vacuum->Buffer_Addition Vortexing 5. Vortex to form multilamellar vesicles (MLVs) Buffer_Addition->Vortexing Freeze_Thaw 6. (Optional) Subject MLVs to freeze-thaw cycles Vortexing->Freeze_Thaw Extruder_Assembly 7. Assemble extruder with polycarbonate membrane (e.g., 100 nm) Freeze_Thaw->Extruder_Assembly Extrusion_Process 8. Pass MLV suspension through the membrane multiple times (e.g., 11-21) Extruder_Assembly->Extrusion_Process LUVs 9. Collect large unilamellar vesicles (LUVs) Extrusion_Process->LUVs

Caption: Workflow for the preparation of large unilamellar vesicles (LUVs).
Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis

DSC is used to measure the heat changes that occur in a lipid sample as a function of temperature, allowing for the determination of phase transition temperatures (Tm).

  • Sample Preparation: Hydrated lipid vesicles (MLVs or LUVs) are prepared as described above. A concentrated lipid suspension (e.g., 1-5 mg/mL) is used.

  • Calorimeter Setup: The lipid sample is loaded into an aluminum DSC pan, and an equal volume of buffer is loaded into a reference pan.

  • Thermal Scan: The pans are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis: The differential power required to maintain a zero temperature difference between the sample and reference pans is recorded. The peak of the resulting endotherm upon heating corresponds to the Tm.

DSC_Workflow Sample_Prep Prepare concentrated lipid vesicle suspension Loading Load sample and reference pans into DSC instrument Sample_Prep->Loading Scanning Perform heating and cooling scans at a constant rate Loading->Scanning Data_Acquisition Record differential heat flow Scanning->Data_Acquisition Analysis Identify phase transition temperature (Tm) from thermogram Data_Acquisition->Analysis

Caption: Experimental workflow for DSC analysis of lipid vesicles.
Langmuir-Blodgett Trough for Monolayer Analysis

This technique allows for the study of lipid monolayers at an air-water interface, providing information on lipid packing and compressibility.

  • Trough Preparation: The trough is filled with a suitable aqueous subphase (buffer). The surface is cleaned by aspiration.

  • Monolayer Formation: A solution of the lipid (DOPA or DOPG) in a volatile solvent (e.g., chloroform) is carefully spread onto the subphase surface. The solvent is allowed to evaporate, leaving a lipid monolayer.

  • Isotherm Measurement: Movable barriers compress the monolayer at a constant rate, while a Wilhelmy plate or other sensor measures the surface pressure (π).

  • Data Analysis: The surface pressure is plotted against the mean molecular area (A) to generate a π-A isotherm. From this isotherm, the area per molecule and the compression modulus (a measure of monolayer stiffness) can be calculated.

Signaling Pathways and Logical Relationships

The choice between DOPA and DOPG can influence signaling events at the membrane surface by modulating the recruitment and activity of peripheral membrane proteins. Anionic lipids are known to play a role in the localization and activation of various signaling proteins through electrostatic interactions.

Protein_Recruitment cluster_lipids Anionic Lipid Choice Membrane Model Membrane (DOPC matrix) Recruitment Membrane Recruitment and Activation Membrane->Recruitment DOPA DOPA DOPA->Membrane DOPG DOPG DOPG->Membrane Protein Positively Charged Signaling Protein Protein->Recruitment Electrostatic Interaction

References

A Comparative Guide to DOPA-Containing Lipid Nanoparticles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of DOPA-Containing Lipid Nanoparticles Compared to Cationic Alternatives, Supported by Experimental Data and Protocols.

This guide provides a comprehensive comparison of 3,4-dihydroxy-L-phenylalanine (DOPA)-containing lipid nanoparticles (LNPs) with other commonly used LNP formulations, particularly those containing the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced characteristics and potential applications of these nanoparticle systems. The following sections detail the physicochemical properties, in vivo behavior, and relevant experimental methodologies, supported by available data.

Physicochemical Characterization: A Comparative Overview

The physicochemical properties of lipid nanoparticles are critical determinants of their stability, cargo-loading capacity, and biological activity. This section compares the key characteristics of DOPA-containing LNPs with DOTAP-LNPs and other relevant formulations.

Table 1: Comparative Physicochemical Properties of Various Lipid Nanoparticles

LNP FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
DOPA-containing LNP (from DOPC) Post-conversion structural changes observedNot ReportedBecomes more anionic upon conversionNot Reported[1]
Nano DOPA (PEG-b-P(l-DOPA(OAc)2)) ~52.2Not ReportedNot ReportedNot Reported[2]
DOTAP-containing LNP (ALC-0315 based) 80 - 100< 0.2Shifts to positive values with increasing DOTAPNot Reported[3]
DOTAP/DOPE/Cholesterol LNP (LNP3) Not specifiedNot specifiedNot specifiedHigher than DOTAP-DOPE and DOTAP-Cholesterol formulations[4]
DOPC-based LNP (unsaturated) 75.670.330 - 0.393Not ReportedNot Reported[5]
DOPE-containing LNP ~70< 0.2Not Reported~89[6]
DSPC-containing LNP ~68< 0.2Not Reported> 80[6]

Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in formulation and experimental conditions.

In Vitro and In Vivo Performance: A Comparative Analysis

The ultimate utility of a lipid nanoparticle formulation lies in its biological performance. This section reviews the available data on the in vitro transfection efficiency and in vivo biodistribution of DOPA-containing and DOTAP-containing LNPs.

Incorporation of the cationic lipid DOTAP into LNPs has been shown to shift their zeta potential to positive values, which can enhance in vitro transfection efficiency and localize protein expression at the injection site.[3] For instance, LNPs containing 5-25% DOTAP demonstrated increased transfection efficiency.[3] Notably, a 10% DOTAP formulation reduced hepatic expression, suggesting a more localized effect.[3] However, while a 5% DOTAP formulation enhanced total IgG responses after a prime dose in immunization studies, higher concentrations did not yield significant long-term benefits.[3]

The replacement of the helper lipid DOPE with DOTAP in lipidoid nanoparticles has been observed to increase the positive surface charge at neutral pH by five-fold. This modification dramatically altered the in vivo biodistribution, shifting protein expression from a liver-to-lung ratio of 36:1 to 1:56.[7]

Currently, there is a lack of extensive, direct comparative data on the in vitro and in vivo performance of DOPA-containing LNPs against other formulations like DOTAP-LNPs. Further research is required to fully elucidate their relative efficacy in drug delivery and other therapeutic applications.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of lipid nanoparticles.

Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the average hydrodynamic diameter and the size distribution of the lipid nanoparticles in a sample.

Materials:

  • Lipid nanoparticle suspension

  • Appropriate buffer (e.g., Phosphate-Buffered Saline - PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute the LNP suspension to an appropriate concentration with the chosen buffer to avoid multiple scattering effects. The optimal concentration may need to be determined empirically but is typically in the range of 0.1 to 1 mg/mL.

  • Instrument Setup:

    • Set the temperature of the DLS instrument, typically to 25°C.

    • Select the appropriate dispersant properties (viscosity and refractive index) in the software, corresponding to the buffer used.

    • Select the appropriate material properties (refractive index) for the lipid nanoparticles.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the measurement. The instrument software will typically perform multiple runs and average the results.

  • Data Analysis: The software will generate a report including the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.

Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)

Objective: To measure the surface charge of the lipid nanoparticles.

Materials:

  • Lipid nanoparticle suspension

  • Appropriate low ionic strength buffer (e.g., 10 mM NaCl)

  • ELS instrument (e.g., Malvern Zetasizer)

  • Folded capillary cells (zeta cells)

Procedure:

  • Sample Preparation: Dilute the LNP suspension in a low ionic strength buffer. High ionic strength buffers can screen the surface charge and lead to an underestimation of the zeta potential.

  • Instrument Setup:

    • Set the temperature of the ELS instrument, typically to 25°C.

    • Select the appropriate dispersant properties in the software.

  • Measurement:

    • Carefully inject the diluted sample into a clean zeta cell, avoiding the introduction of air bubbles.

    • Place the zeta cell into the instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated using the Helmholtz-Smoluchowski equation.

  • Data Analysis: The software will provide the mean zeta potential and the zeta deviation. It is crucial to report the pH and conductivity of the dispersant along with the zeta potential values.[8]

Determination of Encapsulation Efficiency

Objective: To quantify the amount of drug or nucleic acid encapsulated within the lipid nanoparticles.

Method 1: Using a Fluorescent Dye (e.g., RiboGreen for RNA)

Materials:

  • Lipid nanoparticle suspension containing the encapsulated cargo (e.g., mRNA)

  • Fluorescent dye specific to the cargo (e.g., RiboGreen)

  • Lysis buffer (e.g., Triton X-100 solution)

  • TE buffer (or other suitable buffer)

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of the free cargo (e.g., mRNA) at known concentrations in the assay buffer.

  • Measurement of Free Cargo:

    • In a microplate well, mix the LNP suspension with the fluorescent dye in TE buffer.

    • Measure the fluorescence intensity. This reading corresponds to the amount of unencapsulated (free) cargo, as the dye cannot access the encapsulated material.

  • Measurement of Total Cargo:

    • In a separate well, mix the LNP suspension with the fluorescent dye in the lysis buffer. The detergent will disrupt the nanoparticles, releasing the encapsulated cargo.

    • Incubate for a short period to ensure complete lysis.

    • Measure the fluorescence intensity. This reading corresponds to the total amount of cargo (encapsulated + free).

  • Calculation:

    • Use the standard curve to determine the concentration of free and total cargo from the fluorescence readings.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Cargo - Free Cargo) / Total Cargo] x 100

Method 2: Centrifugation/Filtration

Objective: To physically separate the lipid nanoparticles from the unencapsulated drug.

Materials:

  • Lipid nanoparticle suspension

  • Centrifugal filter units with a molecular weight cut-off (MWCO) that retains the LNPs but allows the free drug to pass through.

  • Spectrophotometer or other analytical instrument to quantify the drug.

Procedure:

  • Separation:

    • Place a known volume of the LNP suspension into the centrifugal filter unit.

    • Centrifuge at a specified speed and time to separate the filtrate (containing the free drug) from the retentate (containing the LNPs).

  • Quantification:

    • Measure the concentration of the drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the total amount of free drug in the initial volume.

  • Calculation:

    • Knowing the initial total amount of drug added during formulation, calculate the encapsulation efficiency using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizing Experimental Workflows and Cellular Interactions

To better illustrate the processes involved in LNP characterization and their interaction with cells, the following diagrams are provided.

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization Formulation Lipid Mixture (e.g., DOPA or DOTAP containing) Hydration Hydration & Sonication Formulation->Hydration Extrusion Extrusion Hydration->Extrusion DLS Dynamic Light Scattering (DLS) - Size - PDI Extrusion->DLS ELS Electrophoretic Light Scattering (ELS) - Zeta Potential Extrusion->ELS TEM Transmission Electron Microscopy (TEM) - Morphology Extrusion->TEM EE Encapsulation Efficiency Extrusion->EE

Caption: Workflow for the formulation and physicochemical characterization of lipid nanoparticles.

Nanoparticle_Cellular_Uptake cluster_uptake Cellular Uptake Pathways cluster_intracellular Intracellular Trafficking LNP Lipid Nanoparticle (e.g., DOPA-LNP) Endocytosis Endocytosis LNP->Endocytosis Receptor-mediated Phagocytosis Phagocytosis LNP->Phagocytosis Macropinocytosis Macropinocytosis LNP->Macropinocytosis Cell Target Cell Endosome Endosome Endocytosis->Endosome Phagocytosis->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Escape Endosomal Escape Endosome->Escape Cytosol Cytosol (Drug Release) Escape->Cytosol

Caption: General pathways of lipid nanoparticle cellular uptake and intracellular trafficking.

It is important to note that specific signaling pathways activated by DOPA-containing nanoparticles have not been extensively characterized in the currently available literature. The catecholamine structure of DOPA suggests potential interactions with dopaminergic pathways, but further investigation is required to confirm this. Nanoparticles, in general, can trigger various cellular signaling cascades, often related to oxidative stress and inflammatory responses, depending on their physicochemical properties.[9][10][11]

Disclaimer: This guide is intended for informational purposes only and is based on currently available scientific literature. The data presented should be interpreted with caution, as direct comparative studies under identical conditions are limited. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further information.

References

Validating DOPA Liposome Charge: A Comparative Guide to Zeta Potential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the correct surface charge of liposomal formulations is critical for stability, cellular interaction, and overall efficacy. This guide provides a comprehensive comparison of zeta potential analysis for validating the anionic charge of 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) liposomes against other common liposomal formulations. Detailed experimental protocols and a discussion of alternative charge validation methods are included to support robust experimental design and data interpretation.

The incorporation of negatively charged lipids like DOPA is a key strategy to enhance the stability of liposome (B1194612) suspensions through electrostatic repulsion, preventing aggregation.[1] The zeta potential, a measure of the magnitude of the electrostatic potential at the slipping plane of a particle, is the industry standard for quantifying this surface charge. A sufficiently high absolute zeta potential value (typically > |30| mV) is indicative of a stable colloidal system.[1]

Comparative Analysis of Liposome Zeta Potential

The choice of lipid composition has a profound impact on the surface charge of liposomes. DOPA, with its exposed phosphate (B84403) group, imparts a significant negative charge. This contrasts with zwitterionic lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), which exhibit a near-neutral charge, and cationic lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), which confer a positive charge. The following table summarizes typical zeta potential values for liposomes composed of DOPA and other commonly used lipids under varying pH conditions.

Liposome CompositionpHZeta Potential (mV)Reference(s)
DOPA 6.0-61.1 ± 2.3[2]
Egg PC / DOPA (80:20 w/w)6.0-61.1 ± 2.3[2]
Egg PC (without DOPA)6.0-7.6 ± 0.4[2]
DOPG 5.5 - 10< -25[3]
DOPC 5.5~ -5[3]
DOPC 7.5~ 0[3][4]
DOPC 10.0~ -5[3]
DOPS 3.8 - 7.7Strong negative correlation with pH[5]
DOTAP 7.4+40 to +60[6]
DOTAP based7.4+50.3 ± 0.5[7]
Neutral Liposomes (DSPC:Cholesterol)Not Specified-1.38[8]
Positively Charged LiposomesNot Specified+56[8]
Negatively Charged LiposomesNot Specified-50[8]

Note: Zeta potential is highly dependent on the experimental conditions, including the ionic strength of the buffer, temperature, and the specific lipid composition and concentration.

Experimental Protocols

Preparation of DOPA Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar DOPA liposomes using the thin-film hydration method followed by extrusion.[9][10][11][12][13]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphate, sodium salt (DOPA)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) at a desired pH)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of DOPA in chloroform or a suitable organic solvent mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. This is typically done at a temperature above the lipid's phase transition temperature.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-heated to a temperature above the lipid's transition temperature. Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous liposome population.

Zeta Potential Measurement

This protocol outlines the general steps for measuring the zeta potential of a liposome suspension using a Malvern Zetasizer or similar instrument based on laser Doppler velocimetry.[14][15][16]

Materials:

  • Liposome suspension

  • Appropriate low-conductivity buffer for dilution (e.g., 10 mM NaCl or PBS)

  • Folded capillary cell (e.g., DTS1070)

  • Syringe

  • Zeta potential analyzer

Procedure:

  • Sample Preparation: Dilute the liposome suspension in a low-conductivity buffer to an appropriate concentration for measurement. High concentrations can lead to multiple scattering effects and should be avoided.[17]

  • Cell Loading: Using a syringe, carefully inject approximately 1 mL of the diluted sample into a clean, folded capillary cell, ensuring no air bubbles are introduced.

  • Instrument Setup: Place the cell into the zeta potential analyzer. Configure the measurement parameters in the software, including the dispersant properties (viscosity and dielectric constant) and temperature.

  • Measurement: Initiate the measurement. The instrument applies an electric field across the sample, causing the charged liposomes to move. The velocity of this movement is measured by detecting the Doppler shift of a laser beam scattered by the moving particles.

  • Data Analysis: The software calculates the electrophoretic mobility of the liposomes and converts it to the zeta potential using the Helmholtz-Smoluchowski or Henry equation.

Alternative Methods for Liposome Charge Validation

While zeta potential is the most common method, other techniques can also provide information about the surface charge of liposomes.

  • Electroacoustic Method: This technique measures the colloidal vibration current (CVI) generated by particles in an alternating electric field. It offers the advantage of being able to measure concentrated samples without dilution. The surface charge density can be determined, which is directly related to the stability of the liposome suspension.[18]

  • Fluorescent Probes: Certain fluorescent dyes can partition into the lipid bilayer and their fluorescence properties (e.g., emission wavelength, intensity) can be sensitive to the electrostatic potential at the membrane surface. By comparing the fluorescence in charged versus neutral liposomes, an estimation of the surface charge can be made.

Comparison of Methods:

MethodPrincipleAdvantagesDisadvantages
Zeta Potential Laser Doppler VelocimetryWell-established, provides quantitative value for surface potential, widely available instrumentation.Requires sample dilution, sensitive to buffer conditions, indirect measure of surface charge.
Electroacoustic Method Colloidal Vibration CurrentNo dilution required, provides surface charge density.Less common instrumentation, may be less sensitive for very small particles.
Fluorescent Probes Solvatochromism of membrane-bound dyesCan provide information on local charge distribution, can be used in complex media.Indirect measurement, requires careful selection and calibration of probes, potential for artifacts due to probe-lipid interactions.

Visualizing the Workflow and Comparisons

G Workflow for Validating Liposome Charge cluster_prep Liposome Preparation cluster_analysis Charge Validation cluster_output Data Interpretation prep1 Lipid Dissolution (e.g., DOPA in Chloroform) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Extrusion (Size Homogenization) prep3->prep4 zp Zeta Potential Analysis prep4->zp Primary Method alt Alternative Methods (Electroacoustic, Fluorescent Probes) prep4->alt Complementary/Alternative interp Confirmation of Surface Charge & Assessment of Stability zp->interp alt->interp G Conceptual Comparison of Liposome Surface Charge cluster_charge DOPA DOPA Liposome (Anionic) Negative Negative (e.g., -60 mV) DOPA->Negative DOPC DOPC Liposome (Zwitterionic/Neutral) Neutral Near Neutral (e.g., 0 to -5 mV) DOPC->Neutral DOTAP DOTAP Liposome (Cationic) Positive Positive (e.g., +50 mV) DOTAP->Positive

References

A Comparative Guide to Synthetic vs. Natural 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipid research and the development of lipid-based therapeutics, the choice between utilizing synthetic or naturally derived lipids is a critical decision that can profoundly influence experimental outcomes, reproducibility, and the translation of research from the bench to clinical applications. This guide provides a comprehensive comparison of synthetic and natural 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a key anionic phospholipid involved in cellular signaling and a common component of drug delivery systems.

Executive Summary

Synthetic 1,2-Dioleoyl-sn-glycero-3-phosphate offers high purity, batch-to-batch consistency, and well-defined chemical structures, making it the preferred choice for applications demanding precision and reproducibility. In contrast, natural DOPA, typically extracted from biological sources as part of a complex lipid mixture, presents challenges in achieving high purity and is subject to compositional variability. While natural sources can be cost-effective for some applications, the inherent heterogeneity can introduce confounding variables in sensitive assays and formulations.

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between synthetic and natural DOPA lies in their purity and composition. Synthetic methodologies allow for the precise construction of DOPA with two oleic acid chains, resulting in a product of high chemical and stereochemical purity.[1] Natural DOPA, on the other hand, is part of a complex mixture of various phosphatidic acid species with different fatty acid compositions.[2]

Table 1: Comparison of Physicochemical Properties of Synthetic vs. Natural DOPA

PropertySynthetic 1,2-Dioleoyl-sn-glycero-3-phosphateNatural 1,2-Dioleoyl-sn-glycero-3-phosphate
Purity Typically ≥98% (single molecular species)Variable; part of a complex mixture of phosphatidic acids with different acyl chains
Source Chemical or enzymatic synthesisExtracted from natural sources like plants (e.g., soybeans, cabbage) or animal tissues
Fatty Acid Composition Defined as 18:1 (oleic acid) at both sn-1 and sn-2 positionsHeterogeneous mixture of various saturated and unsaturated fatty acids
Stability Generally high stability with a long shelf life when stored properly (e.g., ≥ 2 years at -20°C)[3]Less stable due to the presence of polyunsaturated fatty acids susceptible to oxidation[4]
Batch-to-Batch Consistency HighLow; composition can vary depending on the natural source and extraction/purification methods

Note: The data for natural DOPA represents typical characteristics, and specific values can vary significantly based on the source and purification process.

Biological Activity and Performance

The defined structure of synthetic DOPA allows for the precise investigation of its biological functions without the confounding effects of other lipid species. In contrast, the heterogeneous nature of natural DOPA can lead to variability in biological assays.

Table 2: Comparison of Biological Performance

AspectSynthetic 1,2-Dioleoyl-sn-glycero-3-phosphateNatural 1,2-Dioleoyl-sn-glycero-3-phosphate
Cell Signaling Studies Provides specific and reproducible results in studying pathways like mTOR and PLC/PKC activationEffects can be a composite of multiple phosphatidic acid species, leading to less specific outcomes
Liposome and Nanoparticle Formulation Allows for the creation of formulations with consistent and predictable physicochemical properties and drug release profiles[5]Can lead to variability in particle size, stability, and encapsulation efficiency
In Vitro Assays Essential for obtaining accurate and reproducible data in enzyme assays and receptor binding studiesThe presence of impurities and other lipid species can interfere with assay results

Signaling Pathways Involving DOPA

1,2-Dioleoyl-sn-glycero-3-phosphate is a critical signaling lipid implicated in several key cellular pathways, most notably the Phospholipase C (PLC) / Protein Kinase C (PKC) pathway and the mammalian Target of Rapamycin (mTOR) pathway.

Phospholipase C (PLC) and Protein Kinase C (PKC) Activation Pathway

Phospholipase C enzymes cleave phospholipids (B1166683), leading to the generation of second messengers. While DOPA itself is not directly generated by the canonical PLC pathway that produces diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), it is closely related to DAG and can influence PKC activity.[6][7][8][9] Some studies suggest that phosphatidic acid can be converted to DAG, which is a direct activator of PKC.

Caption: PLC/PKC signaling pathway and the role of phosphatidic acid.
Mammalian Target of Rapamycin (mTOR) Signaling Pathway

Phosphatidic acid is a key regulator of the mTOR signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. DOPA can directly bind to mTOR and promote its activation.[3][10]

mTOR_Pathway GrowthFactors Growth Factors PLD Phospholipase D (PLD) GrowthFactors->PLD Activate PC Phosphatidylcholine PLD->PC Hydrolyzes PA Phosphatidic Acid (DOPA) PC->PA Generates mTORC1 mTORC1 PA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis

Caption: mTOR signaling pathway activated by phosphatidic acid.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphate

This protocol outlines a general enzymatic approach for the synthesis of DOPA.

Materials:

  • sn-glycero-3-phosphate

  • Oleoyl-CoA

  • Glycerol-3-phosphate acyltransferase (GPAT)

  • 1-acylglycerol-3-phosphate acyltransferase (AGPAT)

  • Reaction buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • Organic solvents for extraction (e.g., Chloroform (B151607), Methanol)

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Reaction Setup: In a reaction vessel, combine sn-glycero-3-phosphate, oleoyl-CoA, GPAT, and AGPAT in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a specified time.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Purification: Collect the lower organic phase containing the lipids. Wash the organic phase with a saline solution. Evaporate the solvent under a stream of nitrogen.

  • Chromatographic Purification: Purify the crude DOPA using silica gel column chromatography with a suitable solvent gradient (e.g., chloroform/methanol/water).

  • Characterization: Confirm the identity and purity of the synthesized DOPA using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[11][12]

Synthesis_Workflow Start Start Reaction Enzymatic Reaction (GPAT & AGPAT) Start->Reaction Extraction Lipid Extraction (Chloroform/Methanol) Reaction->Extraction Purification Column Chromatography Extraction->Purification Characterization Analysis (TLC, HPLC, MS) Purification->Characterization End Pure Synthetic DOPA Characterization->End

Caption: Workflow for the synthesis and purification of DOPA.
Protocol 2: Extraction and Purification of Natural Phosphatidic Acid

This protocol describes a general method for extracting and purifying phosphatidic acid from plant tissues.[13][14]

Materials:

  • Plant tissue (e.g., cabbage leaves)

  • Isopropanol (B130326)

  • Chloroform

  • Methanol

  • 0.1 M HCl

  • Silica gel for Solid-Phase Extraction (SPE)

  • Solvents for SPE (e.g., chloroform, acetone, methanol)

Methodology:

  • Sample Homogenization: Homogenize fresh plant tissue in hot isopropanol to inactivate lipases.

  • Lipid Extraction: Add chloroform and 0.1 M HCl to the homogenate. Vortex vigorously and allow the phases to separate.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation. Collect the lower organic phase.

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.

  • Solid-Phase Extraction (SPE): Resuspend the dried lipid extract in chloroform and load it onto a pre-conditioned silica SPE cartridge.

  • Fractionation: Elute neutral lipids with chloroform and acetone. Elute the phosphatidic acid fraction with a more polar solvent mixture, such as chloroform/methanol.

  • Analysis: Analyze the purified phosphatidic acid fraction for its composition using HPLC-MS to identify and quantify different molecular species.[15]

Protocol 3: Comparative Analysis of Purity by HPLC-MS

This protocol outlines a method to compare the purity of synthetic and natural DOPA.[16]

Materials:

  • Synthetic 1,2-Dioleoyl-sn-glycero-3-phosphate standard

  • Purified natural phosphatidic acid extract

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Mobile phases (e.g., acetonitrile, isopropanol, water with modifiers like ammonium (B1175870) formate)

Methodology:

  • Sample Preparation: Prepare solutions of known concentrations for both synthetic DOPA and the natural PA extract in a suitable solvent.

  • HPLC Separation: Inject the samples into the HPLC system. Use a gradient elution program to separate the different lipid species.

  • MS Detection: Detect the eluting compounds using the mass spectrometer in negative ion mode.

  • Data Analysis:

    • For the synthetic sample, determine the percentage purity by integrating the peak area of the DOPA species relative to the total ion chromatogram.

    • For the natural sample, identify and quantify the different phosphatidic acid molecular species present based on their mass-to-charge ratios and fragmentation patterns. Compare the relative abundance of 1,2-dioleoyl-sn-glycero-3-phosphate to other species.

Conclusion

For researchers and drug development professionals, the choice between synthetic and natural 1,2-Dioleoyl-sn-glycero-3-phosphate hinges on the specific requirements of the application. Synthetic DOPA, with its high purity and batch-to-batch consistency, is indispensable for fundamental research, mechanistic studies, and the formulation of well-defined drug delivery systems where reproducibility is paramount. While natural DOPA may offer a more "biologically relevant" mixture of phosphatidic acid species for certain screening applications, its inherent variability necessitates rigorous characterization and can introduce complexities in data interpretation and formulation development. Therefore, for most research and pharmaceutical applications, the use of high-purity synthetic 1,2-Dioleoyl-sn-glycero-3-phosphate is strongly recommended to ensure the reliability and integrity of the results.

References

L-DOPA Performance Under Varying Buffer Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and activity of L-DOPA (levodopa) in different buffer systems is critical for the development of effective therapeutic formulations and for designing accurate in vitro assays. This guide provides a comparative analysis of L-DOPA's performance in various buffer conditions, supported by experimental data and detailed protocols.

L-DOPA's efficacy and stability are significantly influenced by its chemical environment, particularly the pH of the buffer solution. The primary degradation pathway for L-DOPA is oxidation, a process that is highly pH-dependent. In acidic conditions, L-DOPA generally exhibits greater stability, while neutral to alkaline environments promote its oxidation to dopaquinone, which can then polymerize to form melanin.[1][2][3][4][5][6] The presence of oxygen and metal ions can further accelerate this degradation.[1][2][7][8]

Comparative Performance of L-DOPA in Different Buffer Systems

The following table summarizes the performance of L-DOPA under various buffer conditions, focusing on its stability and enzymatic conversion.

Buffer SystempHKey Performance MetricsObservations
Acidic Buffers
Hydrochloric Acid (HCl)0.1 M (pH ~1)High StabilityHCl solution (0.1 M) proved to be the best extraction solvent for assuring the stability of L-DOPA over 3 months.[5]
Acetic Acid0.2% v/v (pH 3.29)Good StabilityAcetic acid solutions demonstrated good stability for L-DOPA.[5]
Formic Acid0.2% v/v (pH 2.62)Good StabilityFormic acid solutions provided a stable environment for L-DOPA.[5]
Acetate Buffer50 mM (pH 3.5)Enzyme InductionUsed for the induction of tyrosine hydroxylase for L-DOPA production.[9]
Sodium Acetate- (pH 5)Stable for 7 daysSolutions of levodopa (B1675098) in 5% dextrose injection adjusted to pH 5 are stable for seven days.[6]
Neutral and Near-Neutral Buffers
Phosphate (B84403) Buffer0.1 M (pH 7)Enzymatic ConversionCommonly used for the bioconversion of L-tyrosine to L-DOPA.[10]
Phosphate Buffer30 mM (pH 7.0)Tyrosinase Activity AssayStandard buffer for in vitro tyrosinase activity assays using L-DOPA as a substrate.[11]
Phosphate Buffered Saline (PBS)- (pH ~7.4)Moderate StabilityL-DOPA autoxidation is studied at physiological pH (7.4), though it is less stable than in acidic conditions.[2][7] A formulation with 5% EtOH and PBS buffer at pH 6.5 showed good stability for 6-[¹⁸F]fluoro-L-DOPA.[4]
Tris-HCl Buffer100 mM (pH 8.0)Enzymatic ConversionUsed for the conversion of L-tyrosine to L-DOPA by E. coli cells.[12]
Alkaline Buffers
Sodium Hydroxide (NaOH)0.1 NRapid DegradationSignificant degradation of L-DOPA was observed in 0.1 N NaOH.[1]
Borate (B1201080) Buffer0.5 M (pH 9)Reduced Enzyme ReactivityA pH 9 borate buffer increased tyrosinase stability but reduced its reactivity by 76%.[13]

Experimental Protocols

L-DOPA Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol is designed to evaluate the stability of L-DOPA in various buffer solutions over time.

Materials:

  • L-DOPA standard

  • Buffer solutions of interest (e.g., 0.1 M HCl, 0.1 M Phosphate buffer pH 7.4, 0.1 N NaOH)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., 99% formic acid 0.2% v/v and 1% methanol)[5]

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of L-DOPA in a stable solvent (e.g., 0.1 M HCl).

  • Dilute the L-DOPA stock solution in the different buffer solutions to be tested to a final concentration of 50 mg/L.[5]

  • Store the prepared solutions under controlled conditions (e.g., room temperature, protected from light).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Analyze the samples by HPLC. The separation can be achieved on a C18 column with a mobile phase of 99% formic acid (0.2% v/v) and 1% methanol (B129727) at a flow rate of 1 mL/min.[5]

  • Monitor the elution of L-DOPA using a UV detector at an appropriate wavelength (e.g., 280 nm).

  • Quantify the concentration of L-DOPA at each time point by comparing the peak area to a standard curve.

  • Calculate the percentage of L-DOPA remaining at each time point to determine its stability in each buffer.

Enzymatic Conversion of L-Tyrosine to L-DOPA

This protocol outlines a method for assessing the efficiency of tyrosinase in converting L-tyrosine to L-DOPA in a specific buffer.

Materials:

  • Tyrosinase enzyme

  • L-tyrosine

  • L-DOPA standard

  • Potassium phosphate buffer (0.1 M, pH 7)[10]

  • Incubator shaker

  • HPLC system or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 30 ml of 0.1 M potassium phosphate buffer (pH 7) and 0.5 g/L of L-tyrosine in a 250 ml Erlenmeyer flask.[10]

  • Add a known amount of tyrosinase-producing cell mass (e.g., 0.5 g/L) or purified tyrosinase to the reaction mixture.[10]

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 120 rpm).[10]

  • Take samples at regular intervals (e.g., every 30 minutes).

  • Stop the enzymatic reaction in the samples (e.g., by adding acid or by heat inactivation).

  • Analyze the concentration of L-DOPA produced in each sample using HPLC or a colorimetric method such as the Arnow's method.[10]

  • Calculate the rate of L-DOPA production to determine the enzyme's activity in the chosen buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Buffer A Buffer A Stock Solution->Buffer A Dilution Buffer B Buffer B Stock Solution->Buffer B Dilution Buffer C Buffer C Stock Solution->Buffer C Dilution Sample A Sample A Buffer A->Sample A Sample B Sample B Buffer B->Sample B Sample C Sample C Buffer C->Sample C HPLC Analysis HPLC Analysis Sample A->HPLC Analysis Time Points Sample B->HPLC Analysis Time Points Sample C->HPLC Analysis Time Points Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for L-DOPA Stability Assessment.

dopa_oxidation_pathway cluster_acidic Acidic pH (Stable) cluster_alkaline Neutral/Alkaline pH (Oxidation) LDOPA L-DOPA Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation (O2, pH > 7) Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin Polymerization LDOPA_stable L-DOPA

Caption: L-DOPA Oxidation Pathway.

References

A Researcher's Guide to Cross-Validating Protein-Protein Interactions: A Comparative Look at the DOPA Fusion Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of protein-protein interactions (PPIs) is a cornerstone of biological understanding. The DOPA (3,4-dihydroxyphenylalanine) fusion assay, a chemical cross-linking technique, offers a powerful method to capture and identify interacting proteins. This guide provides a comprehensive comparison of the DOPA fusion assay with established alternative methods, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The DOPA fusion assay leverages the reactivity of DOPA residues, which can be incorporated into proteins of interest. Upon oxidation, these residues form covalent cross-links with nearby interacting partners, effectively "fusing" them for subsequent analysis.[1] This method is particularly useful for capturing transient or weak interactions that may be missed by other techniques.[2][3]

Comparative Analysis of Protein-Protein Interaction Assays

To provide a clear overview, the following table summarizes the key characteristics of the DOPA fusion assay and three widely used alternatives: Co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).

FeatureDOPA Fusion Assay (Chemical Cross-Linking)Co-immunoprecipitation (Co-IP)Surface Plasmon Resonance (SPR)Förster Resonance Energy Transfer (FRET)
Principle Covalent linking of interacting proteins in close proximity.[1][4]Isolation of a target protein and its binding partners using a specific antibody.[5]Real-time, label-free detection of binding events based on changes in refractive index.[6]Non-radiative energy transfer between two fluorescent molecules in close proximity.[7][8]
Interaction Type Captures direct and proximal interactions.Can identify both direct and indirect interactions within a complex.[5]Measures direct binding between two purified molecules.Detects direct interactions between two molecules in close proximity (1-10 nm).
Data Output Identification of cross-linked proteins and peptides via mass spectrometry. Provides spatial constraints.Identification of interacting partners by Western blot or mass spectrometry. Primarily qualitative.Quantitative data on binding affinity (Kd), and association (ka) and dissociation (kd) rates.[9]Quantitative measurement of FRET efficiency, which can be correlated to binding affinity.[7][10]
Typical Application Identifying interaction partners, mapping interaction interfaces, studying protein conformations.Validating suspected PPIs, identifying components of a protein complex.Detailed kinetic and thermodynamic characterization of biomolecular interactions.Studying dynamic PPIs in living cells, high-throughput screening.
in vivo/in vitro Can be performed in vitro and in vivo.Typically performed on cell lysates (ex vivo).in vitro analysis of purified components.Can be performed in living cells (in vivo) and in vitro.
Strengths Captures transient and weak interactions, provides distance constraints.Relatively simple and widely accessible technique.Provides high-quality quantitative kinetic data, label-free.[6]Enables real-time monitoring of interactions in a cellular context.
Limitations Can produce non-specific cross-links, requires mass spectrometry for analysis.Prone to false positives and negatives, may miss transient interactions.[5]Requires purified proteins and specialized equipment, one binding partner is immobilized.Requires fluorescently tagged proteins, distance-dependent.

Quantitative Data Insights

Direct quantitative cross-validation of the DOPA fusion assay against other methods for the same protein-protein interaction is not extensively documented in the literature. However, we can examine representative quantitative data from each technique to understand their respective outputs.

One study comparing a DOPA-based cross-linker (DOPA2) with the more traditional DSS cross-linker noted the successful capture of a weak protein-protein interaction (EIIAGlc/EIIBGlc) with an estimated Kd of ~25 µM. The authors mentioned that they were unable to obtain an accurate Kd for this interaction using SPR, highlighting the utility of cross-linking for transient complexes.[2]

For comparison, a separate study utilized SPR to determine the binding affinity of L-DOPA itself to the protein siderocalin, finding a Kd of 0.8 μM.[11][12] While this is not a protein-protein interaction mediated by a DOPA cross-linker, it demonstrates the type of quantitative affinity data SPR can provide.

FRET-based assays have been shown to reliably measure dissociation constants (Kd) over a wide range, from millimolar to nanomolar.[7][8] For instance, the interaction between SUMO1 and its E2 ligase, Ubc9, has been characterized by FRET, yielding Kd values consistent with those obtained from SPR and isothermal titration calorimetry.[10]

Co-immunoprecipitation is generally considered a qualitative or semi-quantitative method. However, when combined with quantitative mass spectrometry techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), it can provide relative quantification of interaction partners under different conditions.[13]

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below to facilitate their implementation and cross-validation.

DOPA Fusion Assay (Chemical Cross-Linking) Protocol

This protocol is a generalized workflow for in vitro cross-linking of two purified proteins.

  • Protein Preparation: Purify the proteins of interest. One of the proteins should contain a genetically encoded DOPA residue at a specific site.

  • Reaction Buffer: Prepare a suitable reaction buffer, typically a HEPES or phosphate (B84403) buffer at a physiological pH (7.0-8.0).

  • Cross-Linking Reaction:

    • Mix the DOPA-containing protein and its interaction partner in the reaction buffer.

    • Initiate the cross-linking by adding an oxidizing agent, such as sodium periodate, to a final concentration of 1-5 mM.

    • Incubate the reaction for a short period (e.g., 1-10 minutes) at room temperature.

    • Quench the reaction by adding a reducing agent, such as sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT).

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight cross-linked complex.

    • For identification of the cross-linked sites, the protein band corresponding to the complex can be excised, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.

Co-immunoprecipitation (Co-IP) Protocol

This protocol outlines the basic steps for performing a Co-IP from cell lysates.

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.

    • Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

    • Alternatively, the entire eluted sample can be analyzed by mass spectrometry to identify all interacting partners.

Surface Plasmon Resonance (SPR) Protocol

This is a general protocol for analyzing a protein-protein interaction using SPR.

  • Ligand Immobilization:

    • Select a suitable sensor chip.

    • Activate the chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Immobilize the "ligand" protein to the chip surface.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of the "analyte" protein in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to observe the association phase.

    • After the injection, flow running buffer over the chip to monitor the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low-pH buffer or high-salt solution) to remove the bound analyte from the ligand, preparing the chip for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Förster Resonance Energy Transfer (FRET) Protocol

This protocol describes a typical FRET experiment in living cells using fluorescent protein fusions.

  • Construct Preparation:

    • Generate expression vectors encoding the two proteins of interest fused to a FRET donor (e.g., CFP or GFP) and a FRET acceptor (e.g., YFP or mCherry) fluorescent protein.

  • Cell Transfection and Expression:

    • Transfect cultured cells with the expression vectors.

    • Allow time for the cells to express the fusion proteins.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.

    • Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).

  • Data Analysis:

    • Correct the raw image data for background fluorescence and spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation wavelength.

    • Calculate the FRET efficiency using a suitable algorithm (e.g., normalized FRET).

    • Relate the FRET efficiency to the extent of protein-protein interaction. For quantitative affinity measurements, a range of protein expression levels can be analyzed.

Visualizing the Molecular Context: The Ste2p Signaling Pathway

The DOPA fusion assay has been instrumental in elucidating the interactions within complex signaling pathways. A prime example is the study of the G protein-coupled receptor (GPCR) Ste2p in yeast, which binds the α-factor mating pheromone.[14] The following diagram illustrates the key steps in this signaling cascade.

Ste2p_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha_factor α-factor Pheromone Ste2p_inactive Ste2p (Inactive) alpha_factor->Ste2p_inactive Binding Ste2p_active Ste2p (Active) Ste2p_inactive->Ste2p_active Conformational Change G_protein_inactive G Protein Complex (Gpa1-GDP, Ste4, Ste18) Ste2p_active->G_protein_inactive Activation G_protein_active G Protein Subunits (Gpa1-GTP, Ste4/Ste18) G_protein_inactive->G_protein_active GDP/GTP Exchange & Dissociation MAPK_cascade MAP Kinase Cascade G_protein_active->MAPK_cascade Signal Transduction Response Mating Response (Gene Expression, Cell Cycle Arrest) MAPK_cascade->Response

Ste2p G-protein coupled receptor signaling pathway in yeast.

This workflow illustrates how the binding of the α-factor pheromone to the Ste2p receptor induces a conformational change, leading to the activation of the associated G protein and the initiation of a downstream MAP kinase cascade, ultimately resulting in the mating response.[14][15] DOPA cross-linking can be employed to map the specific contact points between the α-factor and Ste2p, providing high-resolution structural insights into the initial binding event.[14]

References

Safety Operating Guide

Proper Disposal of 1,2-Dioleoyl-sn-glycero-3-phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), particularly as its sodium salt, is generally not classified as a hazardous substance. However, adherence to proper disposal procedures is essential to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step information for the appropriate management and disposal of this compound.

Pre-Disposal Safety and Hazard Assessment

Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for the specific 1,2-Dioleoyl-sn-glycero-3-phosphate product in use. The SDS contains comprehensive information regarding physical and chemical properties, potential hazards, and required personal protective equipment (PPE).

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area to minimize the potential for inhalation of any aerosols.

  • Spill Containment: Ensure that appropriate spill containment materials are readily accessible.

Based on available safety data, 1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt) is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. It is generally not found to be a skin or eye irritant[1].

Disposal Decision Workflow

The correct disposal route for 1,2-Dioleoyl-sn-glycero-3-phosphate depends on its physical state (solid or in solution) and the specific regulations of your institution and locality. The following workflow outlines the decision-making process.

Disposal Decision Workflow for 1,2-Dioleoyl-sn-glycero-3-phosphate cluster_0 Initial Assessment cluster_1 Waste Stream Determination cluster_2 Disposal Procedures Start Start: Have 1,2-Dioleoyl-sn-glycero-3-phosphate for Disposal ConsultSDS Consult Safety Data Sheet (SDS) Start->ConsultSDS IsHazardous Is the substance or mixture classified as hazardous? ConsultSDS->IsHazardous Form Determine the form of the waste IsHazardous->Form No HazardousWaste Dispose as hazardous chemical waste. IsHazardous->HazardousWaste Yes SolidWaste Solid Form NonHazardousSolid Dispose as non-hazardous solid waste per institutional guidelines. SolidWaste->NonHazardousSolid SolutionWaste Solution Form CheckSolvent Is the solvent hazardous? SolutionWaste->CheckSolvent Form->SolidWaste Form->SolutionWaste CheckSolvent->HazardousWaste Yes NonHazardousLiquid Dispose as non-hazardous liquid waste (e.g., drain disposal if permitted by EHS). CheckSolvent->NonHazardousLiquid No

References

Essential Safety and Operational Guidance for Handling 1,2-Dioleoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2-Dioleoyl-sn-glycero-3-phosphate was not located. The following safety and handling information is based on the SDS for the closely related compound, 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt, and general laboratory safety protocols. Researchers should handle this compound with caution and consult their institution's Environmental Health and Safety (EHS) department for a formal hazard assessment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with 1,2-Dioleoyl-sn-glycero-3-phosphate.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 1,2-Dioleoyl-sn-glycero-3-phosphate.

Protection Type Recommended Equipment Details and Specifications
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before each use and change them frequently.
Body Protection Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[1]

Operational Plan

1. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood or other local exhaust ventilation when handling the compound, especially if there is a potential for aerosol or dust generation.[1]

  • An eyewash station and safety shower should be readily accessible in the work area.

2. Safe Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[2][3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling the compound.[1][2][3]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area.[2][3] Recommended storage temperatures are -20°C for one month or -80°C for up to six months.

3. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.[2]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.

1. Waste Identification:

  • Solid Waste: Unused or unwanted 1,2-Dioleoyl-sn-glycero-3-phosphate should be considered chemical waste.

  • Liquid Waste: Solutions containing this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and containers, should be disposed of as contaminated waste.

2. Disposal Procedure:

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Arrange for pickup and disposal by a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[2][3]

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling 1,2-Dioleoyl-sn-glycero-3-phosphate check_sds Consult Safety Data Sheet (SDS) (or analogous compound data) start->check_sds potential_hazards Identify Potential Hazards: - Skin/Eye Irritation - Inhalation Toxicity - Carcinogenicity (Suspected) - Reproductive Toxicity (Suspected) check_sds->potential_hazards Hazards Identified eye_protection Eye Protection: Safety Glasses/Goggles potential_hazards->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves potential_hazards->hand_protection body_protection Body Protection: Lab Coat potential_hazards->body_protection respiratory_protection Respiratory Protection: Use in Ventilated Area/Fume Hood potential_hazards->respiratory_protection

Caption: PPE Selection Workflow for Handling 1,2-Dioleoyl-sn-glycero-3-phosphate.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。